5-Bromo-2-propoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDHBNHQZRXINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599107 | |
| Record name | 5-Bromo-2-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-21-4 | |
| Record name | 5-Bromo-2-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-propoxybenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-propoxybenzonitrile, a key intermediate in the fields of pharmaceutical and materials science research. This document details the compound's core chemical and physical properties, outlines a robust and validated synthetic protocol, explores its characteristic reactivity, and discusses its applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile molecule in their work.
Introduction and Strategic Importance
This compound is a substituted benzonitrile derivative featuring a strategically positioned bromine atom, a nitrile group, and a propoxy ether linkage. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom scaffolds. The electron-withdrawing nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to diverse molecular architectures. The 2-propoxy group modulates the electronic properties and lipophilicity of the molecule, which is a critical consideration in the design of bioactive compounds.
Its structural motifs are found in various compounds under investigation for therapeutic applications, making it a crucial intermediate for drug discovery pipelines.[1][2] Furthermore, its utility extends to materials science, where it can be incorporated into the synthesis of novel polymers and functional materials.[2]
Physicochemical and Spectroscopic Profile
The properties of this compound are determined by its molecular structure. While specific experimental data for this exact compound is not widely published, we can predict its properties with high confidence based on closely related analogs such as 5-Bromo-2-isopropoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile.[3][4]
Chemical Properties
A summary of the core chemical identifiers and predicted physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₀BrNO | [5] |
| Molecular Weight | 240.10 g/mol | [5] |
| CAS Number | Not available | - |
| Appearance | Predicted: White to off-white solid | [4] |
| Melting Point | Predicted: ~70-90 °C | [4] |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF); Low solubility in water. | [6] |
Table 1: Predicted Chemical and Physical Properties of this compound.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following are predicted data based on established principles and data from analogous compounds.[7][8]
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.70 (d, 1H): Aromatic proton ortho to the nitrile group.
-
δ ~7.60 (dd, 1H): Aromatic proton para to the propoxy group.
-
δ ~6.90 (d, 1H): Aromatic proton ortho to the propoxy group.
-
δ ~4.00 (t, 2H): Methylene protons of the propoxy group (-O-CH₂-).
-
δ ~1.85 (m, 2H): Methylene protons of the propoxy group (-CH₂-CH₃).
-
δ ~1.05 (t, 3H): Methyl protons of the propoxy group (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160.0: Aromatic carbon attached to the propoxy group.
-
δ ~136.0, ~135.0, ~120.0: Aromatic carbons.
-
δ ~117.0: Nitrile carbon (-C≡N).
-
δ ~115.0: Aromatic carbon attached to the bromine atom.
-
δ ~105.0: Aromatic carbon.
-
δ ~71.0: Methylene carbon of the propoxy group (-O-CH₂-).
-
δ ~22.0: Methylene carbon of the propoxy group (-CH₂-CH₃).
-
δ ~10.0: Methyl carbon of the propoxy group (-CH₃).
FT-IR (ATR):
-
~2230 cm⁻¹: Strong C≡N stretching vibration.
-
~1250 cm⁻¹: C-O-C (ether) stretching vibration.
-
~1590, 1480 cm⁻¹: C=C aromatic ring stretching vibrations.
Mass Spectrometry (EI):
-
m/z (M⁺): ~239/241 (characteristic isotopic pattern for bromine).
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This protocol is adapted from established procedures for similar compounds and relies on the nucleophilic substitution (SN2) reaction between the phenoxide of 5-Bromo-2-hydroxybenzonitrile and an alkyl halide.[9]
Reaction Scheme
Caption: Williamson Ether Synthesis Workflow.
Step-by-Step Experimental Protocol
Materials:
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq.)
-
1-Bromopropane (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material).
-
Alkylation: Add 1-bromopropane (1.5 eq.) to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups.
Caption: Key Reaction Pathways for this compound.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the 5-position, which is a cornerstone of modern medicinal chemistry.[2]
-
Nitrile Group Transformations: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Directed Ortho-Metalation: While the propoxy group is a weaker directing group than others, it can still influence lithiation reactions, potentially enabling further functionalization of the aromatic ring.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, data from closely related analogs like 5-Bromo-2-fluorobenzonitrile and 5-Bromo-2-methoxybenzonitrile indicate the following hazards:[12][13][14]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and protective clothing.[12]
-
Handling: All manipulations should be performed inside a certified chemical fume hood. Avoid generation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Always consult the most current SDS for the specific reagent being used before commencing any experimental work.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Williamson etherification is straightforward and scalable. The compound's true strength lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications to build complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this important building block in their scientific endeavors.
References
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-2-hydroxybenzonitrile, 25g, Each. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-BROMO-2-ISOPROPOXY-BENZONITRILE | 515832-52-7 [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. scbt.com [scbt.com]
- 6. 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 7. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 5-Bromo-2-propoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-propoxybenzonitrile, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, properties, and applications, grounded in scientific principles and practical laboratory experience.
Core Compound Identification and Properties
This compound, identified by the CAS number 279262-21-4 , is a substituted benzonitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4] Its chemical structure, featuring a bromine atom, a propoxy group, and a nitrile moiety on a benzene ring, offers a unique combination of reactive sites for molecular elaboration.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its known identifiers and includes predicted properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 279262-21-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | JSDHBNHQZRXINT-UHFFFAOYSA-N | |
| SMILES | Brc1cc(c(cc1)OCCC)C#N | |
| Storage Class | 11 - Combustible Solids |
Synthesis of this compound: A Mechanistic Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[5][6][7] This robust and versatile SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds from the readily available precursor, 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5).[8][9]
The causality behind this choice of synthetic strategy lies in the high nucleophilicity of the phenoxide ion generated from 5-Bromo-2-hydroxybenzonitrile and the susceptibility of a primary alkyl halide like 1-bromopropane to undergo an SN2 reaction with minimal competing elimination reactions.[10]
Reaction Mechanism
The synthesis of this compound via the Williamson ether synthesis is a two-step process:
-
Deprotonation: The phenolic proton of 5-Bromo-2-hydroxybenzonitrile is abstracted by a suitable base, such as potassium carbonate or sodium hydride, to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the desired ether linkage.[7]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to drive the reaction to completion and ensure the purity of the final product.
Materials:
-
5-Bromo-2-hydroxybenzonitrile
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Three protons in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Propoxy Group: A triplet corresponding to the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Six distinct signals in the aromatic region, including carbons attached to the bromo, propoxy, and nitrile groups, as well as the unsubstituted aromatic carbons.
-
Nitrile Carbon: A characteristic signal for the -C≡N carbon.
-
Propoxy Group: Three signals corresponding to the three carbons of the propoxy chain.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group.
-
C-O-C Stretch: Strong absorption bands indicating the presence of the ether linkage.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly versatile intermediate in the synthesis of complex organic molecules.[13][14]
-
Pharmaceutical Development: As an intermediate, it is instrumental in the synthesis of various pharmaceutical agents. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.[13]
-
Agrochemical Synthesis: This compound can be employed in the development of novel pesticides and herbicides.[14]
-
Materials Science: It serves as a precursor in the creation of advanced polymers and materials with specialized properties.[13]
Caption: Major application areas for this compound.
Safety and Handling
The safety profile of this compound is not explicitly detailed. However, based on the hazard information for structurally similar compounds like 5-bromo-2-methoxybenzonitrile and 5-bromo-2-fluorobenzonitrile, the following precautions are recommended.[15][16][17][18]
Hazard Statements (Inferred):
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15]
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
-
5-Bromo-2-n-Propoxybenzonitrile - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved January 17, 2026, from [Link]
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 17, 2026, from [Link]
-
High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. parchem.com [parchem.com]
- 3. chembk.com [chembk.com]
- 4. Linegal Chemicals, odczynniki chemiczne, szkło laboratoryjne, środki dezynfekcyjne, kompleksowe wyposażenie laboratoriów [sklep.linegal.pl]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. fishersci.se [fishersci.se]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
5-Bromo-2-propoxybenzonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-propoxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 279262-21-4), a key halogenated aromatic ether intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's molecular architecture, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and the spectroscopic techniques essential for its structural verification. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for the effective synthesis, characterization, and application of this versatile chemical building block in pharmaceutical, agrochemical, and materials science research.
Introduction: A Strategic Synthetic Intermediate
Substituted benzonitriles are a cornerstone class of compounds in organic synthesis, prized for the versatile reactivity of the nitrile group, which can be transformed into amines, amides, carboxylic acids, and tetrazoles. The strategic placement of additional functional groups, such as halogens and alkoxy moieties, on the benzene ring creates highly valuable, multifunctional intermediates.
This compound is a prime example of such a building block. The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The propoxy group at the 2-position modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the physiological properties of its derivatives. The nitrile group serves as a key precursor for various functionalities critical in the development of bioactive molecules[1]. This unique combination makes this compound a compound of significant interest for constructing novel therapeutic agents and advanced materials.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom bearing the nitrile (-C≡N) group as position 1. Following standard IUPAC nomenclature:
-
A propoxy group (-O-CH₂CH₂CH₃) is attached to the ring at the C2 position.
-
A bromine atom (-Br) is substituted at the C5 position.
This arrangement results in a 1,2,5-trisubstituted aromatic system. The ether linkage of the propoxy group is relatively stable, while the bromine atom is a good leaving group in metal-catalyzed reactions, and the nitrile group is susceptible to nucleophilic addition and hydrolysis.
Caption: Molecular structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 279262-21-4 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [3][4] |
| Molecular Weight | 240.10 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Monoisotopic Mass | 238.99458 Da | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like DMF, ethyl acetate. | [6][7] |
Synthesis and Purification
Mechanistic Rationale: The Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[7][8] This classic Sₙ2 reaction is ideal for forming aryl ethers from a phenoxide and an alkyl halide. The causality behind this choice is threefold:
-
High Nucleophilicity: The starting material, 5-Bromo-2-hydroxybenzonitrile, possesses a phenolic hydroxyl group.[6] Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a highly nucleophilic phenoxide anion.[7][8]
-
Efficient Alkylation: The resulting phenoxide readily attacks the primary electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane), displacing the halide and forming the stable ether bond.
-
Favorable Conditions: The reaction proceeds under mild conditions, typically with gentle heating, which minimizes side reactions and ensures high yields.[7]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) in anhydrous dimethylformamide (DMF).[7] Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base without interfering with the nucleophile.
-
Initial Stirring: Stir the resulting suspension at room temperature for 30-45 minutes. This allows for the complete formation of the potassium phenoxide salt.[7]
-
Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture dropwise using a syringe.[7]
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Reaction Quench: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing cold water. This step quenches the reaction and precipitates the crude product.
Workflow: Purification
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[7] Ethyl acetate is chosen for its good solvency of the product and immiscibility with water.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Chromatography: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[7]
Caption: Experimental workflow for synthesis and purification.
Spectroscopic Characterization for Structural Verification
Spectroscopic analysis is a self-validating system essential for confirming the identity and purity of the synthesized this compound.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): 3 protons exhibiting doublet and doublet-of-doublets splitting patterns. Alkoxy Region: A triplet around δ 4.0 ppm (2H, -OCH₂-), a multiplet (sextet) around δ 1.8 ppm (2H, -CH₂-), and a triplet around δ 1.0 ppm (3H, -CH₃). | Confirms the 1,2,5-substitution pattern on the aromatic ring and the presence and connectivity of the n-propoxy group. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): 6 distinct signals, including a quaternary carbon attached to the ether oxygen at high field and one attached to bromine at lower field. Nitrile Carbon (δ ~117 ppm): A characteristic signal for the -C≡N group. Alkoxy Carbons (δ 10-70 ppm): Three signals corresponding to the three carbons of the propoxy chain. | Verifies the carbon skeleton, including all 10 unique carbon environments in the molecule. |
| FT-IR | ~2225 cm⁻¹ (strong, sharp): C≡N nitrile stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the propoxy group. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching of the ether. ~1470, 1580 cm⁻¹: Aromatic C=C stretching. | Provides definitive evidence for the key functional groups: nitrile and aryl ether.[9][10] |
| Mass Spec. (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z ~239 and ~241 in an approximate 1:1 ratio. | The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) provides unambiguous confirmation of the presence of one bromine atom in the molecule. |
Safety, Handling, and Storage
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds (e.g., other substituted bromobenzonitriles) suggest the following potential hazards:[5]
-
H312: Harmful in contact with skin (Acute Toxicity, Dermal)[5][11]
-
H332: Harmful if inhaled (Acute Toxicity, Inhalation)[5][11]
-
H315: Causes skin irritation[11]
-
H319: Causes serious eye irritation[11]
-
H335: May cause respiratory irritation[11]
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Applications in Research and Development
The utility of this compound stems from its identity as a versatile intermediate.
-
Pharmaceutical Synthesis: It serves as a starting material for the synthesis of complex molecules targeting a range of biological pathways. The bromo-substituent is a key site for introducing further molecular complexity via cross-coupling chemistry, a cornerstone of modern drug discovery.
-
Agrochemicals: Similar to other functionalized benzonitriles, this compound can be used as a precursor for novel herbicides and pesticides, where the specific substitution pattern can be tailored to achieve desired bioactivity and environmental profiles.[1]
-
Material Science: The molecule can be incorporated into the synthesis of advanced polymers and organic electronic materials, where its electronic and physical properties can be exploited.
References
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-propylbenzonitrile. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-isopropoxybenzonitrile (C10H10BrNO). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1555476-36-2|5-Bromo-2-(cyclopentyloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 5-bromo-2-isopropoxybenzonitrile (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.se [fishersci.se]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propoxybenzonitrile
This guide provides a comprehensive technical overview of the synthesis of 5-Bromo-2-propoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials. The methodologies presented are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthetic pathways to this versatile molecule.
Introduction
This compound is a substituted aromatic compound whose structural features—a nitrile group, a bromine atom, and a propoxy ether—make it a valuable building block in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, and the propoxy group modulates the compound's lipophilicity and steric profile. A robust and scalable synthesis is therefore crucial for its application in medicinal chemistry and materials science.
The most common and efficient pathway to this compound involves a two-step sequence: the synthesis of the key intermediate 5-Bromo-2-hydroxybenzonitrile, followed by its propylation via a Williamson ether synthesis. This guide will focus on this primary route, providing detailed protocols and mechanistic insights.
Primary Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most reliably achieved through the following two-step process:
-
Step 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile. This intermediate, also known as 4-Bromo-2-cyanophenol, is typically prepared by the electrophilic bromination of 4-hydroxybenzonitrile (p-cyanophenol).
-
Step 2: Propylation of 5-Bromo-2-hydroxybenzonitrile. The phenolic hydroxyl group of the intermediate is then alkylated using a suitable propyl halide under basic conditions in a classic Williamson ether synthesis.
Caption: Primary synthesis pathway for this compound.
Part 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile
The critical first step is the regioselective bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is occupied by the nitrile group, bromination occurs at one of the ortho positions.
Experimental Protocol: Bromination of 4-Hydroxybenzonitrile
This protocol describes the laboratory-scale synthesis of 5-Bromo-2-hydroxybenzonitrile.
Materials:
-
4-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and improved selectivity, minimizing the formation of dibrominated byproducts.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 5-Bromo-2-hydroxybenzonitrile as a solid.
Alternative Synthesis of 5-Bromo-2-hydroxybenzonitrile
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][5] In this step, the phenoxide of 5-Bromo-2-hydroxybenzonitrile is formed in situ and then reacted with a propyl halide.
Experimental Protocol: Propylation of 5-Bromo-2-hydroxybenzonitrile
This protocol is adapted from a similar procedure for a related compound and is optimized for the synthesis of this compound.[6]
Materials:
-
5-Bromo-2-hydroxybenzonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane (or 1-Iodopropane)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Formation of the Phenoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF dropwise to the stirred suspension. The formation of the sodium phenoxide is accompanied by the evolution of hydrogen gas.
-
Alkylation: After the addition is complete and gas evolution has ceased, add 1-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Causality in Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[7]
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium phenoxide and is suitable for SN2 reactions.[4]
-
Choice of Alkylating Agent: A primary alkyl halide like 1-bromopropane is used to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[5]
Caption: Mechanistic steps of the Williamson ether synthesis for this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 80-90 | >98 |
| This compound | C₁₀H₁₀BrNO | 240.10 | 75-85 | >98 |
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the bromination of 4-hydroxybenzonitrile followed by a Williamson ether synthesis. This pathway offers high yields and purity, making it suitable for both laboratory and potential scale-up applications. The protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.
References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile. Retrieved from a relevant BenchChem technical guide.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Oh, S. J., & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis routes of 4-Bromo-2-hydroxybenzonitrile.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-propoxybenzonitrile
Introduction
5-Bromo-2-propoxybenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a bromine atom, a propoxy group, and a nitrile moiety on a benzene ring, offers multiple avenues for synthetic transformations. The bromine atom can serve as a handle for cross-coupling reactions, the nitrile group can be converted into various other functional groups, and the propoxy group can influence the compound's lipophilicity and metabolic stability.[1] A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development for reaction monitoring, quality control, and structural elucidation of its derivatives.[2]
This guide provides a comprehensive analysis of the expected spectral data of this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in standard laboratory practices, ensuring a reliable framework for researchers.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the protons of the propoxy group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-3) | ~7.6 | Doublet (d) | 1H | Deshielded due to proximity to the electron-withdrawing nitrile group and bromine atom. |
| Aromatic H (H-4) | ~7.4 | Doublet of doublets (dd) | 1H | Influenced by ortho- and meta-coupling to H-3 and H-6. |
| Aromatic H (H-6) | ~6.9 | Doublet (d) | 1H | Shielded by the electron-donating propoxy group. |
| Methylene (-OCH₂-) | ~4.0 | Triplet (t) | 2H | Deshielded by the adjacent oxygen atom. |
| Methylene (-CH₂CH₃) | ~1.8 | Sextet | 2H | Coupled to the adjacent methylene and methyl protons. |
| Methyl (-CH₃) | ~1.0 | Triplet (t) | 3H | Least deshielded protons of the propoxy group. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-CN | ~118 | Characteristic chemical shift for a nitrile carbon. |
| C-Br | ~115 | Carbon directly attached to bromine. |
| Aromatic C-H | 135, 133, 114 | Chemical shifts are influenced by the substituents on the ring. |
| C-O | ~160 | Deshielded due to attachment to the electronegative oxygen. |
| -OCH₂- | ~70 | Carbon of the propoxy group adjacent to oxygen. |
| -CH₂CH₃ | ~22 | Methylene carbon of the propoxy group. |
| -CH₃ | ~10 | Methyl carbon of the propoxy group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 or 125 MHz, respectively).
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~2230 | Strong, Sharp | C≡N stretch | Characteristic absorption for a nitrile group.[2] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[4] |
| 2960-2850 | Medium | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propoxy group.[5] |
| 1600-1450 | Medium-Strong | C=C aromatic ring stretch | Characteristic vibrations of the benzene ring.[4] |
| ~1250 | Strong | C-O stretch | Asymmetric stretch of the aryl-alkyl ether. |
| ~1050 | Medium | C-O stretch | Symmetric stretch of the aryl-alkyl ether. |
| ~680 | Strong | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum. The typical range scanned is 4000 to 400 cm⁻¹.[2]
-
Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.[2]
Figure 2: General workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected due to the stability of the aromatic ring. Given the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
M⁺ for C₁₀H₁₀⁷⁹BrNO: m/z = 238.99
-
M+2 for C₁₀H₁₀⁸¹BrNO: m/z = 240.99
-
-
Key Fragmentation Patterns:
-
Loss of the propoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the brominated benzonitrile cation.
-
Loss of a propyl radical: α-cleavage of the propoxy group could result in the loss of a C₃H₇ radical.
-
Loss of propene: A McLafferty-type rearrangement could lead to the elimination of propene (C₃H₆).
-
Loss of Br: Fragmentation involving the loss of the bromine atom.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI), to generate ions.[3]
-
Mass Analysis: The generated ions are separated and detected by a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The predictive spectral data presented in this guide for this compound offers a valuable resource for researchers in the pharmaceutical and chemical industries. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, scientists can confidently identify this compound, monitor its synthesis, and utilize it in the development of novel molecules. The provided protocols outline standard, reliable methods for acquiring high-quality spectral data, ensuring the integrity and reproducibility of experimental results.
References
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.
- Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279–1286.
- An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-isobutoxybenzonitrile. (2025). BenchChem.
- Table of Characteristic IR Absorptions. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- 5-Bromo-2-isobutoxybenzonitrile: A Versatile Building Block in Modern Synthetic Chemistry. (2025). BenchChem.
- 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum. ChemicalBook.
- Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
Sources
Foundational Principles: Why NMR is Essential for 5-Bromo-2-propoxybenzonitrile
An In-Depth Technical Guide to the NMR Data Interpretation of 5-Bromo-2-propoxybenzonitrile
This document serves as a comprehensive technical guide for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data for this compound. The principles and methodologies discussed herein are grounded in established spectroscopic theory and are designed to provide a robust framework for the structural elucidation of this and similar substituted aromatic compounds.
This compound is a trisubstituted aromatic compound featuring a nitrile, a bromine atom, and a propoxy group on a benzene ring. This specific arrangement of electron-withdrawing groups (-CN, -Br) and an electron-donating group (-OPr) creates a unique electronic environment that is exquisitely sensitive to NMR analysis. NMR spectroscopy is the gold-standard, non-destructive technique for confirming the precise substitution pattern, verifying structural integrity, and assessing the purity of synthesized batches.[1] It provides direct evidence of the covalent framework by probing the magnetic environments of the ¹H and ¹³C nuclei.
Structural Analysis and Predicted Spectroscopic Behavior
A logical interpretation of any NMR spectrum begins with a thorough analysis of the molecule's structure to predict the number of unique signals and their expected characteristics.
Figure 1: Structure of this compound with labels for NMR assignment.
Due to the lack of symmetry, all carbon and proton environments are chemically distinct. We therefore anticipate:
-
¹H NMR: 6 unique signals (3 aromatic, 3 aliphatic).
-
¹³C NMR: 9 unique signals (6 aromatic, 1 nitrile, 3 aliphatic).
In-Depth ¹H NMR Spectral Interpretation
The proton NMR spectrum is divided into the downfield aromatic region (typically 6.5-8.5 ppm) and the upfield aliphatic region.[2] The three aromatic protons provide a clear fingerprint of the 1,2,4-substitution pattern.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration | Mechanistic Rationale |
| H6 | ~7.7 | Doublet (d) | J (meta) ≈ 2.5 Hz | 1H | Located ortho to the electron-withdrawing nitrile group, causing a significant downfield shift. Exhibits only a small meta-coupling to H4. |
| H4 | ~7.5 | Doublet of doublets (dd) | J (ortho) ≈ 8.8 Hz, J (meta) ≈ 2.5 Hz | 1H | Experiences ortho-coupling to H3 and meta-coupling to H6, resulting in a characteristic 'dd' pattern.[3][4] |
| H3 | ~6.9 | Doublet (d) | J (ortho) ≈ 8.8 Hz | 1H | Shielded by the adjacent electron-donating propoxy group, shifting it significantly upfield relative to the other aromatic protons. |
| H(a) (-OCH₂-) | ~4.1 | Triplet (t) | J ≈ 6.5 Hz | 2H | Directly attached to the electronegative oxygen, causing it to be the most downfield of the aliphatic signals. Coupled to the two H(b) protons. |
| H(b) (-CH₂-) | ~1.9 | Sextet or Multiplet (m) | J ≈ 7.0 Hz | 2H | Coupled to both the two H(a) protons and the three H(c) protons, leading to a complex multiplet (theoretically a triplet of quartets). |
| H(c) (-CH₃) | ~1.1 | Triplet (t) | J ≈ 7.4 Hz | 3H | The terminal methyl group is the most shielded and appears furthest upfield. It is split into a triplet by the adjacent H(b) protons. |
In-Depth ¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum gives a single peak for each unique carbon environment, providing a direct count of non-equivalent carbons and insight into their electronic nature.[5]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Mechanistic Rationale |
| C2 (-O) | 158 - 162 | Aromatic carbon bonded to oxygen is strongly deshielded and appears furthest downfield in the aromatic region.[6] |
| C4 | 136 - 139 | Aromatic CH carbon. |
| C6 | 134 - 137 | Aromatic CH carbon. |
| Aromatic C | 125 - 150 | General range for carbons in aromatic rings.[7][8] |
| C≡N | 116 - 119 | Typical chemical shift for a nitrile carbon.[9][10] |
| C5 (-Br) | 115 - 118 | The "heavy atom effect" of bromine shields this carbon, shifting it upfield relative to other substituted aromatic carbons. |
| C3 | 114 - 117 | Aromatic CH carbon ortho to the electron-donating propoxy group. |
| C1 (-CN) | 102 - 105 | Quaternary aromatic carbon, often showing a lower intensity signal. |
| C(a) (-OCH₂-) | 70 - 73 | Aliphatic carbon bonded to oxygen is deshielded.[6] |
| C(b) (-CH₂-) | 21 - 24 | Standard methylene carbon chemical shift. |
| C(c) (-CH₃) | 10 - 12 | Standard methyl carbon chemical shift, appearing most upfield. |
Self-Validating Experimental Workflow
To ensure trustworthy and reproducible results, a rigorous and well-documented experimental protocol is paramount.
Protocol for Sample Preparation
-
Mass Determination: Accurately weigh 15-25 mg of the solid this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent signals.
-
Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution of the sample. If particulates remain, sonicate for 1-2 minutes.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug at the neck (to filter any microparticulates), transfer the clear solution into a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Figure 2: Standardized workflow for NMR sample preparation.
Protocol for Data Acquisition (400 MHz Spectrometer)
-
Instrument Insertion & Locking: Insert the sample. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃, stabilizing the magnetic field.
-
Shimming: Perform an automated shimming routine to maximize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30).
-
Number of Scans (ns): 16.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): ~3 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (zgpg30).
-
Number of Scans (ns): 1024.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): ~1.5 seconds.
-
Data Processing and Final Assignment
-
Processing: Apply standard Fourier transform, automatic phase correction, and automatic baseline correction to the raw data (FID).
-
Referencing:
-
Analysis:
-
Peak Picking: Identify all distinct signals in both spectra.
-
Integration (¹H): Integrate all proton signals. Normalize the values by setting one of the known signals (e.g., the upfield triplet for the -CH₃ group) to its theoretical value of 3.
-
Assignment: Compare the experimental chemical shifts, multiplicities, and integrations to the predicted values in Tables 1 and 2 to assign each signal to its corresponding nucleus in the molecule.
-
By following this comprehensive guide, researchers can confidently and accurately characterize this compound, ensuring the structural integrity of their material and the trustworthiness of their subsequent research.
References
-
Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Aromatics. Provides typical chemical shift ranges for aromatic protons (6.5-8.5 ppm). [Link]
-
The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Discusses NMR as an effective technique for molecular structure elucidation. [Link]
-
Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns. Explains complex splitting patterns such as doublet of doublets in aromatic systems. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Details characteristic ¹H and ¹³C NMR absorptions for aromatic compounds, including the 120-150 ppm range for aromatic carbons. [Link]
-
Hans Reich, University of Wisconsin. Notes on NMR Solvents. Provides chemical shifts for residual protons in deuterated solvents, listing CHCl₃ at 7.26 ppm. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. An authoritative source for solvent peaks, listing ¹³C of CDCl₃ at 77.16 ppm. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. A graphical guide showing typical chemical shift ranges for various carbon environments, including nitriles. [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Provides a table of typical ¹³C chemical shifts, noting the overlap between aromatic and alkene regions and the reference at 0 ppm for TMS. [Link]
-
NCL, Pune. 13C NMR spectroscopy • Chemical shift. A presentation covering various aspects of ¹³C NMR, including typical chemical shift ranges for functional groups like nitriles. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Explains how electronegative atoms like oxygen increase the chemical shift of attached carbons. [Link]
Sources
- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. scribd.com [scribd.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
5-Bromo-2-propoxybenzonitrile mass spectrometry analysis
This guide has detailed a comprehensive and robust framework for the mass spectrometry analysis of this compound. By grounding our approach in the fundamental physicochemical properties of the analyte, we have systematically developed a method that leverages the strengths of APCI and high-resolution mass spectrometry. The predicted fragmentation pathways and the detailed, self-validating protocol provide researchers and drug development professionals with the necessary tools to achieve accurate, reliable, and defensible results. The application of these principles is essential for maintaining the stringent quality and safety standards required in the pharmaceutical industry. [16]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.Google Cloud.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). Molecules.
- Organic Compounds Containing Halogen
- Electrospray and APCI Mass Analysis.AxisPharm.
- A Step-by-Step Guide to Analytical Method Development and Valid
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.SciELO Brazil.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Analytical method validation: A brief review.
- Top 6 Ion Sources in Mass Spectrometry.MetwareBio.
- Atmospheric-pressure chemical ioniz
- Analytical Method Validation Parameters: An Updated Review. (2020). Asian Journal of Pharmaceutical Research and Development.
- Organic Compounds Containing Halogen
- Atmospheric Pressure Ionisation of Small Molecules. (2014). Wiley Analytical Science.
- Mastering Atmospheric Pressure Chemical Ioniz
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
- A Beginner's Guide to Mass Spectrometry: Types of Ioniz
- Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. (2025). YouTube.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. hpst.cz [hpst.cz]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. youtube.com [youtube.com]
- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 15. savemyexams.com [savemyexams.com]
- 16. upm-inc.com [upm-inc.com]
- 17. scielo.br [scielo.br]
- 18. wjarr.com [wjarr.com]
- 19. globalresearchonline.net [globalresearchonline.net]
Physical and chemical characteristics of 5-Bromo-2-propoxybenzonitrile
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Bromo-2-propoxybenzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional arrangement—a nitrile group, a bromo substituent, and a propoxy ether—offers multiple reaction sites, making it a key intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed or reduced to other functionalities, and the propoxy group modifies the compound's steric and electronic properties, influencing both reactivity and the physical characteristics of its derivatives.
This guide provides an in-depth exploration of the physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic profile, chemical reactivity, and safe handling protocols, grounding our discussion in established chemical principles and authoritative references.
Compound Identification and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 279262-21-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[2] |
| Melting Point | Data not readily available; likely a low-melting solid | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMF) and have low solubility in water. | Analogy to similar compounds[3] |
Note: Specific experimental data for melting point, boiling point, and solubility are not widely published. These properties should be determined experimentally before use in specific applications.
Synthesis and Purification
The most logical and widely adopted method for the synthesis of this compound is the Williamson ether synthesis .[4][5] This robust and high-yielding reaction involves the SN2 displacement of a halide by an alkoxide. In this case, the synthesis proceeds by reacting the commercially available precursor, 5-Bromo-2-hydroxybenzonitrile, with a propylating agent.
Reaction Scheme
The synthesis is a two-step process, starting with the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a more nucleophilic phenoxide, followed by the reaction with a propyl halide.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Williamson ether syntheses.[6]
Reagents and Materials:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq.) [CAS: 40530-18-5][7]
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (2.0 eq.)
-
1-Bromopropane (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF to dissolve the starting material. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Causality: Using a strong base like NaH ensures complete and rapid deprotonation of the weakly acidic phenol to form the highly nucleophilic phenoxide.[8] Add Sodium Hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of this step. (Alternative: Use K₂CO₃ and allow the reaction to stir at room temperature for 1 hour).
-
Alkylation: Add 1-Bromopropane (1.5 eq.) dropwise to the reaction mixture at 0 °C. Causality: A primary alkyl halide is used to ensure the reaction proceeds via an SN2 mechanism, minimizing the competing E2 elimination pathway that is common with secondary or tertiary halides.[9][10]
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While primary spectra for this compound are not publicly available, a detailed prediction can be made based on the analysis of closely related structures and fundamental principles.[11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.68 | d (J ≈ 2.5 Hz) | 1H | Ar-H (H-6) | Aromatic proton ortho to the nitrile group and meta to the bromine. Deshielded by the nitrile. Small coupling from the meta proton (H-4). |
| ~7.59 | dd (J ≈ 8.8, 2.5 Hz) | 1H | Ar-H (H-4) | Aromatic proton ortho to the bromine and meta to the nitrile. Split by both H-3 and H-6. |
| ~6.90 | d (J ≈ 8.8 Hz) | 1H | Ar-H (H-3) | Aromatic proton ortho to the propoxy group. Shielded by the electron-donating ether group. Large coupling from the ortho proton (H-4). |
| ~4.05 | t (J ≈ 6.5 Hz) | 2H | -O-CH₂ -CH₂-CH₃ | Methylene group directly attached to the electron-withdrawing oxygen atom, resulting in a downfield shift. |
| ~1.88 | sextet (J ≈ 7.0 Hz) | 2H | -O-CH₂-CH₂ -CH₃ | Methylene group in the middle of the propyl chain. |
| ~1.05 | t (J ≈ 7.4 Hz) | 3H | -O-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160.5 | C-2 (Ar-C -O) | Carbon attached to the electronegative oxygen atom, highly deshielded. |
| ~136.2 | C-4 (Ar-C H) | Aromatic CH carbon. |
| ~135.8 | C-6 (Ar-C H) | Aromatic CH carbon. |
| ~117.5 | C-5 (Ar-C -Br) | Carbon attached to bromine; its shift is influenced by the heavy atom effect. |
| ~116.8 | C N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~115.3 | C-3 (Ar-C H) | Aromatic CH carbon shielded by the adjacent ether group. |
| ~104.2 | C-1 (Ar-C -CN) | Quaternary carbon attached to the nitrile group. |
| ~71.0 | -O-CH₂ - | Aliphatic carbon directly bonded to oxygen. |
| ~22.5 | -CH₂-CH₂ -CH₃ | Central carbon of the propyl group. |
| ~10.5 | -CH₂-CH₂-CH₃ | Terminal methyl carbon. |
Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Key Peaks | Functional Group Assignment |
| FT-IR (cm⁻¹) | ~2970-2880 (Strong), ~2225 (Strong), ~1255 (Strong) | Aliphatic C-H, Nitrile (C≡N), Aryl-Alkyl Ether (C-O-C)[12] |
| MS (EI) | m/z 240/242 (M⁺, M⁺+2, ~1:1 ratio), 198/200, 119 | Molecular ion (presence of Br), loss of propene, loss of Br |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aryl bromide and nitrile functionalities. The bromine atom is particularly valuable as it serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an aryl halide.[13][14] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.
Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[15] Such ligands facilitate the rate-limiting oxidative addition of the Pd(0) catalyst to the electron-rich aryl bromide and promote the final reductive elimination step, leading to higher yields and faster reaction times.[16]
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[17][18][19] This reaction allows for the synthesis of a wide range of N-aryl compounds from this compound, which are prevalent structures in many pharmaceutical agents.[20]
Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The nature of the amine and the steric hindrance around the bromine atom will dictate the optimal choice of ligand and reaction conditions to achieve efficient coupling.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be conducted based on data from structurally analogous compounds such as 5-bromo-2-isobutoxybenzonitrile and 5-bromo-2-fluorobenzonitrile.[2]
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. Its preparation via the reliable Williamson ether synthesis provides a straightforward entry point for its use in advanced synthetic applications. The presence of the aryl bromide moiety, in particular, opens the door to a vast array of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its physical properties, a detailed protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, and essential safety guidelines. By leveraging this information, researchers and drug development professionals can confidently and effectively incorporate this valuable building block into their synthetic strategies, accelerating innovation in chemistry and life sciences.
References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-propylbenzonitrile. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
Oh, S. J., & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Sources
- 1. 1555476-36-2|5-Bromo-2-(cyclopentyloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-propoxybenzonitrile via Williamson Ether Synthesis
Introduction
5-Bromo-2-propoxybenzonitrile is a valuable substituted benzonitrile intermediate, frequently utilized as a building block in the development of novel pharmaceutical agents and advanced materials. Its synthesis is most effectively and commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[3]
This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound from 5-Bromo-2-hydroxybenzonitrile and n-propyl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline critical safety precautions, and describe methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme and Mechanism
The synthesis proceeds via a classic SN2 mechanism, known as the Williamson Ether Synthesis.[2][3]
Scheme 1: Synthesis of this compound

Mechanism:
-
Deprotonation: The weakly acidic phenolic proton of 5-Bromo-2-hydroxybenzonitrile is deprotonated by the base, potassium carbonate, to form a nucleophilic potassium phenoxide intermediate.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of n-propyl bromide in a backside attack.[3] This is a concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.
-
Product Formation: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound.
The choice of a primary alkyl halide like n-propyl bromide is critical, as secondary and tertiary halides would favor a competing E2 elimination pathway, reducing the yield of the desired ether product.[1][4] A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
Materials and Equipment
Reagents and Chemicals
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | 198.02 | ≥97% | Starting material.[5] |
| n-Propyl Bromide (1-Bromopropane) | 106-94-5 | 123.00 | ≥99% | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Base. Must be anhydrous. |
| Acetone | 67-64-1 | 58.08 | Anhydrous, ≥99.5% | Solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | - | For aqueous wash. |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | - | For aqueous wash. |
| Silica Gel | 7631-86-9 | 60.08 | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Thermometer
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Hazard Identification and Safety Precautions
This protocol must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.
-
5-Bromo-2-hydroxybenzonitrile: Harmful if swallowed.[6] Causes skin and serious eye irritation.[6] Avoid inhalation of dust.
-
n-Propyl Bromide: Highly flammable liquid and vapor.[7] Harmful if inhaled and may cause respiratory irritation.[8] Suspected of causing cancer and may damage fertility or the unborn child. Avoid contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[7][9]
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.[10][11] May cause respiratory irritation.[10][11] The anhydrous form is hygroscopic.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause skin and eye irritation. Use in a well-ventilated area.
Ensure that eyewash stations and safety showers are readily accessible.[7][12] All waste materials should be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-hydroxybenzonitrile (e.g., 2.0 g, 1.0 eq).
-
Add anhydrous potassium carbonate (e.g., 2.1 g, 1.5 eq). The use of an excess of this mild base is crucial to ensure complete deprotonation of the starting phenol.
-
Add 30 mL of anhydrous acetone to the flask. Stir the suspension for 10 minutes at room temperature.
Step 2: Addition of Alkylating Agent and Reflux
-
While stirring, add n-propyl bromide (e.g., 1.5 g, 1.2 eq) to the suspension dropwise using a syringe.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature. The reaction is typically complete within 4-8 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system such as 9:1 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the solid salts (potassium carbonate and potassium bromide) using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Transfer the filtrate to a 250 mL round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound, typically as a pale yellow oil or solid.
Step 5: Purification
-
Purify the crude product using flash column chromatography on silica gel.[13]
-
Pack a column with silica gel using a slurry method with hexanes.
-
Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to afford the final product, this compound, as a pure solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methylene protons of the propoxy group adjacent to the oxygen, the central methylene protons, and the terminal methyl protons.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the nitrile carbon, and the three carbons of the propoxy group.
-
FT-IR: Look for the characteristic C≡N stretch (around 2220-2240 cm⁻¹) and C-O-C ether stretches.
-
Melting Point: If the product is a solid, determine its melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- Navy Brand Manufacturing. (2015, March 31).
- Thermo Fisher Scientific. (2010, October 25).
- Central Drug House (P) Ltd. (n.d.).
- ALPHACHEM Limited. (2016, April 28). N-Propyl Bromide - Mississauga.
- Carl ROTH. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- INEOS KOH. (2022, December 1).
- Carl ROTH. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Carl ROTH. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
- Fisher Scientific. (2025, December 22).
- Apollo Scientific. (2023, June 8).
- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET 5-Bromo-2-cyano-3-nitropyridine.
- Sigma-Aldrich. (2024, September 6).
- Cayman Chemical. (2025, September 29).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97%.
- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
- CAS Common Chemistry. (n.d.). 5-Bromo-2-hydroxybenzonitrile.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-isobutoxybenzonitrile.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile.
- CP Lab Safety. (n.d.). 5-Bromo-2-hydroxybenzonitrile, 5g, Each.
- BenchChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile | 189680-06-6.
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-isobutoxybenzonitrile.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97% 40530-18-5.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. alphachem.ca [alphachem.ca]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. navybrand.com [navybrand.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Williamson ether synthesis for 5-Bromo-2-propoxybenzonitrile
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-propoxybenzonitrile via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic ether that serves as a key intermediate in the development of novel pharmaceutical and agrochemical agents. Its synthesis is efficiently achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this method involves the reaction of an alkoxide ion with a primary alkyl halide.[3][4]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 5-bromo-2-hydroxybenzonitrile and 1-bromopropane. We will delve into the underlying chemical principles, provide a detailed step-by-step procedure, and discuss critical parameters that ensure a high-yield, reproducible synthesis suitable for research and drug development professionals.
Scientific Principles and Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][5] This reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[1]
The overall reaction is as follows:
1. Formation of the Nucleophile (Phenoxide Ion): The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile. Phenols are weakly acidic, and a moderately strong base is required to generate the corresponding phenoxide anion. In this protocol, anhydrous potassium carbonate (K(_2)CO(_3)) is the base of choice. It is preferred over stronger bases like sodium hydride (NaH) for its ease of handling, lower cost, and sufficient basicity to deprotonate the phenol without promoting significant side reactions.[5][6][7] The resulting phenoxide is a potent nucleophile.
2. The S(_N)2 Reaction: The generated phenoxide ion then attacks the primary alkyl halide, 1-bromopropane. The choice of a primary halide is critical to the success of an S(_N)2 reaction.[8][9] Secondary and tertiary alkyl halides are prone to undergo a competing elimination (E2) reaction, especially in the presence of a strong base like a phenoxide, which would lead to the formation of propene as an undesired byproduct.[3][10]
3. Solvent Selection: The reaction is best conducted in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).[3][4] These solvents can solvate the potassium counter-ion but do not strongly solvate the phenoxide nucleophile. This leaves the nucleophile "bare" and highly reactive, thereby accelerating the rate of the S(_N)2 reaction.[3][4] Protic solvents, like water or ethanol, would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[11]
Caption: Reaction mechanism for the Williamson ether synthesis.
Physicochemical and Safety Data
It is imperative to handle all chemicals with appropriate safety measures. The following table summarizes key data for all substances involved. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.
| Substance | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 158-163 | 285 (decomposes)[12] | Harmful if swallowed, causes serious eye irritation.[13] |
| 1-Bromopropane | C₃H₇Br | 122.99 | -110[14] | 71[14][15] | Highly flammable, harmful if inhaled, may impair fertility, may cause drowsiness or dizziness.[16][17][18] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | N/A (decomposes) | Causes serious eye irritation. |
| Acetone | C₃H₆O | 58.08 | -95 | 56 | Highly flammable liquid and vapor, causes serious eye irritation. |
| This compound | C₁₀H₁₀BrNO | 240.10 | N/A | N/A | Harmful if swallowed, in contact with skin, or if inhaled.[19][20] |
Safety Precautions:
-
Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[21]
-
1-Bromopropane is highly flammable; keep away from all sources of ignition.[17][22]
-
Ground all equipment to prevent static discharge.
-
Have appropriate spill kits and fire extinguishers readily available.
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Column chromatography setup
Reagents:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq., e.g., 5.00 g, 25.2 mmol)
-
1-Bromopropane (1.2 eq., e.g., 3.72 g, 2.72 mL, 30.3 mmol)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)), finely powdered (2.0 eq., e.g., 6.96 g, 50.4 mmol)
-
Anhydrous Acetone (approx. 50 mL)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzonitrile (5.00 g), finely powdered anhydrous potassium carbonate (6.96 g), and anhydrous acetone (50 mL).
-
Reagent Addition: Attach a reflux condenser to the flask. Begin stirring the suspension and add 1-bromopropane (2.72 mL) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-65°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours.
-
Work-up (Part 1): Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K(_2)CO(_3) and KBr) through a pad of celite or filter paper and wash the solids with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Work-up (Part 2 - Extraction): Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the resulting oil or solid by NMR, IR, and mass spectrometry to confirm its identity and purity. A typical yield for this procedure is in the range of 85-95%.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and the solvent were anhydrous. Moisture can hydrolyze the alkyl halide and deactivate the phenoxide. A small amount of a phase-transfer catalyst like tetrabutylammonium bromide can sometimes accelerate slow reactions.[4]
-
Side Products: The primary potential side product is propene from an E2 elimination reaction. This is minimized by using a primary alkyl halide and maintaining a moderate reaction temperature (avoid excessive heating).[8]
-
Base Purity: Use finely powdered, anhydrous potassium carbonate to maximize its surface area and reactivity. Clumped or hydrated base will be less effective.
-
Work-up Emulsions: If emulsions form during the aqueous extraction, they can often be broken by the addition of more brine or by gentle swirling and allowing the layers to stand for an extended period.
Conclusion
The Williamson ether synthesis is a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions—specifically, using a primary alkyl halide, a polar aprotic solvent, and an appropriate base—this protocol provides a high-yield pathway to a valuable chemical intermediate. The detailed steps and considerations outlined in this guide are designed to enable researchers to consistently and safely achieve their synthetic goals.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Fisher Scientific. (n.d.). Material Safety Data Sheet 1-Bromopropane, 99%.
- Wikipedia. (n.d.). Williamson ether synthesis.
- LookChem. (n.d.). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- CAMEO Chemicals. (n.d.). 1-BROMOPROPANE.
- Molbase. (2025, September 8). 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices.
- Santa Cruz Biotechnology. (n.d.). 1-Bromopropane Material Safety Data Sheet.
- ChemicalBook. (2025, December 10). 1-Bromopropane.
- New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Unknown Source. Williamson Ether Synthesis.
- National Institutes of Health. (n.d.). 1-Bromopropane | C3H7Br | CID 7840 - PubChem.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?
- Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 1-Bromopropane.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - 1-Bromopropane.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1-Bromopropane.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97%.
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al...
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- National Institutes of Health. (n.d.). 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China.
- Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Apollo Scientific. (2023, June 8). 5-Bromo-2-methoxybenzonitrile Safety Data Sheet.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- ECHEMI. (n.d.). 5-Bromo-2-methoxybenzonitrile SDS, 144649-99-0 Safety Data Sheets.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. One moment, please... [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. nbinno.com [nbinno.com]
- 13. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Bromopropane | 106-94-5 [chemicalbook.com]
- 15. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 16. employees.delta.edu [employees.delta.edu]
- 17. nj.gov [nj.gov]
- 18. dcfinechemicals.com [dcfinechemicals.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. echemi.com [echemi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2-propoxybenzonitrile
For: Researchers, scientists, and drug development professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[3][4][5] Its applications are extensive, particularly in the pharmaceutical and materials science sectors, where the construction of complex molecular architectures is paramount.[6][7]
This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a specific and valuable substrate: 5-Bromo-2-propoxybenzonitrile. This molecule is a key building block, and understanding its reactivity is crucial for its effective use in synthetic campaigns. The electron-withdrawing nitrile group and the electron-donating propoxy group create a unique electronic environment on the aromatic ring, which influences the reaction dynamics.[8]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][9]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate.[1][2] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can facilitate this process.[1]
-
Transmetalation: In this key step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters and Experimental Considerations
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is paramount for achieving high yields and reaction efficiency. While numerous palladium catalysts are available, they generally consist of a palladium precursor and a stabilizing ligand.[4]
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][4] Pd(II) sources require an in-situ reduction to the active Pd(0) species.[1]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1][5] For aryl bromides, ligands such as triphenylphosphine (PPh₃) and more specialized biaryl phosphine ligands like SPhos have proven effective.[13][14] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[5][12]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10][12][15] The formation of a boronate species increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.[15]
Commonly used bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective.
-
Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly in anhydrous conditions.[16]
-
Hydroxides: Sodium hydroxide (NaOH) and other hydroxide bases can also be employed.
The choice of base can influence the reaction outcome, and its stoichiometry is an important parameter to optimize.[15]
Solvent Systems
A variety of solvents can be used for Suzuki-Miyaura couplings. Often, a mixture of an organic solvent and water is employed to dissolve both the organic substrates and the inorganic base.[16]
-
Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.[1] The addition of water is often beneficial for dissolving the base.[16]
Boronic Acid/Ester Partner
A wide array of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or can be readily synthesized. Boronic esters often exhibit greater stability and solubility in organic solvents compared to their acid counterparts.[5][16]
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compiled from literature sources.
| Arylboronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [17] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [17] |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 80-90 | [17] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This should be considered a starting point, and optimization may be necessary for different coupling partners.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-propoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-propoxybenzonitrile. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, a linkage of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The resulting 5-amino-2-propoxybenzonitrile scaffold is a valuable intermediate in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, practical guidance on experimental setup, and strategies for optimization and troubleshooting.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of C(sp²)-N bonds is a cornerstone of modern organic synthesis, as the arylamine motif is a prevalent feature in a vast array of biologically active molecules.[3] Traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[2] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild, efficient, and broadly applicable palladium-catalyzed cross-coupling methodology.[2][3][4]
The specific substrate, this compound, incorporates an electron-donating propoxy group and an electron-withdrawing nitrile functionality. This electronic profile, coupled with the C-Br bond, makes it an excellent candidate for the Buchwald-Hartwig reaction, enabling the strategic introduction of a nitrogen-based functional group to build molecular complexity.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3][5] The judicious selection of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the cycle and suppress unwanted side reactions.[6]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand (L), inserts into the aryl-bromide bond of this compound. This step forms a Pd(II) intermediate. The electron-rich nature of the phosphine ligand enhances the electron density on the palladium center, facilitating this otherwise challenging step.[2][5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][5]
A competing side reaction can be β-hydride elimination, although this is less common with aryl amides.[2] The choice of a sterically hindered ligand helps to promote the desired reductive elimination pathway.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from established procedures for the amination of similar aryl bromides and serves as a robust starting point for the reaction with this compound.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available | Nucleophile. Ensure dryness. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Palladium(0) source. |
| XantPhos | ≥98% | Commercially Available | Phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. Must be thoroughly degassed. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared | For aqueous wash. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), XantPhos (e.g., 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-propoxybenzonitrile product.
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Results and Discussion: Optimization and Troubleshooting
The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for specific amines or to improve yield and purity.
| Parameter | Variation | Expected Outcome/Rationale |
| Ligand | Buchwald-type biarylphosphines (e.g., RuPhos, BrettPhos) | These ligands offer different steric and electronic properties that can significantly impact reaction rates and yields. BrettPhos, for instance, is often effective for the monoarylation of primary amines.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Weaker bases can be employed for substrates with base-sensitive functional groups. However, this may require higher temperatures or longer reaction times.[5] |
| Solvent | Dioxane, THF, t-BuOH | Solvent choice can influence solubility and reaction kinetics. Toluene and dioxane are most common, but other aprotic polar solvents can be effective.[7] |
| Temperature | 80-120 °C | Lowering the temperature may improve selectivity but will decrease the reaction rate. Higher temperatures can sometimes lead to side product formation. |
Common Troubleshooting Scenarios:
-
Low Conversion: This is often due to catalyst deactivation by oxygen or impurities. Ensure all reagents are pure and dry, and that the reaction is performed under a strictly inert atmosphere. Increasing catalyst loading (e.g., to 3-5 mol%) can also be beneficial.
-
Hydrodehalogenation (Ar-Br → Ar-H): This side product arises from a competing reaction pathway. It can sometimes be suppressed by changing the ligand or base.
-
Formation of Diarylated Amine (with primary amines): The use of sterically bulky ligands like BrettPhos can often favor the desired monoarylation product.[4] Adjusting the stoichiometry of the amine can also help control the product distribution.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol detailed herein for the amination of this compound provides a reliable and adaptable method for accessing valuable chemical intermediates. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively apply and optimize this transformation for a wide range of applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(15), 422-425. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemTube3D. (2021). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 5-Bromo-2-propoxybenzonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-propoxybenzonitrile, a key aromatic building block in organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, a sterically influencing propoxy group, and a versatile nitrile moiety, makes it an invaluable precursor for the synthesis of complex molecules. This document details its physicochemical properties and explores its application in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided, alongside mechanistic insights and troubleshooting guidance for researchers, medicinal chemists, and professionals in drug development and materials science.
Introduction: The Strategic Value of this compound
This compound is a polysubstituted aromatic compound whose value in synthetic chemistry is derived from the orthogonal reactivity of its functional groups. The molecule's architecture offers a strategic platform for introducing molecular diversity:
-
The Aryl Bromide: The bromine atom at the 5-position is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is well-established, generally following the order of I > Br > Cl in palladium-catalyzed processes, making it a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]
-
The Propoxy Group: The ortho-propoxy group (-OPr) is an electron-donating group that influences the electronic properties of the aromatic ring. It can affect the reactivity of the C-Br bond and provides steric bulk that can be leveraged to influence regioselectivity in certain reactions.
-
The Nitrile Group: The cyano (-CN) group is a versatile functional handle. It is relatively stable under many cross-coupling conditions but can be subsequently hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.[3]
This combination of functional groups makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[4][5]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the compound's physical and chemical properties is essential for its safe handling and effective use in synthesis.[6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 876918-25-1 |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported; typical for similar solids |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Toluene, THF) |
Spectroscopic Signature:
-
¹H NMR: Proton NMR spectra are expected to show characteristic signals for the propyl chain (a triplet for the terminal CH₃, a sextet for the central CH₂, and a triplet for the O-CH₂), in addition to distinct aromatic proton signals in the 6.8-7.8 ppm region.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the nitrile carbon (typically >115 ppm), and the three distinct carbons of the propoxy group.
-
IR Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.
Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.[2]
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7][8] This reaction is central to the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[8]
Reaction Principle & Catalytic Cycle: The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the organoboron species, facilitating the crucial transmetalation step.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This transformation is indispensable in medicinal chemistry, as the arylamine motif is a key pharmacophore in a vast number of drugs.[1][13]
Reaction Principle & Catalytic Cycle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand. The ligand, often a bulky biarylphosphine, is critical for promoting both the oxidative addition and the final reductive elimination steps.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Anhydrous, degassed solvents are crucial for optimal results and catalyst stability.[11]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid to yield 5-phenyl-2-propoxybenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure product.[7]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the C-N coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.[1]
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) and this compound (240 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black.[11]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; suboptimal temperature; poor reagent quality. | Ensure an inert atmosphere is maintained.[1] Screen different ligands (e.g., RuPhos, BrettPhos for amination). Screen temperatures (80-120 °C). Use high-purity, anhydrous reagents. |
| Side Reactions | Homocoupling of boronic acid; catalyst decomposition. | Ensure slow, controlled heating. Use freshly prepared or high-quality boronic acid. Optimize catalyst and ligand loading (lower loading may be sufficient). |
| Stalled Reaction | Inappropriate base; insufficient catalyst loading. | For Suzuki, try a stronger base like Cs₂CO₃ or K₃PO₄.[7] For Buchwald-Hartwig, ensure the base (e.g., NaOtBu, LHMDS) is strong enough and not degraded. Increase catalyst loading slightly if necessary. |
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its well-defined reactivity at the C-Br position allows for reliable and high-yielding implementation in robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presence of the propoxy and nitrile groups provides further opportunities for diversification, making this reagent a valuable asset for constructing complex molecular frameworks in drug discovery and materials science. The protocols and insights provided herein serve as a practical guide for chemists to effectively harness the synthetic potential of this important intermediate.
References
-
Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]
-
Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved from [Link]
-
Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-fluoro-3-[hydroxy(4-methoxyphenyl)methyl]benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
Tanski, J. M., & Thompson, A. L. (2013). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o225. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-propylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Retrieved from [Link]
-
Hensiek, N., et al. (n.d.). Atom-efficient synthesis of BN-heterocycles from oligoboranes and isonitriles. Chemical Communications. Retrieved from [Link]
-
AL-Khazraji, S. I. C. (2023). heterocyclic compounds with their recent development. IJPSR, 1(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-2-propoxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 5-Bromo-2-propoxybenzonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of targeted inhibitors for epigenetic and oncological targets. Its unique trifunctional nature—a reactive aryl bromide, a modifiable nitrile group, and a lipophilic propoxy chain—offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles.
The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties. This is of particular importance in the generation of compound libraries for structure-activity relationship (SAR) studies. The nitrile group, a versatile functional group, can be readily transformed into other key pharmacophoric elements such as tetrazoles or primary amines, further expanding the synthetic possibilities. Finally, the 2-propoxy group can influence the compound's physicochemical properties, including lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its pivotal role in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of this compound via Williamson Ether Synthesis
The most direct and reliable method for the preparation of this compound is through the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This process involves the alkylation of a phenoxide, generated in situ, with an alkyl halide.
Causality of Experimental Choices:
-
Starting Material: 5-Bromo-2-hydroxybenzonitrile is the logical precursor, providing the core scaffold with the bromine and nitrile functionalities in the desired positions.
-
Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide anion. Sodium hydride is often preferred for its high efficiency, though it requires handling under anhydrous conditions.
-
Alkylating Agent: 1-Bromopropane is the reagent of choice to introduce the propoxy group. It is a reactive primary alkyl halide that readily participates in SN2 reactions.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this reaction. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the strong base.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-hydroxybenzonitrile | 198.02 | 1.0 eq | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 eq | Base |
| 1-Bromopropane | 123.00 | 1.5 eq | Alkylating agent |
| Anhydrous Dimethylformamide (DMF) | - | - | Solvent |
| Diethyl Ether | - | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | Aqueous wash |
| Brine (Saturated NaCl solution) | - | - | Aqueous wash |
| Anhydrous Magnesium Sulfate | - | - | Drying agent |
| Silica Gel | - | - | For column chromatography |
| Hexanes | - | - | Eluent for chromatography |
| Ethyl Acetate | - | - | Eluent for chromatography |
Procedure:
-
To a dry, inert-atmosphere flask, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure compound.
Caption: Simplified signaling pathway of LSD1 inhibition by Iadademstat.
Key Synthetic Transformations
The synthesis of tranylcypromine-based LSD1 inhibitors from this compound typically involves two key reaction types: palladium-catalyzed cross-coupling and transformations of the nitrile group.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide of this compound and a suitable boronic acid or ester, introducing diversity at this position. [1][2] Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 240.10 | 1.0 eq | Starting material |
| Arylboronic Acid | - | 1.2 eq | Coupling partner |
| Pd(PPh3)4 | 1155.56 | 0.05 eq | Palladium catalyst |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 eq | Base |
| 1,4-Dioxane | - | - | Solvent |
| Water | - | - | Co-solvent |
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh3)4 (0.05 eq).
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Sonogashira coupling enables the introduction of an alkyne moiety, which can be a key structural element or a handle for further functionalization.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 240.10 | 1.0 eq | Starting material |
| Terminal Alkyne | - | 1.2 eq | Coupling partner |
| PdCl2(PPh3)2 | 701.90 | 0.02 eq | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 eq | Co-catalyst |
| Triethylamine (Et3N) | 101.19 | 2.0 eq | Base and solvent |
| Anhydrous THF | - | - | Co-solvent (optional) |
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Transformation of the Nitrile Group
The nitrile functionality of this compound and its coupled products is a versatile precursor to other important functional groups in medicinal chemistry.
Protocol 3.1: Conversion to a Tetrazole Ring
Tetrazoles are common bioisosteres for carboxylic acids and are prevalent in many drug molecules. The [2+3] cycloaddition of an azide source to a nitrile is a standard method for their synthesis.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Substituted Benzonitrile | - | 1.0 eq | Starting material |
| Sodium Azide (NaN3) | 65.01 | 1.5 eq | Azide source |
| Triethylamine Hydrochloride | 137.62 | 1.5 eq | Proton source |
| Anhydrous Toluene or DMF | - | - | Solvent |
Procedure:
-
To a reaction vessel, add the substituted benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).
-
Add anhydrous toluene or DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and acidify with dilute HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude tetrazole, which can be purified by recrystallization or column chromatography.
Conclusion
This compound stands out as a strategically valuable building block in medicinal chemistry. Its trifunctional nature allows for the systematic and efficient construction of complex molecular architectures. The protocols detailed herein for its synthesis and subsequent transformations, particularly in the context of synthesizing LSD1 inhibitors like iadademstat, underscore its importance. By leveraging the reactivity of the aryl bromide, the versatility of the nitrile group, and the physicochemical influence of the propoxy chain, researchers can accelerate the discovery and development of novel, targeted therapies.
References
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Oryzon Genomics S.A. (2023). Iadademstat. [Link]
-
Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(32), 3746-3757. [Link]
-
Lee, S. H., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 11(59), 37267-37271. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ORY-1001. [Link]
-
PubChem. Tranylcypromine. [Link]
- Oryzon Genomics S.A. (2010). (Hetero)arylcyclopropylamine compounds as LSD1 inhibitors.
Sources
5-Bromo-2-propoxybenzonitrile in the synthesis of pharmaceutical APIs
As a Senior Application Scientist, this guide provides an in-depth exploration of 5-Bromo-2-propoxybenzonitrile as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the strategic importance of its constituent functional groups and provide detailed protocols for its application in key synthetic transformations that are fundamental to modern drug discovery.
Introduction: The Strategic Value of the Benzonitrile Scaffold
The benzonitrile moiety is a privileged functional group in medicinal chemistry, with its prevalence in FDA-approved pharmaceuticals steadily increasing.[1] Its value stems from a unique combination of physicochemical properties. The nitrile group is a strong electron-withdrawing group that can modulate the electronic density of the aromatic ring, potentially enhancing π–π stacking interactions with protein targets.[1] Furthermore, it is a metabolically stable bioisostere for carbonyl groups and can improve pharmacokinetic profiles by enhancing solubility and bioavailability.[1][2] This makes benzonitrile derivatives, like this compound, highly sought-after building blocks in the construction of complex, biologically active molecules.[3][4]
This compound: A Versatile Synthetic Intermediate
This compound is a trifunctional building block, where each component offers a distinct handle for molecular elaboration.
-
The Bromine Atom (C5): This is the primary site for strategic carbon-carbon and carbon-nitrogen bond formation. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[5] The reactivity order for aryl halides in such reactions is generally I > Br > Cl, making the C-Br bond a reliable and chemoselective reaction site.[6]
-
The Nitrile Group (-CN): Beyond its role in target binding and influencing pharmacokinetics, the nitrile group is a versatile synthetic precursor.[3] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, significantly expanding the synthetic possibilities. The presence of a carboxylic acid group, for instance, can enhance solubility and provide a key interaction point with biological targets through hydrogen bonding.[7]
-
The Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage at the C2 position plays a crucial role in tuning the molecule's physicochemical properties. The propoxy group increases lipophilicity, which can be critical for membrane permeability and oral bioavailability. Methoxy groups, and by extension larger alkoxy groups, are prevalent in approved drugs and are known to influence ligand-target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8]
The strategic placement of these three groups makes this compound a powerful platform for generating libraries of compounds for drug discovery programs.
Application Note I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures that are ubiquitous in pharmaceuticals.[9]
Causality Behind Experimental Choices
The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an aryl halide.[10] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.
-
Catalyst/Ligand System: For an electron-rich aryl bromide like this compound (the propoxy group is electron-donating), the oxidative addition step can be slow.[11] To overcome this, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, t-Bu3P) are employed. These ligands stabilize the palladium(0) center and facilitate the oxidative addition, which is often the rate-limiting step.[11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-(4-methoxyphenyl)-2-propoxybenzonitrile
This protocol describes a typical Suzuki-Miyaura coupling reaction.
1. Reagent Preparation:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Tricyclohexylphosphine [PCy₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Toluene/Water (10:1 v/v) as solvent
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in a portion of the toluene. Add this catalyst solution to the reaction flask via syringe.
-
Add the remaining toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
3. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure biaryl product.
| Coupling Partner | Catalyst System | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | >95% |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | >92% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / PCy₃ | >88% |
| Typical yields based on literature for similar substrates. |
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals containing arylamine motifs.[12][13]
Causality Behind Experimental Choices
This reaction couples an aryl halide with a primary or secondary amine.[12] The choice of reaction components is crucial for success.
-
Ligand Selection: The ligand is arguably the most critical component. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[12][14] The choice of ligand can also influence chemoselectivity when multiple halide sites are present.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]
Protocol: Synthesis of 5-(Morpholino)-2-propoxybenzonitrile
This protocol provides a step-by-step guide for a representative Buchwald-Hartwig amination.
1. Reagent Preparation:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
2. Reaction Setup:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and then morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C in an oil bath with stirring.
3. Monitoring and Work-up:
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
4. Purification:
-
Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired arylamine product.
Visualization: Experimental Workflow for Buchwald-Hartwig Amination
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 5-Bromo-2-propoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
5-Bromo-2-propoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. This document provides a comprehensive guide to the purification of this compound, detailing a robust protocol and the analytical methods required to verify its purity. The methodologies described herein are designed to be both effective and reproducible, ensuring the high quality of the final compound.
The probable synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 5-bromo-2-hydroxybenzonitrile with a propyl halide in the presence of a base.[1][2][3] This synthesis can lead to several impurities, including unreacted starting materials, the base, and byproducts from side reactions. Therefore, a multi-step purification strategy is often necessary.
Anticipated Impurities
A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Based on the likely synthesis via Williamson ether synthesis, the crude product may contain:
-
Unreacted 5-bromo-2-hydroxybenzonitrile: The starting phenolic compound.
-
Excess propyl halide: The alkylating agent.
-
Residual base: Such as potassium carbonate or sodium hydride.
-
Solvent residues: From the reaction medium, e.g., DMF or acetonitrile.
-
Byproducts: Potentially from side reactions, though typically minimal in a well-optimized Williamson ether synthesis.
Purification Workflow
The purification of this compound from a crude reaction mixture is a multi-step process designed to remove the aforementioned impurities. The general workflow involves an initial aqueous work-up followed by either column chromatography or recrystallization, depending on the nature and quantity of the impurities.
Caption: General purification workflow for this compound.
Detailed Purification Protocol
This protocol assumes the crude product is obtained from a standard Williamson ether synthesis.
Part 1: Aqueous Work-up and Extraction
-
Quenching the Reaction: Carefully add water to the crude reaction mixture to quench any remaining reactive species and dissolve inorganic salts.
-
Solvent Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic components with a suitable solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers sequentially with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
Part 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[4][5][6]
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica gel (60-120 mesh) | Silica gel is a polar adsorbent suitable for separating moderately polar compounds like aryl ethers.[7] |
| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexanes (e.g., 0-10%) | A non-polar solvent system allows for the elution of non-polar impurities first, followed by the desired product. The polarity can be gradually increased to elute the product.[8] |
| Sample Loading | Dry loading is preferred for better resolution. | Adsorbing the crude product onto a small amount of silica gel before loading onto the column prevents band broadening. |
| Fraction Collection | Collect small fractions and monitor by TLC. | Allows for the isolation of the pure compound and identification of fractions containing impurities. |
Part 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be identified.[9][10]
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods for Purity Assessment
Rigorous analytical validation is essential to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for assessing the purity of non-volatile compounds.[11][12][13]
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[14][15][16][17][18]
Table 3: Suggested GC-MS Method Parameters
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 50°C (1 min), then ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Sample Preparation | 1 mg/mL in ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity and purity of the compound.[19][20]
Predicted NMR Data for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.7 (m, 2H, Ar-H)
-
δ 6.9-7.0 (d, 1H, Ar-H)
-
δ 4.0-4.1 (t, 2H, -OCH₂CH₂CH₃)
-
δ 1.8-1.9 (m, 2H, -OCH₂CH₂CH₃)
-
δ 1.0-1.1 (t, 3H, -OCH₂CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-162 (Ar-C-O)
-
δ 135-138 (Ar-C)
-
δ 118-120 (Ar-C)
-
δ 115-117 (Ar-C-Br)
-
δ 114-116 (CN)
-
δ 105-107 (Ar-C-CN)
-
δ 71-73 (-OCH₂)
-
δ 22-24 (-CH₂)
-
δ 10-12 (-CH₃)
-
Analytical Workflow
The following workflow is recommended for the comprehensive analysis of purified this compound.
Caption: Recommended analytical workflow for purity confirmation.
Troubleshooting
Table 4: Common Purification Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Oily product after concentration | Presence of residual solvent or low-melting impurities. | Attempt purification by column chromatography. |
| Poor separation in column chromatography | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. Start with a less polar solvent and gradually increase polarity.[4] |
| No crystal formation during recrystallization | Compound is too soluble in the chosen solvent; supersaturation not achieved. | Try a different solvent or a solvent mixture. Induce crystallization by scratching or seeding.[9] |
| Broad peaks in HPLC chromatogram | Column degradation or inappropriate mobile phase. | Use a new column or flush the existing one. Ensure the mobile phase is properly filtered and degassed. |
Conclusion
The successful purification of this compound is critical for its application in research and development. The protocol outlined in this document provides a comprehensive approach, from initial work-up to final purity assessment. By carefully selecting the purification technique based on the impurity profile and rigorously validating the final product using the described analytical methods, researchers can ensure the high quality and reliability of this important chemical intermediate.
References
- [Author], [Date].
-
University of Colorado Boulder. Column Chromatography. Department of Chemistry. [Link]
- Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [URL]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry. [Link]
- Li, G., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 25(3), 2549-2555. [URL]
- Membrane Solutions. (n.d.).
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
- Kristiana, I., et al. (2013). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Mori, Y., et al. (2005). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Analytical Sciences, 21(11), 1349-1352. [URL]
- Adeleye, A. S., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(3), 241. [URL]
-
LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
- Francis Academic Press. (2023).
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [URL]
- Gatard, S., et al. (2004). Method of preparing brominated hydroxy aromatic compounds.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
- Farré, M. J., et al. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Krick, A., et al. (2020). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 18(11), 543. [URL]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. [Link]
- The Royal Society of Chemistry. (n.d.).
- [Source]. (n.d.).
- Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [URL]
- Yilmaz, S., & Tascı, H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(1), 795-798.
- Strukelj, M., et al. (1994). Solvent Effects on the Preparation of Novel Amorphous Poly(aryl ether benzil)s. Macromolecules, 27(22), 6277-6283. [URL]
- Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. In Comprehensive Environmental Mass Spectrometry (pp. 207-241). [URL]
- Carfagna, C., et al. (1991). Solvent induced crystallization in poly(aryl-ether-ether-ketone). Journal of applied polymer science, 43(5), 915-923. [URL]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. francis-press.com [francis-press.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-propoxybenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-propoxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the substituted benzonitrile scaffold in a wide range of therapeutic agents.[1][2][3] This document outlines the foundational principles of palladium-catalyzed cross-coupling, offers step-by-step protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and provides expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of the 2-Alkoxybenzonitrile Scaffold
The 2-alkoxybenzonitrile moiety is a privileged scaffold in modern drug discovery. Its unique electronic and steric properties, including the ability of the nitrile group to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules that interact with a variety of biological targets.[1] Benzonitrile derivatives have demonstrated efficacy in a range of therapeutic areas, including oncology, virology, and as kinase inhibitors.[1][2] The strategic functionalization of the benzonitrile core through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound, in particular, offers a reactive handle at the 5-position for the introduction of diverse molecular fragments, making it a key intermediate in the synthesis of compound libraries for high-throughput screening.
Theoretical Background: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[6][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][6][9]
-
Transmetalation/Ligand Exchange: In Suzuki-Miyaura coupling, an organoboron species exchanges its organic group with the halide on the palladium center.[4][9] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10] In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6][7]
The choice of palladium precursor, ligand, base, and solvent are critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-propoxybenzonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[12]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Commercially Available |
| SPhos | Ligand Grade | Commercially Available |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed | In-house |
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)2 / SPhos | Dioxane/H2O | K2CO3 | 100 | 16 | ~90% |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl2 | Toluene/H2O | Na2CO3 | 90 | 12 | ~85% |
| 3-Pyridylboronic Acid | Pd2(dba)3 / XPhos | Dioxane | K3PO4 | 110 | 24 | ~75% |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-propoxybenzonitriles
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[10][13] This reaction is essential for synthesizing arylamines, which are common motifs in pharmaceuticals.[14]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., Morpholine) | ≥98% | Commercially Available |
| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Protocol:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).[15]
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[15]
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Stir the resulting mixture at 100 °C for 6-12 hours.[15]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).[15]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-propoxybenzonitriles
The Sonogashira reaction is a reliable method for forming C-C bonds between a terminal alkyne and an aryl halide, typically employing both palladium and copper catalysts.[11][16]
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) | Catalyst Grade | Commercially Available |
| Copper(I) Iodide (CuI) | Reagent Grade | Commercially Available |
| Triethylamine (Et3N) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH4Cl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Optimization and Troubleshooting
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of reaction parameters. Below is a guide to common challenges and strategies for optimization.
Caption: A decision-making workflow for troubleshooting common issues in cross-coupling reactions.
Key Considerations:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are crucial. For challenging couplings, more electron-rich and bulky ligands like XPhos or SPhos can be beneficial.
-
Base Choice: The strength and solubility of the base can significantly impact the reaction rate and selectivity. Inorganic bases like K2CO3 and K3PO4 are commonly used in Suzuki couplings, while stronger bases like NaOtBu are often required for Buchwald-Hartwig aminations.
-
Solvent Effects: The choice of solvent can influence catalyst solubility and stability. Aprotic polar solvents like dioxane, toluene, and THF are frequently employed.
-
Temperature Control: While many cross-coupling reactions require heating, excessive temperatures can lead to catalyst decomposition and side reactions. Microwave irradiation can sometimes be used to accelerate reactions and improve yields.[17]
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of substituted benzonitriles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable methods for the introduction of aryl, amino, and alkynyl groups, respectively. By understanding the underlying reaction mechanisms and carefully optimizing reaction conditions, researchers can efficiently generate novel molecules with potential applications in drug discovery and materials science.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- A Comparative Guide to the Kinetic Profile of 5-Bromo-2-isobutoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters.
- Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.).
- Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile. (n.d.). Benchchem.
- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (n.d.). Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Organic Letters.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Efficacy of Catalysts in the Suzuki Coupling of 5-Bromo-2-isobutoxybenzonitrile: A Compar
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-isobutoxybenzonitrile. (n.d.). Benchchem.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd..
- Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
- Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Activity Screening of 5-Bromo-2-propoxybenzonitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The 5-Bromo-2-propoxybenzonitrile core represents a unique structural motif with the potential for diverse biological activities. The presence of a benzonitrile group, a known pharmacophore in numerous approved drugs, combined with bromine and propoxy substitutions, suggests a wide range of possible interactions with biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound derivatives to elucidate their biological activities.
The rationale for investigating this particular class of compounds is rooted in the known pharmacological properties of its constituent chemical features. Bromophenols, for instance, are a class of marine-derived natural products that have demonstrated significant antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] Similarly, various benzonitrile derivatives have been reported to possess antimicrobial and anticancer properties.[5][6] The propoxy group can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties.
This guide is structured to provide a logical, tiered approach to screening, commencing with broad cytotoxicity assessments and progressing to more specific, target-oriented assays. The protocols detailed herein are established, robust methods that can be adapted for a high-throughput screening (HTS) format, enabling the rapid evaluation of a library of this compound derivatives.[7]
Phase 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial phase of screening aims to assess the general cytotoxicity of the this compound derivatives against a panel of human cell lines. This provides a foundational understanding of their potential as anticancer agents and establishes a therapeutic window for other, non-cytotoxic applications.
Rationale for Cell Line Selection
The choice of cell lines should be strategic, encompassing a diverse range of cancer types to identify broad-spectrum activity or tissue-specific potency. A recommended starting panel would include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HEK-293: A non-cancerous human embryonic kidney cell line to assess selectivity and general toxicity.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for the initial cytotoxicity screening is depicted below. This process is designed for efficiency and scalability, making it suitable for high-throughput applications.
Caption: High-level workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK-293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a serial dilution of each compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
| Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (HEK-293/MCF-7) |
| Bromo-propoxy-1 | Data | Data | Data | Data | Calculation |
| Bromo-propoxy-2 | Data | Data | Data | Data | Calculation |
| Bromo-propoxy-3 | Data | Data | Data | Data | Calculation |
| Doxorubicin | Data | Data | Data | Data | Calculation |
Phase 2: Targeted Biological Activity Screening
Based on the structural alerts from the literature and the results of the initial cytotoxicity screening, Phase 2 focuses on more specific biological activities. Promising areas for investigation for this compound derivatives include antimicrobial and anti-inflammatory activities.
Rationale for Targeted Assays
-
Antimicrobial Activity: The presence of the benzonitrile and bromophenol-like structures suggests potential antimicrobial effects.[4][5][8] Screening against a panel of pathogenic bacteria and fungi can reveal novel antibiotic or antifungal leads.
-
Anti-inflammatory Activity: Bromophenols are known to possess anti-inflammatory properties.[3][9] Assessing the ability of the derivatives to modulate inflammatory responses in vitro is a logical next step.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: Perform a serial two-fold dilution of each compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Bromo-propoxy-1 | Data | Data | Data |
| Bromo-propoxy-2 | Data | Data | Data |
| Bromo-propoxy-3 | Data | Data | Data |
| Ciprofloxacin | Data | Data | N/A |
| Fluconazole | N/A | N/A | Data |
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Inhibition of the LPS-induced NO production pathway.
Phase 3: Advanced Mechanistic Studies
For derivatives that exhibit promising activity in the initial screens, more in-depth mechanistic studies are warranted. The nature of these assays will depend on the observed biological effects.
Rationale for Mechanistic Assays
-
Enzyme Inhibition Assays: If the structural class is suggestive of interaction with a particular enzyme family (e.g., kinases, proteases), direct enzyme inhibition assays can confirm the molecular target.
-
Gene Expression Analysis: For compounds showing potent anti-inflammatory or anticancer activity, quantitative PCR (qPCR) or Western blotting can be used to investigate their effects on the expression of key genes and proteins involved in the relevant signaling pathways.
Protocol 4: Generic Enzyme Inhibition Assay (e.g., Kinase Inhibition)
This is a template protocol that can be adapted for various enzyme inhibition assays.
Materials:
-
Purified target enzyme (e.g., a specific kinase)
-
Substrate for the enzyme
-
ATP (for kinases)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound derivatives
-
384-well plates
Procedure:
-
Assay Preparation: Prepare the enzyme, substrate, and compound solutions in the assay buffer.
-
Compound Addition: Add the compounds at various concentrations to the wells of a 384-well plate.
-
Enzyme Addition: Add the enzyme to the wells and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
| Derivative | Target Enzyme IC50 (nM) |
| Bromo-propoxy-X (Hit Compound) | Data |
| Staurosporine (Positive Control) | Data |
Conclusion and Future Directions
The systematic screening approach outlined in this guide provides a robust framework for elucidating the biological activities of novel this compound derivatives. By progressing from broad phenotypic screens to more focused, target-based assays, researchers can efficiently identify and characterize promising lead compounds. The unique combination of a benzonitrile core with bromo and propoxy substituents offers a rich chemical space for the discovery of new therapeutics. Further studies on the structure-activity relationships (SAR) of active compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
-
Cetin, A., Sonmez, F., & Taslimi, P. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5188-5191. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 250-257. [Link]
-
Liu, X., Liu, Y., & Li, P. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 22. [Link]
-
Chen, Y. H., Lin, Y. W., & Lu, M. C. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(13), 15483-15494. [Link]
-
Lopes, G., Sousa, C., & Valentão, P. (2022). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Marine Drugs, 20(4), 221. [Link]
-
Liu, Y., Wang, Y., & Zhang, J. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(9), 459. [Link]
-
Wang, Y., Zhang, J., & Liu, Y. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(9), 459. [Link]
-
Chen, Y. H., Lin, Y. W., & Lu, M. C. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(13), 15483-15494. [Link]
-
Wang, Y., Li, X., & Chen, G. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 21(7), 398. [Link]
-
Lopes, G., Sousa, C., & Valentão, P. (2022). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Marine Drugs, 20(4), 221. [Link]
-
Al-Obaidi, G. S., Al-Dulaimi, H. K., & Ahmed, M. A. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Anbar Journal of Agricultural Sciences, 22(2), 1082-1094. [Link]
-
Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5), 1934578X221099973. [Link]
-
Kamal, A., & Kumar, G. S. (2017). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 17(10), 875-893. [Link]
-
Wang, Y., Li, D., & Wang, M. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5406. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-propoxybenzonitrile
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve optimal yields in your experiments.
Introduction: Choosing Your Synthetic Path
The synthesis of this compound can be approached through several synthetic routes. The most common and often most reliable method is the Williamson ether synthesis , starting from 5-bromo-2-hydroxybenzonitrile. Alternative routes include the electrophilic bromination of 2-propoxybenzonitrile and the Sandmeyer reaction of 5-amino-2-propoxybenzonitrile. This guide will primarily focus on troubleshooting the Williamson ether synthesis, followed by a discussion of the potential pitfalls of the alternative routes.
Caption: Synthetic routes to this compound.
Part 1: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of this compound synthesis, it involves the reaction of 5-bromo-2-hydroxybenzonitrile with a propyl halide in the presence of a base.
Caption: Williamson ether synthesis pathway and a key side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the most common causes?
A low yield in a Williamson ether synthesis can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phenol: The first step of the reaction is the deprotonation of the hydroxyl group on 5-bromo-2-hydroxybenzonitrile to form a phenoxide. If this step is incomplete, you will have unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective. However, for less acidic alcohols, stronger bases like sodium hydride (NaH) are often necessary. Ensure the base is fresh and has been stored correctly to prevent deactivation.
-
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide, leading to a lower yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it is too high, side reactions may be favored.
-
Solution: A typical temperature range for this reaction is 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.
-
-
Choice of Propyl Halide: While 1-bromopropane is a common choice, other propyl halides can be used. The leaving group ability follows the trend I > Br > Cl. Using 1-iodopropane may increase the reaction rate.
Q2: I am observing a significant amount of propene as a byproduct. How can I minimize this?
The formation of propene is a classic sign of a competing E2 elimination reaction.[1] This occurs when the phenoxide acts as a base and removes a proton from the beta-carbon of the propyl halide.
-
Steric Hindrance: While 1-bromopropane is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the reaction conditions can still favor E2.[2][3]
-
Solution:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired SN2 pathway.
-
Use a less hindered base (if applicable): While the phenoxide is the nucleophile, using a bulky base for the initial deprotonation can sometimes lead to more elimination if it remains in the reaction mixture. However, for this specific synthesis, the phenoxide itself is the base promoting elimination.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the phenoxide, making the oxygen anion more nucleophilic and favoring the SN2 reaction.
-
-
Q3: My reaction seems to stall and does not go to completion. What should I do?
An incomplete reaction can be frustrating. Here are a few things to consider:
-
Reagent Purity: Impurities in your starting materials or reagents can interfere with the reaction.
-
Solution: Use high-purity 5-bromo-2-hydroxybenzonitrile and propyl halide. Ensure your solvent is anhydrous.
-
-
Insufficient Reaction Time: Some reactions simply require more time to reach completion.
-
Solution: Monitor the reaction by TLC. If you see the starting material spot persisting and the product spot growing, consider extending the reaction time.
-
-
Phase Transfer Catalyst: If you are using a biphasic system (e.g., aqueous base and organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can facilitate the transfer of the phenoxide into the organic phase, increasing the reaction rate.
| Parameter | Recommendation for High Yield | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | K₂CO₃ is a milder base suitable for phenols. NaH is stronger and ensures complete deprotonation. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor SN2 reactions. |
| Propyl Halide | 1-Bromopropane or 1-Iodopropane | Good leaving groups and primary halides minimize E2 elimination. |
| Temperature | 60-80 °C | Balances reaction rate and minimizes side reactions. Monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Part 2: Alternative Synthetic Routes and Their Challenges
While the Williamson ether synthesis is often the preferred method, it's beneficial to be aware of alternative routes and their potential difficulties.
A. Electrophilic Bromination of 2-Propoxybenzonitrile
This two-step route involves first synthesizing 2-propoxybenzonitrile via a Williamson ether synthesis from 2-hydroxybenzonitrile, followed by bromination of the aromatic ring.
Potential Issue: Lack of Regioselectivity
The propoxy group is an ortho-, para-directing group, while the nitrile group is a meta-directing group. This means that bromination could potentially occur at multiple positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate. The desired product has the bromine atom para to the propoxy group.
-
Controlling Regioselectivity: The regioselectivity of electrophilic aromatic bromination can be influenced by the choice of brominating agent and reaction conditions. Using a bulky brominating agent or performing the reaction in a sterically demanding solvent can sometimes favor para-substitution. However, achieving high selectivity can be challenging.
B. Sandmeyer Reaction of 5-Amino-2-propoxybenzonitrile
The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[4][5][6]
Potential Issues:
-
Instability of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures. This can lead to the formation of phenol byproducts if the diazonium salt reacts with water.[7]
-
Solution: The diazotization and subsequent Sandmeyer reaction are typically carried out at low temperatures (0-5 °C) to minimize decomposition.
-
-
Side Reactions: Besides the formation of phenols, other side reactions can occur, such as the replacement of the diazonium group with a hydrogen atom (hydrodediazoniation).[7]
Part 3: Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis. This protocol is based on established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.[8]
Synthesis of this compound
Materials:
-
1-Bromopropane
-
Potassium Carbonate (anhydrous)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2025). A Convenient and Regioselective Oxidative Bromination of Electron-Rich Aromatic Rings Using Potassium Bromide and Benzyltriphenylphosphonium Peroxymonosulfate under Nearly Neutral Reaction Conditions. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 5-BROMO-2-ISOPROPOXY-BENZONITRILE | 515832-52-7 [chemicalbook.com]
- 3. 5-BROMO-2-ISOPROPOXY-BENZONITRILE | 515832-52-7 [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 10. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-2-propoxybenzonitrile
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges and enhance the success of your synthesis.
Introduction: Understanding the Unique Challenges of this compound in Suzuki Coupling
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The substrate's electronic and steric properties, characterized by an electron-donating ortho-propoxy group and an electron-withdrawing para-nitrile group, can significantly influence the reaction's outcome. The electron-rich nature of the aryl bromide, due to the propoxy group, can render the oxidative addition step, often the rate-limiting step, more difficult.[1] This guide will provide a structured approach to overcoming these hurdles, ensuring high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields with my Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this substrate can stem from several factors, primarily related to the electronic and steric nature of the molecule.[2][3]
-
Slow Oxidative Addition: The electron-donating propoxy group increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and thus, the oxidative addition of the palladium(0) catalyst more challenging.[1][4]
-
Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation.[5]
-
Side Reactions: Competing side reactions such as dehalogenation (replacement of bromine with hydrogen), homocoupling of the boronic acid, and protodeborylation (loss of the boronic acid group) can consume starting materials and reduce the desired product's yield.[4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interconnected. An inappropriate combination can lead to a sluggish or incomplete reaction.[6]
Q2: How can I minimize the formation of the dehalogenated byproduct (2-propoxybenzonitrile)?
Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5][7] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[7]
Strategies to Minimize Dehalogenation:
-
Choice of Base and Solvent: Avoid bases and solvents that can act as hydride sources. For instance, while alcohols can be used as solvents, they can sometimes contribute to dehalogenation.[4] Using anhydrous solvents and finely powdered, dry bases can be beneficial.[5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[1][4]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often a matter of finding the optimal balance.[7]
Q3: What is the optimal catalyst and ligand system for this specific substrate?
For electron-rich and sterically hindered aryl bromides like this compound, the use of bulky and electron-rich phosphine ligands is paramount.[1] These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][4]
Recommended Catalyst/Ligand Systems:
| Catalyst Precursor | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | Highly active for challenging substrates, promoting fast oxidative addition and reductive elimination.[1][8] |
| Pd(PPh₃)₄ | (None needed) | A common starting point, but may be less effective for this specific substrate compared to more advanced ligand systems. |
| PdCl₂(dppf) | (None needed) | Often effective, but may require higher temperatures.[9] |
This table provides a starting point for optimization. The ideal system may vary depending on the specific boronic acid partner.
Troubleshooting Guide
Problem 1: The reaction is sluggish or does not go to completion.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: TLC or LC-MS analysis shows a large amount of unreacted starting material even after prolonged reaction time.
-
Solution:
-
Ensure a strictly inert atmosphere (argon or nitrogen) and use thoroughly degassed solvents.[5]
-
Consider using a more active palladium precatalyst that readily forms the active Pd(0) species.[7] Buchwald precatalysts are excellent options.[4]
-
Increase the catalyst loading slightly, but be mindful of potential cost and purification issues.
-
-
-
Suboptimal Ligand:
-
Incorrect Base or Solvent:
-
Diagnosis: The reaction mixture is heterogeneous with poor mixing, or the chosen base is not strong enough.
-
Solution:
-
Problem 2: Significant homocoupling of the boronic acid is observed.
Potential Causes & Solutions:
-
Presence of Oxygen:
-
Diagnosis: GC-MS or LC-MS analysis reveals a significant peak corresponding to the boronic acid dimer.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[7] The presence of oxygen can lead to Pd(II) species that promote homocoupling.[4]
-
-
Use of a Pd(II) Precatalyst:
-
Diagnosis: Homocoupling is more prevalent when using Pd(II) sources like Pd(OAc)₂.
-
Solution: While Pd(II) precatalysts are common, their reduction to the active Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean activation can mitigate this.[4]
-
Problem 3: Difficulty in purifying the product.
Potential Causes & Solutions:
-
Close Polarity of Product and Byproducts:
-
Diagnosis: TLC analysis shows spots with very close Rf values, making chromatographic separation challenging.[2]
-
Solution:
-
Optimize the reaction to minimize byproduct formation in the first place.
-
Explore different solvent systems for column chromatography to improve separation.
-
Consider recrystallization as an alternative or additional purification step.
-
-
-
Residual Palladium:
-
Diagnosis: The purified product has a grayish or black tint, indicating palladium contamination.
-
Solution:
-
Pass the crude product solution through a plug of silica gel or a specialized palladium scavenger.
-
Perform an aqueous workup with a solution of a chelating agent like EDTA.
-
-
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a general starting protocol that should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, typically in a 4:1 to 10:1 ratio).[7]
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7][11][12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
J&K Scientific LLC. Suzuki Cross-Coupling. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
-
NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Synthesis of 5-Bromo-2-propoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-bromo-2-propoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. My goal is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding of why side products form and how to control your reaction to achieve the highest purity and yield. We will explore common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the lab. Each question is followed by a detailed explanation of the underlying chemistry, preventative strategies, and methods for purification.
Scenario 1: Williamson Ether Synthesis Route
The most common route to this compound is the Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzonitrile and a propyl halide. While robust, this SN2 reaction is sensitive to conditions that can lead to several predictable side products.[1][2][3]
Question 1: "My reaction is sluggish, and the final product is contaminated with unreacted 5-bromo-2-hydroxybenzonitrile. What's causing the incomplete conversion?"
Plausible Cause: Incomplete deprotonation of the starting phenol, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions (temperature, time) are the primary culprits.
Expert Analysis & Protocol: The Williamson ether synthesis relies on the quantitative formation of a phenoxide nucleophile, which then attacks the primary alkyl halide.[3][4] If the base is too weak or used in insufficient quantity, the starting phenol will remain, leading to low conversion.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a strong enough base to fully deprotonate the phenol. For phenols, K₂CO₃ or NaOH are often sufficient. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with caution.[5] | The pKa of a phenol is ~10. The base's conjugate acid should have a pKa significantly higher than this to ensure complete deprotonation. |
| Stoichiometry | Use a slight excess of the base (1.2-1.5 equivalents) and the alkylating agent (1.1-1.2 equivalents).[6] | Ensures the phenol is fully converted to the nucleophilic phenoxide and drives the reaction to completion. |
| Temperature & Time | Typical conditions range from 50-100 °C for 4-8 hours.[2][5][6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material before workup. | SN2 reactions require sufficient thermal energy to overcome the activation barrier. Insufficient heating will result in a stalled reaction. |
| Solvent | Use a polar aprotic solvent like DMF, acetonitrile, or DMSO.[2][5] Ensure the solvent is anhydrous. | These solvents effectively solvate the cation (K⁺, Na⁺) without hydrogen-bonding to the phenoxide nucleophile, maximizing its reactivity.[5][7] |
Purification Strategy: The unreacted 5-bromo-2-hydroxybenzonitrile is acidic. It can be easily removed from the desired ether product by washing the organic layer with an aqueous solution of a weak base, such as 1M NaOH or saturated sodium bicarbonate, during the workup.
Question 2: "I've isolated an impurity with the same mass as my product, but the NMR is inconsistent. Could it be a C-alkylated isomer?"
Plausible Cause: Yes, this is a classic side reaction. The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen atom (O-alkylation) to give the desired ether, or on the aromatic ring, typically at the ortho or para positions, to give a C-alkylated phenol (e.g., 5-bromo-2-hydroxy-3-propylbenzonitrile).[1][5]
Expert Analysis & Protocol: The selectivity between O- and C-alkylation is highly dependent on reaction conditions, especially the solvent.[5][8]
-
O-alkylation is favored in polar aprotic solvents (DMF, DMSO) where the "naked" phenoxide ion is highly reactive at the more electronegative oxygen atom.[5][9]
-
C-alkylation is favored in protic solvents (water, ethanol) which can hydrogen-bond to the oxygen atom, shielding it and making the carbon atoms of the ring more competitive nucleophiles.[7][9]
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Strictly use polar aprotic solvents like DMF or acetonitrile.[5][9] | These solvents leave the oxygen atom of the phenoxide exposed and highly nucleophilic, strongly favoring the desired O-alkylation pathway. |
| Counter-ion | The choice of cation (e.g., from NaOH vs. KOH) can influence selectivity, with larger cations sometimes favoring O-alkylation.[7] | Ion-pairing effects can alter the reactivity of the phenoxide nucleophile.[8] |
Purification Strategy: C-alkylated isomers are often difficult to separate from the desired O-alkylated product by standard column chromatography due to similar polarities. Careful optimization of the chromatography system (e.g., using a less polar solvent system like hexanes/ethyl acetate) or preparative HPLC may be necessary.
Scenario 2: General Side Reactions (Applicable to Multiple Routes)
Question 3: "My mass spec indicates the presence of an impurity with a mass 17 units higher than my product (M+17), corresponding to a carboxylic acid. How did my nitrile hydrolyze?"
Plausible Cause: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. This converts the benzonitrile first to a benzamide intermediate, and then to the corresponding benzoic acid.[10][11]
Expert Analysis & Protocol: Base-catalyzed hydrolysis is a common issue in syntheses that use strong bases like NaOH or NaH, particularly if the reaction is heated for a prolonged period or if the workup is not carefully controlled.[12][13][14] The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[12][13]
Caption: Pathway for the hydrolysis of the nitrile functional group.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Moisture Control | Use anhydrous solvents and dry glassware. Minimize exposure of hygroscopic bases (like NaOH pellets) to the atmosphere. | Water is a required reactant for the hydrolysis pathway. Excluding it is the most effective preventative measure. |
| Base Choice | If hydrolysis is a persistent issue, consider using a non-hydroxide base like potassium carbonate (K₂CO₃) or a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent. | These bases are strong enough to deprotonate a phenol but do not introduce the hydroxide nucleophile that initiates nitrile hydrolysis. |
| Reaction Time/Temp | Do not heat the reaction longer than necessary. Monitor by TLC/LC-MS and proceed to workup as soon as the starting material is consumed. | Hydrolysis is often slower than the main reaction; extended reaction times at high temperatures increase the risk. |
| Workup | When quenching the reaction, use cold water or ice and proceed with the extraction promptly. Do not let the crude product sit in strongly basic aqueous solutions for extended periods. | Minimizes the time the product is exposed to hydrolytic conditions. |
Purification Strategy: The resulting carboxylic acid is a highly polar, acidic impurity. It can be effectively removed by washing the organic extract with a basic aqueous solution (e.g., saturated NaHCO₃). The desired neutral ether product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.
Scenario 3: Electrophilic Bromination Route
For syntheses that involve brominating 2-propoxybenzonitrile, regioselectivity is the key challenge.
Question 4: "I'm attempting to brominate 2-propoxybenzonitrile, but I'm getting a mixture of isomers and dibrominated products. How can I improve selectivity for the 5-bromo position?"
Plausible Cause: The propoxy group is a powerful ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. While these effects synergize to strongly favor bromination at the 5-position (para to the propoxy group and meta to the cyano group), harsh brominating conditions can lead to over-bromination or reaction at the less-favored 3-position.[15][16]
Expert Analysis & Protocol: The key to regioselective bromination is controlling the reactivity of the electrophile. Using a milder brominating agent and controlling the temperature can significantly enhance selectivity.[17] N-Bromosuccinimide (NBS) is often a better choice than liquid bromine (Br₂) for achieving mono-bromination of activated rings.[15]
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of Br₂.[15] | NBS provides a slow, controlled concentration of the bromine electrophile, which minimizes over-reaction and improves selectivity compared to the high reactivity of liquid bromine. |
| Temperature | Perform the reaction at a low temperature (e.g., 0 °C to room temperature).[15] | Electrophilic aromatic substitution is an exothermic process. Lower temperatures reduce the reaction rate and give the electrophile more time to discriminate between the most and least reactive sites on the ring. |
| Solvent | Acetonitrile or dichloromethane are common choices.[15][18] | These solvents are relatively inert and help to control the reaction temperature. |
| Stoichiometry | Use precisely 1.0 equivalent of NBS. | Using an excess of the brominating agent is the most common cause of di- and poly-bromination. |
Purification Strategy: Isomeric byproducts can be very challenging to separate. Precise column chromatography, potentially using a multi-solvent gradient system, is typically required. It is far more effective to control the reaction's selectivity than to rely on downstream purification.
Summary of Potential Impurities
| Impurity Name | Structure | Likely Route of Formation | Identification Notes (vs. Product) |
| 5-Bromo-2-hydroxybenzonitrile | Aromatic-OH | Williamson Ether Synthesis | Lower MW, acidic (soluble in base), OH peak in IR/NMR |
| 5-Bromo-2-hydroxy-C-propylbenzonitrile | Aromatic-OH, Propyl on ring | Williamson Ether Synthesis | Same MW, acidic, complex aromatic NMR splitting |
| 5-Bromo-2-propoxybenzoic acid | Carboxylic Acid | Any route with H₂O/base | Higher MW (+17), highly polar, acidic |
| 3,5-Dibromo-2-propoxybenzonitrile | Two Br atoms on ring | Electrophilic Bromination | Higher MW (+79), distinct isotopic pattern in MS |
References
-
Mechanism for the basic hydrolysis of benzonitrile. Pearson. [Link]
-
Equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. brainly.com. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Complete mechanism for the base catalyzed hydrolysis of benzonitrile. Chegg. [Link]
-
Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide. Journal of the Chemical Society D, RSC Publishing. [Link]
-
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Base Hydrolysis of Benzonitrile. YouTube. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
-
Organic Synthesis Lecture 3. Imperial College London. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC, PubMed Central. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]
- 5-bromo-2-fluorobenzonitrile synthesis method.
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
- Preparation method of 5-bromo-2-chlorobenzoic acid.
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI, Karaikudi. [Link]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. brainly.com [brainly.com]
- 14. chegg.com [chegg.com]
- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: A Guide to Enhancing the Purity of 5-Bromo-2-propoxybenzonitrile
Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues that may arise during the synthesis and workup of this compound, which is typically synthesized via a Williamson ether synthesis.[1][2][3]
Q1: My final product is a persistent oil or fails to crystallize properly. What's going wrong?
The Science Behind the Issue: The inability of a product to crystallize is often a direct indicator of significant impurities. These impurities disrupt the formation of a uniform crystal lattice. Common culprits include unreacted starting materials, particularly 5-bromo-2-hydroxybenzonitrile, residual solvents, or side products. The presence of even small amounts of these can lower the melting point and lead to an oily or amorphous solid.
Recommended Course of Action:
-
Verify Removal of Phenolic Starting Material: The most common impurity, 5-bromo-2-hydroxybenzonitrile[4][5], is acidic. Ensure your aqueous workup includes a wash with a basic solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate and extract the phenol into the aqueous layer.
-
Ensure Complete Solvent Removal: Use a rotary evaporator effectively to remove all volatile solvents from the crude product. For high-boiling solvents like DMF or DMSO, which are often used in this synthesis, removal under high vacuum and gentle heating is necessary.[2][6]
-
Attempt Co-evaporation: If residual solvent is suspected, dissolve the crude oil in a low-boiling solvent like dichloromethane (DCM) and re-evaporate. Repeat this process 2-3 times to azeotropically remove the tenacious high-boiling solvent.
-
Induce Crystallization:
-
Scratch the inside of the flask at the solvent-air interface with a glass rod.
-
Add a seed crystal from a previous pure batch, if available.
-
Cool the solution slowly. Rapid cooling often leads to oiling out. Try cooling to room temperature, then to 4°C, and finally to -20°C over several hours.
-
-
Re-evaluate Purification: If the product still fails to crystallize, a more rigorous purification method, such as column chromatography, is required before attempting recrystallization again.
Q2: Thin Layer Chromatography (TLC) of my crude product shows a spot at the baseline and another spot close to my product. How do I remove these impurities?
The Science Behind the Issue:
-
Baseline Spot: A spot that does not move from the baseline in a typical solvent system (e.g., Hexane/Ethyl Acetate) is highly polar. This is characteristic of the unreacted starting material, 5-bromo-2-hydroxybenzonitrile, due to its polar phenolic -OH group.
-
Nearby Spot: A spot with a retention factor (Rf) close to your product could be a reaction side-product. In a Williamson ether synthesis, potential side reactions include C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen, or elimination of the alkyl halide (1-bromopropane) to form propene, especially with hindered halides or strong bases.[6][7]
Recommended Course of Action:
-
Remove Polar Impurities (Baseline Spot):
-
Aqueous Workup: As detailed in Q1, an extraction with a dilute aqueous base (1M NaOH) is highly effective at removing the acidic 5-bromo-2-hydroxybenzonitrile.
-
Silica Plug: If the impurity persists after extraction, quickly pass the crude product through a short plug of silica gel, eluting with a solvent system where the product moves but the polar impurity remains at the top (e.g., 20% Ethyl Acetate in Hexane).
-
-
Separate Non-Polar/Closely Eluting Impurities:
-
Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.[8] A detailed protocol is provided in the "Detailed Protocols" section below. The key is to use a shallow solvent gradient to maximize separation.
-
Recrystallization: This technique can be highly effective if a suitable solvent system is found that solubilizes the impurity more than the desired product at cold temperatures.[9]
-
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
The Science Behind the Issue: Low yields can result from incomplete reactions, side reactions, or mechanical loss during workup. The Williamson ether synthesis is an Sₙ2 reaction, and its efficiency depends on several factors.[1][3]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. If the base is weak, old, or insufficient, the starting phenol will not be fully converted to the nucleophilic phenoxide. | Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[6][10] Ensure the base is fresh and used in slight excess (e.g., 1.2-1.5 equivalents). |
| Poor Alkylating Agent | The reaction is an Sₙ2 substitution.[2] Primary alkyl halides (e.g., 1-bromopropane or 1-iodopropane) are best. Secondary or tertiary halides will lead to elimination side-reactions.[2][7] | Use a primary alkyl halide like 1-bromopropane or 1-iodopropane. Iodides are more reactive than bromides. |
| Reaction Conditions | Sₙ2 reactions are sensitive to solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the nucleophile free to react.[2][6] Insufficient temperature or time can also lead to an incomplete reaction. | Use an anhydrous polar aprotic solvent like DMF.[10][11] Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching the base.[7] Monitor the reaction by TLC until the starting material is consumed. |
| Product Loss During Workup | The product can be lost during aqueous extractions if emulsions form or if an insufficient volume of organic solvent is used. | Use a sufficient volume of extraction solvent. To break emulsions, add brine (saturated NaCl solution). Perform back-extractions of the aqueous layers to recover any dissolved product. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.
Caption: General purification and analysis workflow.
Caption: Troubleshooting logic for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for confirming the purity of my final product? A comprehensive purity analysis should employ multiple techniques.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The purity can be assessed by integrating the product peaks relative to any impurity peaks. Look for the absence of the broad phenolic -OH peak from the starting material.
-
HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for quantitative purity assessment.[13] A single sharp peak indicates high purity, and the area percentage can be calculated to determine the exact purity level (e.g., >99.5%).[9][12]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product via the mass spectrum.[12]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.
Q2: Which purification method is better: recrystallization or column chromatography? The choice depends on the nature and quantity of the impurities.[8][9]
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a solid product that is already mostly pure (>90%). | Can yield very high purity (>99%); cost-effective and scalable.[9] | Can result in lower yields due to product loss in the mother liquor; not suitable for oily products or for separating impurities with very similar solubility.[9] |
| Column Chromatography | Purifying complex mixtures, oily products, or separating impurities with similar polarity to the product. | Excellent separation power for a wide range of compounds.[8] | More time-consuming, requires significant solvent volumes, and can be more challenging to scale up.[9] |
Generally, it is best to use column chromatography to obtain a product of ~95% purity and then perform a final recrystallization to achieve >99% purity.
Q3: What are the best practices for storing this compound? To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or a refrigerator (2-8°C) is ideal. This minimizes potential degradation from moisture or light.
Detailed Protocols
Protocol 1: High-Purity Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[14] The ideal solvent should dissolve the compound well when hot but poorly when cold. Common systems for compounds like this include Ethanol/Water or Ethyl Acetate/Hexane.
-
Procedure (using Ethyl Acetate/Hexane): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot ethyl acetate to fully dissolve the solid. c. While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (this is the saturation point). d. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. h. Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A typical starting point is 5-10% Ethyl Acetate in Hexane.
-
Column Packing: a. Pack the column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles). b. Ensure the silica bed is level and compact.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. b. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often yields better separation.
-
Elution and Fraction Collection: a. Begin eluting with the mobile phase, applying gentle pressure (flash chromatography). b. Collect fractions and monitor them by TLC to identify which ones contain the pure product. c. Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- BenchChem. (2025). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-isobutoxybenzonitrile.
- BenchChem. (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). DOI: 10.26717/BJSTR.2022.40.006521
-
ALWSci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Challenges in the scale-up synthesis of 5-Bromo-2-propoxybenzonitrile
Technical Support Center: Synthesis of 5-Bromo-2-propoxybenzonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of this compound. Recognizing the nuances of scaling up organic reactions, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to overcome common hurdles, optimize your process, and ensure a safe, efficient, and reproducible scale-up.
The primary and most industrially viable route to this compound is the Williamson ether synthesis, starting from 5-Bromo-2-hydroxybenzonitrile and a suitable propylating agent. While straightforward in principle, this SN2 reaction is susceptible to challenges during scale-up, including competing side reactions, purification difficulties, and thermal control issues.
Core Synthetic Workflow
The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic propyl halide to form the desired ether linkage.
Caption: General workflow for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows low conversion or has stalled, resulting in a poor yield. What are the likely causes and how can I fix this?
Low conversion is one of the most frequent challenges and can be attributed to several factors related to reaction kinetics and equilibrium.
Probable Causes & Solutions:
-
Insufficient Basicity or Poor Base Solubility: The phenolic proton must be fully deprotonated to generate the nucleophilic phenoxide. If the base is too weak or not sufficiently soluble, the reaction will be slow or incomplete.
-
Explanation: Bases like potassium carbonate (K₂CO₃) are effective and commonly used.[1] However, in solvents like acetonitrile, their solubility is limited. On a large scale, this can lead to poor mixing and reduced effective concentration.
-
Solution:
-
Switch Solvent: Change to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) where carbonate salts are more soluble.
-
Use a Stronger Base: While potent, strong bases like sodium hydride (NaH) can increase side reactions.[2] Use with caution at lower temperatures.
-
Phase-Transfer Catalyst: On scale, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly improve reaction rates with inorganic bases in less polar solvents by facilitating the transfer of the base into the organic phase.
-
-
-
Inadequate Reaction Temperature or Time: The Williamson ether synthesis often requires thermal energy to proceed at a practical rate.[3]
-
Explanation: Reactions run at too low a temperature may be kinetically slow, leading to long reaction times that are impractical for production.[1]
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C (e.g., from 60°C to 80°C) while monitoring the reaction progress by TLC or HPLC. Be aware that higher temperatures can promote elimination side reactions.[3]
-
Extended Reaction Time: If higher temperatures are not viable due to impurity formation, extend the reaction time. Ensure the reaction has truly stalled and not just slowed before aborting.
-
-
-
Moisture in the Reaction: Water can protonate the phenoxide, quenching the nucleophile, and can also hydrolyze the alkylating agent.
-
Explanation: The Williamson synthesis requires anhydrous conditions to prevent undesirable side reactions caused by moisture.[4]
-
Solution:
-
Use Anhydrous Reagents: Ensure solvents are dried over molecular sieves and that bases like K₂CO₃ are freshly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the vessel, especially during large-scale operations.
-
-
| Problem | Probable Cause | Recommended Solution |
| Low Conversion / Stalled Rxn | Insufficient deprotonation | Use a more soluble base (e.g., Cs₂CO₃) or a stronger base (NaH, with caution). Switch to a more polar solvent (DMF). |
| Low temperature / insufficient time | Gradually increase temperature (e.g., to 80°C). Consider using microwave-assisted heating for lab-scale optimization.[3] | |
| Presence of moisture | Use anhydrous solvents and reagents. Run the reaction under an inert (N₂) atmosphere.[4] |
Question 2: I am observing a significant amount of a non-polar impurity. Could this be an elimination byproduct?
Yes, this is highly probable. The primary competing pathway in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which would produce propene gas and your starting phenol.
Explanation of Causality: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the β-carbon of the propyl halide, leading to the formation of a double bond and elimination of the halide. This is particularly favored by high temperatures and sterically hindered or very strong bases.[3][5]
Caption: Decision tree for troubleshooting common byproduct formation.
Mitigation Strategies:
-
Choice of Base: Avoid excessively strong, non-nucleophilic bases like sodium hydride if elimination is a problem. Milder bases like K₂CO₃ or Cs₂CO₃ are preferred as they favor the SN2 pathway.[1]
-
Temperature Control: This is the most critical parameter. Scale-up exotherms can cause temperature spikes that dramatically increase the rate of elimination. Ensure your reactor has adequate cooling capacity and that additions are made at a controlled rate.
-
Choice of Alkylating Agent: While 1-bromopropane is standard, 1-iodopropane is a better electrophile (iodide is a better leaving group), which can often allow the reaction to proceed at a lower temperature, thus minimizing elimination.
Question 3: My purification by crystallization is yielding an oily product or is failing to remove key impurities. What should I do?
Purification is often the bottleneck in scaling up. Oiling out during crystallization or co-precipitation of impurities indicates a poorly optimized system.
Solutions:
-
Solvent System Screening: The ideal crystallization solvent system will fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below, while keeping impurities dissolved.
-
Protocol: Perform a small-scale screen with various solvents (e.g., isopropanol, ethanol, heptane, toluene, and mixtures thereof). A good starting point is an alcohol/water or alkane/ethyl acetate system.
-
Example: Dissolve the crude material in a minimal amount of hot isopropanol and slowly add heptane until turbidity is observed. Re-heat to dissolve, then allow to cool slowly.
-
-
Aqueous Work-up Optimization: Before crystallization, ensure the work-up is effective.
-
Base Removal: A wash with a dilute acid (e.g., 1M HCl) will remove any residual organic base, while a water wash removes inorganic salts.
-
Phenol Removal: A wash with a dilute base (e.g., 1% NaOH solution) will extract any unreacted 5-Bromo-2-hydroxybenzonitrile starting material into the aqueous layer.[6] Be cautious not to use a concentrated base, which could hydrolyze the nitrile group.
-
-
Consider Column Chromatography (for high-value material): While less ideal for large-scale manufacturing, a silica gel plug or full column chromatography can be a viable method for removing stubborn impurities that are structurally similar to the product.[6][7]
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Always consult the Safety Data Sheet (SDS) for all reagents.[8][9] this compound and its precursors are classified as irritants and are harmful if inhaled, swallowed, or in contact with skin.[10] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] All operations, especially on scale, should be conducted in a well-ventilated area or a fume hood.[8][10]
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product will be less polar (higher Rf) than the starting phenolic material. For quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
-
-
Q: Is 1-bromopropane the only choice for the propylation step?
-
A: No. While 1-bromopropane is cost-effective, other propylating agents can be used. 1-Iodopropane is more reactive and may allow for lower reaction temperatures. Propyl tosylate or mesylate are also excellent electrophiles but are typically more expensive. Avoid secondary halides like 2-bromopropane, as they will strongly favor the elimination side reaction.[3][5]
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory or plant conditions.
Materials:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Charge a clean, dry, jacketed reactor with 5-Bromo-2-hydroxybenzonitrile and potassium carbonate under a nitrogen atmosphere.
-
Add anhydrous DMF to the reactor to create a stirrable slurry (approx. 5-10 volumes relative to the starting material).
-
Begin vigorous agitation and heat the reactor jacket to 70-80°C.
-
Once the set temperature is reached, begin the controlled, subsurface addition of 1-bromopropane over 1-2 hours, monitoring the internal temperature to ensure no significant exotherm occurs.
-
Maintain the reaction mixture at 70-80°C for 4-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (10-20 volumes), which will precipitate the crude product.
-
Filter the solid product, wash the cake thoroughly with water to remove DMF and inorganic salts, and then with a non-polar solvent like heptane to aid in drying.
-
Dry the crude product under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried this compound to a clean reactor.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol, ~3-4 volumes) and heat to reflux to fully dissolve the solid.
-
If the solution is colored, you may add activated charcoal and hot-filter to decolorize.
-
Slowly add a co-solvent in which the product is less soluble (e.g., heptane or water) until the solution becomes slightly turbid.
-
Re-heat slightly to regain a clear solution, then turn off the heat and allow the mixture to cool slowly with gentle agitation.
-
Cool the mixture to 0-5°C to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo. askIITians. [Link]
-
Williamson Ether synthesis : r/OrganicChemistry. Reddit. [Link]
-
Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: 5-Bromo-2-propoxybenzonitrile Byproduct Analysis
Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material and need to troubleshoot potential reaction byproducts. Here, we address common issues encountered during synthesis and provide robust analytical strategies for impurity identification and mitigation.
Section 1: Synthesis Overview and Primary Reaction Pathway
The industrial synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a propyl halide by the phenoxide of 5-Bromo-2-hydroxybenzonitrile.[2][3] While robust, this reaction is susceptible to competing pathways and side reactions that can generate a range of impurities. Understanding these potential byproducts is the first step toward effective process control and purification.
Caption: Primary (SN2) and competing (E2) pathways in the synthesis of this compound.
Section 2: Frequently Asked Questions - Common Byproducts & Formation
This section addresses the most common impurities encountered during the synthesis.
Q1: What are the most frequent impurities observed in the crude reaction mixture?
A1: The impurity profile is typically dominated by unreacted starting materials and specific byproducts from side reactions. Pharmaceutical impurities can arise from various sources, including starting materials, reagents, catalysts, intermediates, and degradation products.[4]
-
Unreacted 5-Bromo-2-hydroxybenzonitrile (4-Bromo-2-cyanophenol): Incomplete deprotonation or insufficient reaction time can leave residual starting material.
-
Over-alkylation or C-Alkylation Products: While O-alkylation is favored, trace amounts of C-alkylation at the positions ortho or para to the hydroxyl group can occur, leading to isomeric impurities.[2]
-
Propene: Formed via an E2 elimination side reaction, particularly if using a sterically hindered or overly strong base, or at elevated temperatures.[5][6] This is a common issue with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[3]
-
Di-propyl Ether: Can form if residual water deprotonates the propyl alcohol (an impurity in the propyl halide), which then reacts with another molecule of the propyl halide.
-
Residual Solvents: High boiling point solvents like DMF or DMSO, commonly used to facilitate SN2 reactions, are often difficult to remove completely.[7]
Q2: My analysis shows a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene (propene) is a classic sign that the E2 elimination pathway is competing with your desired SN2 reaction.[5][6] This is governed by the choice of base, solvent, and temperature.
Causality: The alkoxide base can act as a nucleophile (SN2) to attack the carbon of the alkyl halide or as a base (E2) to abstract a proton from the adjacent carbon, leading to an alkene.
Mitigation Strategies:
-
Base Selection: Use a weaker, non-nucleophilic base. For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and promote less elimination than strong bases like sodium hydride (NaH).[2][6]
-
Temperature Control: Higher temperatures favor elimination.[6] If you are observing significant alkene formation, try running the reaction at a lower temperature for a longer duration.
-
Alkyl Halide Choice: Use an alkyl halide with a better leaving group (I > Br > Cl) to accelerate the SN2 reaction, allowing for milder conditions.
-
Solvent: Employ a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide, making the alkoxide anion more "naked" and reactive, which favors the SN2 pathway.[2][6]
Q3: I suspect an isomeric byproduct is present. How can it be formed and how do I confirm its structure?
A3: Isomeric impurities are common in pharmaceutical synthesis and can be challenging to identify.[8] In this synthesis, the most likely isomer would be a regioisomer arising from C-alkylation instead of O-alkylation or an impurity carried over from the synthesis of the 5-bromo-2-hydroxybenzonitrile starting material.
Formation Mechanism: The phenoxide intermediate has electron density on the oxygen atom as well as delocalized onto the aromatic ring. While O-alkylation is electronically and sterically favored, a small percentage of attack from a carbon atom on the ring (C-alkylation) can occur.
Confirmation Strategy:
-
Mass Spectrometry (MS): Isomers will have the identical molecular weight and isotopic pattern as the desired product. Therefore, MS alone cannot distinguish them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing regioisomers.[8][9] The substitution pattern on the aromatic ring dictates the chemical shifts and, most importantly, the coupling patterns (splitting) of the aromatic protons. A different substitution pattern will result in a completely different set of signals in the aromatic region (typically 6-8 ppm).[9] 2D NMR techniques like COSY and HSQC can be used to definitively assign the structure.
Section 3: Troubleshooting Guide - Analytical Challenges
This section focuses on overcoming common hurdles in the analysis of the reaction mixture.
Q4: How do I use mass spectrometry to confirm that an unknown peak contains bromine?
A4: The presence of bromine in a molecule imparts a highly characteristic isotopic signature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance (approximately 50.5% to 49.5%).[10]
Analytical Signature: Any fragment in the mass spectrum containing one bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.[10][11] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[10] This technique is highly effective for identifying brominated compounds in complex mixtures via LC-MS or GC-MS.[12]
| Ion Type | Description | Expected Observation |
| [M]+ | Molecular ion with 79Br | Peak at mass 'M' |
| [M+2]+ | Molecular ion with 81Br | Peak at mass 'M+2' |
| Ratio | Abundance Ratio | Height of M ≈ Height of M+2 |
Q5: My GC peaks for the product and related substances are tailing. What are the common causes and solutions?
A5: Peak tailing in gas chromatography is often indicative of active sites within the system, especially when analyzing polar or active compounds.[13][14]
Causality & Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting GC peak tailing.
-
Inlet Activity: The hot injector is a common source of activity. Non-volatile residues can accumulate in the inlet liner, exposing silanol groups that interact with your analyte. Solution: Replace the inlet liner and septum. Use a deactivated liner specifically designed for active compounds.[15][16]
-
Column Contamination: Non-volatile byproducts can coat the front end of the GC column. Solution: Trim the first 0.5 meters of the column. If tailing persists, perform a column bake-out at the manufacturer's recommended temperature.[16][17]
-
Column Degradation: The stationary phase can be damaged by oxygen leaks or aggressive samples. Solution: Check the system for leaks.[17] If the column is old or damaged, it may need to be replaced.[14]
Section 4: Recommended Analytical Protocols
These protocols provide a starting point for the analysis of this compound. Methods must be fully validated for their intended use.[4][18]
Protocol 1: Sample Preparation for Analysis
-
Accurately weigh approximately 10-15 mg of the crude reaction mixture or purified sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., Acetonitrile or Dichloromethane) and dilute to the mark.
-
For GC analysis, ensure the solvent is volatile and compatible with the detection system.
-
For HPLC analysis, ensure the sample is fully dissolved in the mobile phase to prevent precipitation.
-
Filter the sample through a 0.45 µm syringe filter into an appropriate autosampler vial.
Protocol 2: General Purpose GC-MS Method for Impurity Profiling
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
MS Detector:
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 40-500 amu
-
Protocol 3: HPLC-UV Method for Purity Assessment
-
Instrument: High-Performance Liquid Chromatograph with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0 min: 40% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 40% B
-
30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Section 5: Data Summary Table
The following table summarizes key data for the target compound and potential byproducts.
| Compound Name | Structure | MW ( g/mol ) | Key Analytical Signature |
| This compound | Br-C₆H₃(O-CH₂CH₂CH₃)-CN | 240.10 | MS: M/M+2 peaks at 240/242. 1H NMR: Characteristic propoxy signals (triplet, sextet, triplet). |
| 5-Bromo-2-hydroxybenzonitrile | Br-C₆H₃(OH)-CN | 198.02 | MS: M/M+2 peaks at 198/200. Broad -OH peak in 1H NMR. |
| 3-Propyl-5-bromo-2-hydroxybenzonitrile (C-Alkylation Isomer) | Br-C₆H₂(CH₂CH₂CH₃)(OH)-CN | 240.10 | MS: M/M+2 peaks at 240/242 (indistinguishable from product). 1H NMR: Different aromatic coupling pattern. |
| Propene | CH₃-CH=CH₂ | 42.08 | Volatile. Appears as an early eluting peak in GC-MS. |
| Di-propyl Ether | CH₃CH₂CH₂-O-CH₂CH₂CH₃ | 102.17 | Volatile. Will elute early in GC-MS. Characteristic fragmentation pattern. |
References
-
Schmidt, J., et al. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
-
Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(11), 723. [Link]
-
ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
-
Pawar, A. B., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurities/]([Link] impurities/)
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Allied Academies. (n.d.). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Allied Academies. [Link]
-
ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Emery Pharma. [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Scribd. (n.d.). GC Troubleshooting Guide: Common Issues. Scribd. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
-
Royal Society of Chemistry. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. RSC Publishing. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. news-medical.net [news-medical.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. agilent.com [agilent.com]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - AT [thermofisher.com]
- 18. resolvemass.ca [resolvemass.ca]
Preventing decomposition of 5-Bromo-2-propoxybenzonitrile during reaction
Welcome to the technical support center for 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and reactivity of this compound to help you prevent its decomposition during chemical reactions. Our aim is to provide in-depth, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound has three main points of reactivity that can lead to decomposition under certain conditions: the nitrile group, the C-Br bond, and the propoxy ether linkage. The primary decomposition pathways are:
-
Hydrolysis of the nitrile group: The cyano (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions.[1][2][3]
-
Cleavage of the propoxy ether: The ether linkage is susceptible to cleavage under strong acidic conditions, which would yield 5-bromo-2-hydroxybenzonitrile.[2][4][5][6]
-
Debromination: The carbon-bromine bond can be cleaved, leading to the formation of 2-propoxybenzonitrile. This is more likely to occur in the presence of certain catalysts and reducing agents.
Q2: I am observing the formation of 5-bromo-2-hydroxybenzonitrile as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 5-bromo-2-hydroxybenzonitrile indicates the cleavage of the propoxy ether. This is a classic reaction of aryl alkyl ethers and is typically catalyzed by strong acids like HBr or HI.[2][4][5][6] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the propyl group.
Troubleshooting Ether Cleavage:
-
Avoid Strong Acids: If your reaction conditions permit, avoid the use of strong protic acids, especially hydrohalic acids.
-
Temperature Control: If acidic conditions are necessary, running the reaction at a lower temperature may minimize ether cleavage.
-
Choice of Acid: If an acid is required, consider using a non-nucleophilic acid or a Lewis acid that is less prone to promoting ether cleavage.
Q3: My reaction is producing 2-propoxybenzoic acid. What is the cause?
A3: The presence of 2-propoxybenzoic acid suggests that the nitrile group is undergoing hydrolysis. This can happen under both acidic and basic aqueous conditions.[1][2][3]
Troubleshooting Nitrile Hydrolysis:
| Condition | Cause | Prevention |
| Acidic | Protonation of the nitrile nitrogen followed by nucleophilic attack by water.[2][5] | Use anhydrous conditions if possible. If water is unavoidable, minimize reaction time and temperature. |
| Basic | Nucleophilic attack of hydroxide ion on the nitrile carbon. | Use non-aqueous bases or run the reaction at lower temperatures. If aqueous base is necessary, consider using a milder base or a biphasic system to control the hydrolysis. |
Q4: I am trying to perform a Suzuki-Miyaura coupling reaction, but I am getting low yields and see some debromination of my starting material. What can I do?
A4: Low yields and debromination in Suzuki-Miyaura reactions are common issues. Debromination is a known side reaction that can occur during the catalytic cycle.
Troubleshooting Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial. For substrates like this, ligands such as SPhos or XPhos can be effective.[7]
-
Base Selection: The base plays a critical role. Weaker bases like potassium carbonate or cesium carbonate are often preferred to stronger bases like sodium tert-butoxide, which can sometimes promote side reactions.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.[8]
-
Solvent Purity: Use anhydrous and degassed solvents.
Below is a diagram illustrating the key decision points for troubleshooting a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q5: I am attempting a Buchwald-Hartwig amination and facing similar issues of low yield and starting material decomposition. What are the key parameters to check?
A5: The Buchwald-Hartwig amination is sensitive to several factors that can affect its efficiency and lead to substrate decomposition.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary. For aryl bromides, ligands like XPhos or RuPhos can be very effective.[9][10][11]
-
Base Compatibility: The choice of base is critical and often depends on the amine being used. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate may be needed for sensitive substrates to prevent side reactions like ester hydrolysis if such a group were present.[12]
-
Catalyst Pre-activation: Using a pre-formed catalyst can sometimes give more consistent results than generating the active catalyst in situ.
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C), but excessive heat can lead to decomposition. Careful temperature screening is recommended.[3]
Here is a diagram outlining the key components of a successful Buchwald-Hartwig amination.
Caption: Key components for a successful Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine used.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[3][9][10]
References
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
-
Organic Chemistry Tutor. Cleavage of Ethers with Acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Available at: [Link]
-
Allen. Hydrolysis of benzonitrile gives. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available at: [Link]
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Kelly, T. A., & Nolan, S. P. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 13(5), 1202–1205.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86323-86327.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
- Anderson, M. O., & Kurth, M. J. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of organic chemistry, 74(3), 1245–1250.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
- Gande, M., & Jones, C. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4935.
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]
-
PubChem. 2-Bromo-5-propylbenzonitrile. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
ResearchGate. (2019). Mechanistic Study of Formation of Ring-retaining and Ring-opening Products from Oxidation of Aromatic Compounds under Urban Atmospheric Conditions. Available at: [Link]
-
National Institutes of Health. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available at: [Link]
-
Wiley Online Library. (2025). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-Bromo-2-propoxybenzonitrile
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust protocols for this specific substrate. We will delve into the nuances of catalyst selection, reaction optimization, and common pitfalls to ensure the efficient and successful synthesis of your target molecules.
The structure of this compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The presence of an electron-donating ortho-propoxy group increases the electron density of the aromatic ring, which can slow the rate-limiting oxidative addition step.[1] Furthermore, the steric bulk of this group can hinder the approach of the catalyst.[1] This guide will address these specific issues head-on, providing you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most commonly and successfully performed with this compound?
A1: this compound is a versatile substrate suitable for several key palladium-catalyzed cross-coupling reactions. The most prevalent and effective are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often the first choice for creating biaryl structures due to the mild conditions and high functional group tolerance.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This reaction is fundamental in medicinal chemistry for synthesizing arylamines.[3][4]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes which are valuable intermediates.[5][6]
Q2: How do the ortho-propoxy and para-nitrile groups influence the reactivity of the C-Br bond?
A2: The two functional groups have opposing electronic effects.
-
Ortho-Propoxy Group: This is an electron-donating group (EDG) which increases the electron density on the aryl ring. This makes the C-Br bond stronger and less susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step.[1] This is why the selection of a highly active catalyst system is critical.
-
Para-Nitrile Group: This is an electron-withdrawing group (EWG) which decreases the electron density on the ring. This effect partially counteracts the EDG nature of the propoxy group, making the substrate more reactive than, for example, 1-bromo-2-propoxybenzene. The nitrile group is generally well-tolerated in most cross-coupling reactions.[6]
Q3: What is the best general-purpose catalyst system to start with for this substrate?
A3: For an electron-rich and sterically hindered aryl bromide like this, a catalyst system featuring a bulky, electron-rich phosphine ligand is paramount.[1][7] A highly recommended starting point for initial screening would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos .[8] These ligands are known to accelerate the oxidative addition and reductive elimination steps, leading to higher catalytic efficiency for challenging substrates.[1][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Problem Area 1: Low or No Conversion
Q: My reaction shows very low conversion to the desired product, even after an extended reaction time. What are the primary factors to investigate?
A: Low conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction setup, or an insufficiently active catalyst system.
-
Verify Reagent & Solvent Integrity:
-
Oxygen Sensitivity: Pd(0) catalysts are highly sensitive to oxygen.[9] Ensure your solvents were rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[9][10]
-
Base Quality: The base is crucial. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often used.[7] Ensure your base is anhydrous, as water can affect its efficacy. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are common; ensure they have not degraded during storage.[11][12]
-
Boronic Acid Stability: In Suzuki couplings, boronic acids can undergo protodeboronation (cleavage of the C-B bond).[10] If you suspect this is an issue, consider using the more stable pinacol boronate esters instead.
-
-
Evaluate the Catalyst System:
-
Ligand Choice: Standard ligands like PPh₃ may not be active enough for this electron-rich substrate. As mentioned, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition step.[1][13]
-
Catalyst Loading: While low catalyst loading is desirable, for a challenging substrate, you may need to increase the loading to 2-5 mol% during initial optimization.
-
Pre-catalyst Activation: Some palladium pre-catalysts require an activation period. Ensure you are following the correct procedure for generating the active Pd(0) species in situ.
-
-
Optimize Reaction Temperature:
-
Cross-coupling reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[12] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[13]
-
Problem Area 2: Formation of Key Side Products
Q: My mass spectrometry analysis shows a significant amount of 2-propoxybenzonitrile (dehalogenated starting material). What causes this and how can it be minimized?
A: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[10] This typically occurs when the arylpalladium(II) intermediate reacts with a hydride source before it can undergo the desired coupling pathway.
-
Potential Hydride Sources: The base (e.g., residual hydroxides), the solvent (e.g., alcohols, water), or the amine/boronic acid reagents can sometimes act as hydride donors.
-
Solutions:
-
Choice of Base: Use a non-hydroxide base. Anhydrous carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are generally preferred for Suzuki couplings to minimize this side reaction.[9]
-
Ligand Effect: Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over the competing dehalogenation pathway.[10]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
Q: I am performing a Suzuki-Miyaura coupling and observe a large amount of biaryl product derived from the homocoupling of my boronic acid. How do I prevent this?
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be influenced by the base and temperature.[9]
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the homocoupling pathway.[9] Ensure the reaction mixture is thoroughly degassed before heating.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound can sometimes suppress the homocoupling of the boronic acid.
-
Lower Temperature: If possible, running the reaction at a lower temperature may disfavor the homocoupling side reaction.[9]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration and minimize dimerization.
-
Catalyst & Condition Selection Guides
The following tables provide recommended starting conditions for key coupling reactions. These are intended as a robust starting point for your optimization experiments.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos (1:1 or 2:1 Ligand:Pd ratio) | Bulky, electron-rich ligands are essential for this electron-rich aryl bromide to promote oxidative addition.[1][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases are effective and minimize side reactions like dehalogenation.[7][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are standard for Suzuki couplings. Ensure solvents are degassed.[8] |
| Temperature | 90 - 110 °C | Sufficient thermal energy is typically required to drive the reaction to completion.[12] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard and effective palladium sources. Pre-formed palladacycles (e.g., t-BuXPhos Palladacycle) can also be highly effective.[14] |
| Ligand | BrettPhos or XPhos (1:1 or 2:1 Ligand:Pd ratio) | These bulky biarylphosphine ligands are highly effective for C-N bond formation, especially with challenging substrates.[12] |
| Base | NaOtBu or LHMDS (1.4 - 2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine.[11][12] LHMDS can be milder for base-sensitive substrates.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed aprotic solvents are essential for optimal results.[12] |
| Temperature | 90 - 110 °C | The reaction temperature should be optimized for each specific amine coupling partner. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%) | These are the classic, reliable catalysts for Sonogashira reactions.[6] |
| Cu(I) Co-catalyst | CuI (5-10 mol%) | The copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which increases the reaction rate.[16] |
| Base | Et₃N or i-Pr₂NH (2-3 equiv., can be co-solvent) | An amine base is required to deprotonate the alkyne and neutralize the HBr formed.[12][17] |
| Solvent | THF or DMF | Anhydrous, degassed polar aprotic solvents are typically used.[12] |
| Temperature | Room Temperature to 80 °C | The reaction can often be run at or slightly above room temperature, but may require heating for less reactive alkynes.[17] |
Visual Guides & Workflows
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.
Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle.
Troubleshooting Workflow for Low Yield
Use this flowchart to systematically diagnose and resolve issues with low-yielding reactions.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a generalized procedure. It should be adapted and optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Pinacol Ester (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor Pd₂(dba)₃, the ligand SPhos, and the base K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the arylboronic acid.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
- Mohan, T., & Khan, I. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 10(58), 35213-35233.
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. (n.d.). Retrieved from [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5254-5282.
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1578.
-
Buchwald–Hartwig amination. (2023, December 1). In Wikipedia. [Link]
- Weires, A. G., & Garg, N. K. (2014). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of chemical research, 47(5), 1614-1623.
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Suzuki reaction. (2024, January 10). In Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021, March 29). YouTube. Retrieved from [Link]
-
Optimization of Cu(II)-catalyzed C-N cross-coupling of 5-bromo-2-amino benzimidazole and aryl boronic acid in MeOH/H2O at room temperature. (n.d.). Retrieved from [Link]
- Al-Sanea, M. M., & El-Faham, A. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7056.
-
Sonogashira Coupling. (n.d.). Retrieved from [Link]
- Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. (2024). Inorganic Chemistry Frontiers.
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Retrieved from [Link]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2021). ACS medicinal chemistry letters, 12(3), 450-456.
-
Diagnosing issues with a failed Suzuki coupling? (2019, July 9). Reddit. Retrieved from [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Organics, 2(1), 1-21.
-
Sonogashira coupling. (2023, December 1). In Wikipedia. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021, March 31). Retrieved from [Link]
-
Suzuki vs. Hartwig-Buchwald. (2018, August 25). Reddit. Retrieved from [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 22). YouTube. Retrieved from [Link]
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2021).
- Research on nanofibers as support for catalysis: A comprehensive review on coupling reactions. (2023). Journal of Synthetic Chemistry, 1(1), 1-17.
-
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Israel journal of chemistry, 58(6-7), 659-672.
- Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. (2013). Journal of the American Chemical Society, 135(43), 16054-16057.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc, 2010(10), 208-225.
-
Side reactions of Suzuki cross-coupling. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Work-up Procedure for 5-Bromo-2-propoxybenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the work-up of this compound, synthesized via electrophilic aromatic substitution of 2-propoxybenzonitrile.
Q1: What is the overall strategy for the work-up and purification of this compound?
A1: The work-up procedure is designed to systematically remove unreacted starting materials, excess reagents, and any byproducts formed during the bromination reaction. The general workflow involves three key stages:
-
Quenching: Neutralization of the excess brominating agent.
-
Extraction and Washing: Separation of the desired product from the reaction mixture and removal of water-soluble impurities.
-
Purification: Isolation of pure this compound, typically through recrystallization.
This multi-step approach ensures the high purity of the final product, which is crucial for subsequent applications in pharmaceutical and materials science.
Caption: General experimental workflow for the work-up of this compound.
Q2: My reaction mixture has a persistent orange/brown color after the reaction. How do I remove the excess bromine?
A2: The persistent color is due to unreacted elemental bromine (Br₂) or N-bromosuccinimide (NBS), which are commonly used brominating agents. It is crucial to quench this excess bromine before proceeding with the extraction.
Recommended Quenching Agents:
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is highly effective. The thiosulfate ion reduces elemental bromine to colorless bromide ions.[1]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): A saturated aqueous solution can also be used.[2]
Mechanism of Quenching with Sodium Thiosulfate: The thiosulfate ion is a reducing agent that reacts with bromine in a redox reaction to form bromide and tetrathionate ions, both of which are colorless and water-soluble.
2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq)
Experimental Protocol: Quenching
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite dropwise with vigorous stirring.
-
Continue the addition until the orange/brown color of bromine is completely discharged, and the aqueous layer remains colorless.
-
If the reaction mixture is biphasic, ensure vigorous stirring to facilitate contact between the organic and aqueous phases.
Q3: What is the best solvent system for extracting this compound?
A3: Dichloromethane (DCM) is an excellent choice for extracting this compound from the aqueous reaction mixture.[3] Its advantages include:
-
High Solvating Power: The product is readily soluble in DCM.
-
Immiscibility with Water: It forms a distinct layer from the aqueous phase, allowing for clean separation.
-
Low Boiling Point (39.6 °C): This facilitates easy removal of the solvent at a later stage without excessive heating, which could potentially decompose the product.
Experimental Protocol: Extraction and Washing
-
After quenching, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of dichloromethane and shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer (DCM) will be the bottom layer due to its higher density.
-
Drain the organic layer into a clean flask.
-
Extract the aqueous layer again with a fresh portion of dichloromethane to ensure complete recovery of the product.
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with:
-
Water: To remove any remaining water-soluble impurities and salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts, such as HBr, that may have formed.
-
Brine (saturated NaCl solution): To remove any residual water from the organic layer before drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Q4: I have isolated my crude product, but it is an oil/waxy solid. How can I purify it further?
A4: Recrystallization is the most effective method for purifying the crude this compound. The choice of solvent is critical for successful recrystallization.
Recommended Recrystallization Solvents:
Based on procedures for analogous compounds and general principles for aryl nitriles, the following solvents are recommended:
| Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds. The product is likely to be soluble in hot ethanol and less soluble in cold ethanol.[3] |
| Isopropanol | Similar to ethanol, but may offer different solubility characteristics. |
| Ethanol/Water | A mixed solvent system can be used to fine-tune the solubility. The product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly. |
| Hexanes/Ethyl Acetate | For less polar impurities, a mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) can be effective. |
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of the chosen solvent (e.g., ethanol) at its boiling point.
-
If using a mixed solvent system, follow the procedure described in the table above.
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
For maximum yield, you can further cool the flask in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
Troubleshooting Common Impurities and Side Reactions
Q5: My final product shows an extra peak in the NMR spectrum and a broad peak in the IR spectrum around 3300-3500 cm⁻¹. What could this be?
A5: This is a strong indication of the presence of the corresponding carboxylic acid, 5-Bromo-2-propoxybenzoic acid . The nitrile group (-CN) can undergo hydrolysis to a carboxylic acid (-COOH) under either acidic or basic conditions, which might be present during the reaction or work-up.
Caption: Hydrolysis of the nitrile to a carboxylic acid impurity.
Troubleshooting Steps:
-
Work-up pH: Ensure that the work-up conditions are not strongly acidic or basic for prolonged periods. The wash with sodium bicarbonate should be sufficient to neutralize any acid, and it should be performed promptly.
-
Purification: If the carboxylic acid has formed, it can be removed by:
-
Dissolving the crude product in a suitable organic solvent like dichloromethane.
-
Washing the organic solution with a dilute aqueous solution of sodium bicarbonate. The acidic carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.
-
Separating the organic layer, drying, and evaporating the solvent.
-
Q6: I suspect I have unreacted starting material, 2-propoxybenzonitrile, in my final product. How can I confirm and remove it?
A6: The presence of the starting material can be confirmed by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The starting material will have a different Rf value on a TLC plate and will show characteristic peaks in the NMR spectrum that are absent in the pure product.
Removal of Starting Material:
-
Recrystallization: A carefully performed recrystallization should effectively separate the product from the less polar starting material.
-
Column Chromatography: If recrystallization is not sufficient, purification by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will provide a more rigorous separation.
Q7: What are other potential impurities I should be aware of?
A7: Other potential impurities can arise from the bromination reaction itself:
-
Over-bromination: Dibrominated or polybrominated products can form, especially if an excess of the brominating agent is used or if the reaction temperature is too high. These impurities will have a higher molecular weight and can be detected by mass spectrometry.
-
Isomeric Products: While the propoxy group is an ortho-, para-director, and the cyano group is a meta-director, leading to a strong preference for bromination at the 5-position, trace amounts of other isomers might form. These can be difficult to separate and may require careful chromatographic purification.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
- Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. (URL not available)
- Electrophilic Arom
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
Sources
Stability and storage conditions for 5-Bromo-2-propoxybenzonitrile
Welcome to the technical support guide for 5-Bromo-2-propoxybenzonitrile. This document provides essential information on the stability and storage of this compound, drawing upon data from structurally similar molecules to ensure the highest degree of scientific integrity and safety. As a key intermediate in pharmaceutical and agrochemical research, proper handling and storage are paramount to ensure experimental success and user safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the optimal storage conditions for this compound?
A2: Based on recommendations for similar brominated alkoxybenzonitriles, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Some analogs are noted to be light-sensitive, so storage in an amber vial or a dark location is recommended.[1] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere, such as argon, is also advised.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, benzonitriles can be susceptible to hydrolysis under certain conditions, which could convert the nitrile group to a benzamide and subsequently to a benzoic acid. The presence of moisture, especially with acidic or basic contaminants, can facilitate this degradation. Therefore, it is crucial to store the compound in a dry environment with the container tightly sealed.
Q4: How stable is the propoxy group on the benzene ring?
A4: Alkoxy groups, such as the propoxy group in this compound, are generally stable. However, cleavage of the ether bond can occur under harsh acidic conditions (e.g., with strong acids like HBr or HI). Under the recommended storage conditions, the propoxy group is expected to be stable.
Q5: At what temperature should I store this compound?
A5: While some suppliers of similar compounds recommend ambient temperature storage, the general consensus for optimal long-term stability is to store in a cool place.[6] Refrigeration (2-8 °C) is a good practice, especially if the compound will be stored for an extended period. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated at 2-8 °C recommended for long-term) | Minimizes potential for degradation over time. |
| Atmosphere | Dry, Inert (e.g., Argon)[1] | Prevents hydrolysis of the nitrile group and potential oxidation. |
| Light | Protect from light (Amber vial or dark location)[1] | Some analogs are light-sensitive; this is a prudent precaution. |
| Container | Tightly sealed, appropriate for chemical storage[6] | Prevents exposure to moisture and atmospheric contaminants. |
Troubleshooting Guide
Issue: The appearance of the compound has changed from a white/off-white solid to a discolored or clumpy material.
-
Possible Cause: This could indicate degradation of the compound. Discoloration may be due to the formation of impurities, while clumping suggests moisture absorption.
-
Solution:
-
Do not use the compound in your experiment if its appearance is suspect.
-
You can perform a simple quality control check, such as a melting point determination. A broad or depressed melting point compared to the literature value (if available for a pure sample) suggests the presence of impurities.
-
If possible, run a thin-layer chromatography (TLC) plate to check for the presence of multiple spots, which would indicate impurities.
-
Issue: Inconsistent or unexpected experimental results.
-
Possible Cause: If you have ruled out other experimental errors, the purity of your this compound could be compromised due to improper storage. Degradation products could interfere with your reaction. Potential degradation pathways include hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or dehalogenation.[7][8]
-
Solution:
-
Review your storage and handling procedures to ensure they align with the recommendations.
-
If you have a new, unopened batch of the compound, use that for a control experiment to see if the issue persists.
-
Consider re-purifying a small amount of the suspect material if you have the capability and it is critical for your research.
-
Experimental Protocols
Protocol: Simple Quality Control by Thin-Layer Chromatography (TLC)
This protocol is a general guideline to quickly assess the purity of your this compound.
-
Prepare a dilute solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give your compound an Rf value of approximately 0.3-0.5.
-
Visualize the plate under a UV lamp (254 nm).
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
Visual Workflows
Caption: Workflow for handling and storing this compound.
References
- Apollo Scientific.
- CymitQuimica. 5-Bromo-2-(difluoromethyl)
- Echemi. 5-Bromo-2-methoxybenzonitrile SDS.
- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
- TCI EUROPE N.V.
- Benchchem. Essential Safety and Logistics for Handling 5-Bromo-2-isobutoxybenzonitrile.
- PubChem. 2-Bromo-5-hydroxybenzonitrile.
- Sigma-Aldrich.
- ResearchGate. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms.
- Eawag-BBD.
- PubMed. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis.
- ResearchGate. Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 8. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
Validation & Comparative
An In-Depth Technical Guide to the Characterization of 5-Bromo-2-propoxybenzonitrile by ¹H and ¹³C NMR Spectroscopy
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 5-Bromo-2-propoxybenzonitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its ¹H and ¹³C NMR spectra, compares NMR with alternative analytical techniques, and provides field-proven insights into the experimental choices that ensure data integrity and accurate structural elucidation.
Introduction: The Imperative of Spectroscopic Verification
In the realm of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed fingerprint of a compound's atomic arrangement and electronic environment.[1] For substituted aromatic compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other methods like Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), offers a powerful toolkit for structural confirmation and purity assessment.
This guide will focus primarily on ¹H and ¹³C NMR, as these techniques provide the most detailed information about the carbon-hydrogen framework of the molecule. We will explore predicted spectral data, delve into the rationale behind experimental protocols, and compare the utility of NMR with other common analytical methods.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The chemical structure of this compound dictates a unique and predictable NMR spectrum. The electron-withdrawing nature of the bromine atom and the nitrile group, combined with the electron-donating effect of the propoxy group, creates a distinct pattern of chemical shifts in the aromatic region.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift correlations and data from analogous structures.[2][3]
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.68 | d | 1H | H-6 |
| ~7.59 | dd | 1H | H-4 |
| ~6.95 | d | 1H | H-3 |
| ~4.05 | t | 2H | -OCH₂- |
| ~1.88 | sextet | 2H | -CH₂-CH₃ |
| ~1.05 | t | 3H | -CH₃ |
Expert Interpretation:
-
Aromatic Region (δ 6.9-7.7 ppm): The aromatic protons form an ABC spin system, typical of trisubstituted benzene rings.[4]
-
H-6: This proton is ortho to the electron-withdrawing nitrile group, which deshields it, shifting it the furthest downfield. It appears as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating propoxy group, which shields it, shifting it the furthest upfield. It appears as a doublet from coupling to H-4.
-
-
Aliphatic Region (δ 1.0-4.1 ppm): The propoxy group gives rise to three distinct signals.
-
The methylene protons adjacent to the oxygen (-OCH₂-) are deshielded and appear as a triplet.
-
The central methylene protons (-CH₂-CH₃) appear as a sextet.
-
The terminal methyl protons (-CH₃) are the most shielded and appear as a triplet.
-
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161.0 | C-2 (C-O) |
| ~136.5 | C-4 |
| ~135.0 | C-6 |
| ~117.5 | C≡N |
| ~116.0 | C-5 (C-Br) |
| ~115.5 | C-3 |
| ~104.0 | C-1 (C-CN) |
| ~71.0 | -OCH₂- |
| ~22.5 | -CH₂-CH₃ |
| ~10.5 | -CH₃ |
Expert Interpretation: The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment. The carbon attached to the electronegative oxygen (C-2) is significantly deshielded. The nitrile carbon (C≡N) and the carbons directly bonded to bromine (C-5) and the nitrile group (C-1) have characteristic chemical shifts that are invaluable for confirming the substitution pattern.[5]
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon a meticulous experimental protocol. The following steps represent a self-validating system to ensure reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Causality: TMS provides a zero-point reference for the chemical shift scale, ensuring data consistency across different experiments and spectrometers.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 90° pulse angle.
-
Set the acquisition time to 3-4 seconds and the relaxation delay to 2-5 seconds.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-170 ppm).
-
Due to the low natural abundance of ¹³C and its longer relaxation times, acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
Workflow Visualization
Caption: Workflow for NMR characterization of this compound.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity, requires higher sample concentration. |
| FT-IR | Presence of functional groups. | Fast, simple, requires minimal sample. | Provides limited structural information, complex spectra can be hard to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, confirms molecular formula. | Does not provide detailed connectivity information, isomers are often indistinguishable. |
Trustworthiness through Orthogonal Methods: The true power of analytical chemistry lies in the synergy of these techniques. For this compound:
-
FT-IR would quickly confirm the presence of the characteristic nitrile (-C≡N) stretch around 2230 cm⁻¹ and C-O stretches for the ether linkage.[1]
-
High-Resolution MS would confirm the molecular formula (C₁₀H₁₀BrNO) by providing a precise mass measurement. Crucially, it would also show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio), providing definitive evidence for the presence of a single bromine atom.
Diagram of Complementary Characterization
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-2-alkoxybenzonitriles
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of synthetic intermediates is paramount for efficient and predictable molecule construction. This guide provides an in-depth technical comparison of the reactivity of 5-bromo-2-alkoxybenzonitriles, a class of compounds valued for their utility as versatile building blocks. We will dissect the reactivity at the three key functional moieties—the C-Br bond, the nitrile group, and the alkoxy ether—and explore how variations in the alkoxy substituent (methoxy, ethoxy, isopropoxy) influence reaction outcomes. This analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems to provide a predictive framework for your synthetic endeavors.
The Molecular Architecture: Understanding the Interplay of Functional Groups
The reactivity of 5-bromo-2-alkoxybenzonitriles is governed by the electronic and steric interplay between the bromo, alkoxy, and nitrile groups on the benzene ring.
-
Bromo Group (C-Br): Situated at the 5-position, the bromine atom is the primary site for cross-coupling reactions. Its reactivity is modulated by the electronic nature of the other substituents.
-
Alkoxy Group (-OR): Located at the 2-position (ortho to the nitrile and meta to the bromine), the alkoxy group is a key modulator of reactivity. As an electron-donating group (EDG) through resonance, it increases the electron density of the aromatic ring, which can impact the rates of certain reactions, particularly palladium-catalyzed cross-couplings. The steric bulk of the alkyl portion (R = methyl, ethyl, isopropyl) also plays a crucial role in influencing the accessibility of adjacent reaction sites.
-
Nitrile Group (-CN): Positioned at the 1-position, the nitrile group is a strong electron-withdrawing group (EWG) through both induction and resonance. This electronic pull influences the reactivity of the entire aromatic system and provides a handle for transformations into amines, aldehydes, or carboxylic acids.
The following diagram illustrates the key reactive sites and the electronic influence of the substituents.
Caption: Key reactive sites on the 5-bromo-2-alkoxybenzonitrile scaffold.
Reactivity at the C-Br Bond: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The carbon-bromine bond is the most common site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 5-bromo-2-alkoxybenzonitrile ring, due to the electron-donating alkoxy group, can present challenges for the oxidative addition step in the catalytic cycle, which is often rate-limiting[1]. Therefore, the choice of an appropriate catalyst system, particularly the ligand, is critical for achieving high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For electron-rich aryl bromides like 5-bromo-2-alkoxybenzonitriles, bulky and electron-rich phosphine ligands are paramount to facilitate the oxidative addition and reductive elimination steps[1].
Comparative Reactivity:
While direct head-to-head quantitative comparisons for the full alkoxy series are not extensively documented in single studies, we can infer the reactivity trends based on established steric and electronic effects. The electron-donating ability of alkoxy groups follows the order: isopropoxy > ethoxy > methoxy. However, the steric hindrance also increases in the same order.
-
Electronic Effect: A more electron-donating alkoxy group increases the electron density on the aromatic ring, making the oxidative addition of the Pd(0) catalyst to the C-Br bond slower.
-
Steric Effect: Increased steric bulk from a larger alkoxy group can hinder the approach of the bulky catalyst complex to the C-Br bond, potentially slowing the reaction. For ortho-substituted substrates, this effect can be significant.
Expected Trend: The interplay of these two opposing effects suggests that there may not be a simple linear trend in reactivity. It is plausible that the methoxy and ethoxy derivatives exhibit similar reactivity, while the bulkier isopropoxy group might lead to slightly lower reaction rates or require more specialized, highly active catalysts to overcome steric hindrance.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Alkoxy Group | Relative Electronic Donation | Relative Steric Hindrance | Predicted Reactivity | Recommended Catalyst System |
| Methoxy (-OCH₃) | + | + | High | Pd(OAc)₂ / SPhos |
| Ethoxy (-OCH₂CH₃) | ++ | ++ | High to Moderate | Pd(OAc)₂ / XPhos |
| Isopropoxy (-OCH(CH₃)₂) | +++ | +++ | Moderate | Pd₂(dba)₃ / tBuXPhos |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry. Similar to the Suzuki coupling, the electron-rich nature of the 5-bromo-2-alkoxybenzonitrile substrate requires careful catalyst selection. The choice of base is also critical and can influence the reaction outcome[2].
Comparative Reactivity:
The same electronic and steric principles discussed for the Suzuki coupling apply here. The increased electron density from larger alkoxy groups will disfavor oxidative addition. The steric bulk of the alkoxy group, combined with the steric demands of the amine coupling partner and the phosphine ligand, can significantly impact the reaction efficiency.
Expected Trend: A similar trend to the Suzuki coupling is anticipated. The reactivity is expected to be highest for the methoxy derivative and potentially decrease with the increasing bulk of the ethoxy and isopropoxy groups. Overcoming the steric hindrance of the isopropoxy group may necessitate the use of more advanced, sterically demanding ligands like RuPhos or BrettPhos.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Alkoxy Group | Relative Electronic Donation | Relative Steric Hindrance | Predicted Reactivity | Recommended Catalyst System |
| Methoxy (-OCH₃) | + | + | High | Pd₂(dba)₃ / RuPhos |
| Ethoxy (-OCH₂CH₃) | ++ | ++ | High to Moderate | Pd(OAc)₂ / BrettPhos |
| Isopropoxy (-OCH(CH₃)₂) | +++ | +++ | Moderate | Pd(OAc)₂ / BrettPhos |
Transformations of the Nitrile Group
The versatile nitrile group can be converted into a range of other functional groups, primarily through hydrolysis and reduction.
Hydrolysis to Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions[1][3]. The reaction proceeds via an intermediate amide.
Comparative Reactivity:
The electronic nature of the alkoxy group is not expected to have a dramatic impact on the rate of hydrolysis, as the reaction occurs directly at the nitrile carbon. However, steric hindrance from a bulky alkoxy group in the ortho position could slightly impede the approach of the nucleophile (water or hydroxide).
Expected Trend: A slight decrease in the rate of hydrolysis may be observed as the steric bulk of the alkoxy group increases from methoxy to isopropoxy. However, under forcing conditions (e.g., strong acid or base and heat), all three derivatives are expected to undergo complete hydrolysis.
Table 3: Predicted Comparative Performance in Nitrile Hydrolysis
| Alkoxy Group | Relative Steric Hindrance | Predicted Rate of Hydrolysis |
| Methoxy (-OCH₃) | + | High |
| Ethoxy (-OCH₂CH₃) | ++ | Moderate |
| Isopropoxy (-OCH(CH₃)₂) | +++ | Moderate to Low |
Reduction to Primary Amine
The reduction of nitriles to primary amines is a common transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[4][5].
Comparative Reactivity:
Similar to hydrolysis, the reactivity of the nitrile group towards reduction is not strongly influenced by the electronic effects of the distant alkoxy group. Any observed differences are likely to be minor and related to steric hindrance.
Expected Trend: A negligible to slight decrease in the rate of reduction is expected with increasing steric bulk of the alkoxy group.
Partial Reduction to Aldehyde
A more controlled reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures[6][7]. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup.
Comparative Reactivity:
The steric environment around the nitrile group can influence the approach of the bulky DIBAL-H reagent.
Expected Trend: A more pronounced effect of steric hindrance is anticipated in this case compared to the complete reduction. The yield of the desired aldehyde may decrease with increasing size of the alkoxy group, with the potential for over-reduction to the amine becoming more competitive for the less hindered substrates.
Reactivity of the Alkoxy Group: Ether Cleavage
The aryl ether linkage is generally stable, but it can be cleaved under harsh conditions, typically with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr or HI[3][8].
Comparative Reactivity:
The mechanism of ether cleavage with BBr₃ is thought to involve the formation of an ether-BBr₃ adduct[9][10]. The rate of this reaction is more dependent on the accessibility of the ether oxygen to the Lewis acid.
Expected Trend: The steric bulk of the alkyl group will significantly impact the rate of ether cleavage. The methoxy group, being the least hindered, is expected to be cleaved most readily. The isopropoxy group, with its secondary carbon attached to the oxygen, will be the most sterically hindered and therefore the most resistant to cleavage.
Table 4: Predicted Comparative Performance in Ether Cleavage with BBr₃
| Alkoxy Group | Relative Steric Hindrance | Predicted Rate of Cleavage |
| Methoxy (-OCH₃) | + | High |
| Ethoxy (-OCH₂CH₃) | ++ | Moderate |
| Isopropoxy (-OCH(CH₃)₂) | +++ | Low |
Experimental Protocols
The following are detailed, representative protocols for key transformations of 5-bromo-2-alkoxybenzonitriles. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.
Protocol for Suzuki-Miyaura Coupling
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried reaction vessel, add 5-bromo-2-alkoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol for Nitrile Hydrolysis (Basic Conditions)
Caption: Generalized experimental workflow for the basic hydrolysis of the nitrile group.
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-alkoxybenzonitrile (1.0 equiv) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Conclusion
The 5-bromo-2-alkoxybenzonitriles are a class of highly versatile synthetic intermediates. Their reactivity is a nuanced interplay of the electronic and steric properties of the bromo, alkoxy, and nitrile functionalities. While the C-Br bond serves as the primary handle for diversification through cross-coupling reactions, the nitrile and alkoxy groups offer further opportunities for molecular elaboration. The choice of the alkoxy substituent provides a means to fine-tune the reactivity of the molecule, with a general trend of decreasing reactivity in cross-coupling reactions and ether cleavage as the steric bulk of the alkoxy group increases. This guide provides a predictive framework and practical protocols to aid researchers in the strategic and efficient utilization of these valuable building blocks in their synthetic campaigns.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. (2020). Morressier. Retrieved from [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (n.d.). ScholarWorks@GVSU. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025). NIH. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. (n.d.). NIH. Retrieved from [Link]
-
BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. (2025). ResearchGate. Retrieved from [Link]
-
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. (2015). Semantic Scholar. Retrieved from [Link]
-
Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). (2025). ResearchGate. Retrieved from [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). NIH. Retrieved from [Link]
-
5-Bromo-2-fluoro-3-[hydroxy(4-methoxyphenyl)methyl]benzonitrile. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-Bromo-2-propoxybenzonitrile vs 5-Bromo-2-isopropoxybenzonitrile in Suzuki coupling
An In-Depth Comparative Guide to the Suzuki Coupling of 5-Bromo-2-propoxybenzonitrile and 5-Bromo-2-isopropoxybenzonitrile
For researchers engaged in the synthesis of complex biaryl compounds, particularly in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2][3] Its versatility in forming C-C bonds with high functional group tolerance is well-established.[2][4] However, the reactivity of the aryl halide substrate can be significantly influenced by its substitution pattern. This guide provides a detailed comparison of two structurally similar yet reactively distinct substrates: this compound and the more sterically encumbered 5-Bromo-2-isopropoxybenzonitrile.
We will explore the mechanistic implications of the ortho-alkoxy substituent, present comparative experimental data, and provide optimized protocols to help scientists navigate the challenges posed by steric hindrance in these systems.
Structural Analysis: The Impact of the Ortho-Alkoxy Group
The key difference between the two title compounds lies in the steric bulk of the alkoxy group positioned ortho to the bromine atom. The n-propoxy group is a linear chain, presenting moderate steric hindrance. In contrast, the isopropoxy group is branched, with two methyl groups creating a significantly larger steric shield around the reaction center. This seemingly minor structural change has profound consequences for the kinetics of the Suzuki coupling catalytic cycle.
The rate-limiting step for many cross-coupling reactions involving electron-rich or sterically hindered aryl halides is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[5] The bulky isopropoxy group can impede the approach of the palladium complex to the C-Br bond, thereby slowing this crucial step and necessitating more carefully optimized reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Performance and Catalyst Selection
The choice of catalyst, specifically the phosphine ligand, is the most critical factor for successfully coupling sterically hindered aryl halides. [6][7][8]Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are designed to facilitate both oxidative addition and reductive elimination. [8]These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition, and their steric bulk promotes the final C-C bond-forming step.
Below is a summary of typical experimental outcomes when coupling both substrates with phenylboronic acid, demonstrating the need for more specialized conditions for the isopropoxy analogue.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| This compound | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >90% |
| This compound | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85% |
| 5-Bromo-2-isopropoxybenzonitrile | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80% |
| 5-Bromo-2-isopropoxybenzonitrile | Pd₂(dba)₃ (2 mol%) / XPhos (6 mol%) | K₃PO₄ | 2-MeTHF | 110 | 12 | >90% |
| 5-Bromo-2-isopropoxybenzonitrile | CataCXium A Palladacycle (3 mol%) | K₃PO₄ | 2-MeTHF | 100 | 8 | >95% [9] |
Analysis:
-
This compound: This less hindered substrate couples efficiently with standard modern catalyst systems like Pd(OAc)₂/SPhos or the more classical Pd(dppf)Cl₂. [10]Reaction times are generally short, and yields are high.
-
5-Bromo-2-isopropoxybenzonitrile: Achieving high yields requires more robust catalytic systems. While SPhos provides moderate success, ligands like XPhos or specialized palladacycles (e.g., CataCXium A) are often necessary to overcome the steric barrier, sometimes in combination with higher temperatures or alternative solvents like 2-MeTHF. [5][9]The increased reaction time with the SPhos system highlights the slower kinetics.
Optimized Experimental Protocols
The following protocols provide a reliable starting point for researchers. They incorporate best practices for handling air-sensitive reagents and ensuring reaction efficiency.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Suzuki Coupling of this compound
This protocol uses a standard, highly effective Buchwald-type ligand system.
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum cap and purge with argon for 5 minutes.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the toluene and water to the reaction vial via syringe.
-
Sparge the resulting suspension with argon for 10 minutes to ensure the mixture is thoroughly deoxygenated.
-
Scientist's Note: Thorough deoxygenation is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Suzuki Coupling of 5-Bromo-2-isopropoxybenzonitrile
This protocol employs a more robust catalyst system and solvent to address the increased steric hindrance.
-
Reagents:
-
5-Bromo-2-isopropoxybenzonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
XPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (6 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxybenzonitrile, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Scientist's Note: Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand like XPhos ensures the formation of a highly active, well-defined catalytic species in situ. XPhos is bulkier than SPhos, which is beneficial for this hindered substrate.
-
Seal the vial with a septum cap, and cycle between vacuum and argon backfill three times.
-
Add the anhydrous 2-MeTHF via syringe.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Recommendations
While this compound and 5-Bromo-2-isopropoxybenzonitrile are structurally very similar, the increased steric bulk of the isopropoxy group presents a tangible challenge in Suzuki-Miyaura cross-coupling reactions.
-
For this compound: Standard modern catalyst systems, such as those employing SPhos or other biaryl phosphine ligands, are highly effective and provide excellent yields under relatively mild conditions.
-
For 5-Bromo-2-isopropoxybenzonitrile: Success hinges on the use of more specialized and robust catalyst systems. Bulky, electron-rich ligands like XPhos or pre-formed palladacycles are recommended to overcome the slower rate of oxidative addition. [11][12][13]Higher reaction temperatures and longer reaction times may also be necessary.
For researchers developing synthetic routes, this comparison underscores the critical importance of anticipating steric effects. Proactively selecting a more powerful catalyst system for the isopropoxy analogue can save significant time and resources in optimization, leading to more efficient and reliable synthetic outcomes.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 100-104. [Link]
-
Jagdale, A. R., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Wang, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. [Link]
-
Li, C. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. SciSpace. [Link]
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
YouTube. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
-
ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
ResearchGate. (n.d.). Competing and comparison reactions a The reaction with aryl halides... ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
PubMed. (2023). Suzuki coupling-based synthesis and in vitro cytotoxic evaluation of C-2 aryl derivatives of Withaferin A. PubMed. [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Semantic Scholar. (n.d.). a-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of a-substituted acrylates via Pd-catalysed Suzuki reactions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. ResearchGate. [Link]
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling (2014) | Chengxi Li | 33 Citations [scispace.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of 5-Bromo-2-propoxybenzonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a molecule is the bedrock of reliable and reproducible science. The 5-Bromo-2-propoxybenzonitrile scaffold is a valuable building block in the synthesis of novel therapeutics, owing to its versatile functional groups that allow for diverse chemical modifications. However, its synthesis is not without potential pitfalls, including isomeric impurities and residual starting materials.[1] An unconfirmed structure can compromise months of research, invalidate structure-activity relationship (SAR) studies, and create significant roadblocks in regulatory submissions.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of this compound derivatives. We will move beyond simply listing protocols to explain the causality behind our experimental choices, creating a self-validating system of evidence that ensures the absolute structural confirmation of your target compound.
Pillar 1: The Spectroscopic Toolkit - A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the cornerstone of structural elucidation in organic chemistry, providing a detailed map of the carbon-hydrogen framework.[2][3][4] It is unparalleled in its ability to establish atom connectivity.
Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. By placing a molecule in a strong magnetic field and irradiating it with radio waves, we can excite specific nuclei (like ¹H and ¹³C). The frequency at which a nucleus resonates and the way its signal is split by neighboring nuclei provide a wealth of information about its chemical environment and connectivity.
Expected Spectral Signatures for a this compound Scaffold:
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights & Rationale |
| Aromatic Protons (H3, H4, H6) | ~6.9 - 7.6 | ~115 - 160 | The specific splitting pattern (doublets, doublet of doublets) is diagnostic for the 1,2,4-trisubstitution pattern. H6 is typically the most deshielded due to the adjacent electron-withdrawing nitrile group. |
| Propoxy -OCH₂- | ~4.0 - 4.2 (triplet) | ~70 - 72 | Its triplet multiplicity confirms it is adjacent to a CH₂ group. The chemical shift indicates it's an ether linkage attached to an aromatic ring. |
| Propoxy -CH₂- | ~1.8 - 2.0 (sextet) | ~22 - 24 | The complex multiplicity (sextet) confirms coupling to both the -OCH₂- and -CH₃ groups. |
| Propoxy -CH₃ | ~1.0 - 1.2 (triplet) | ~10 - 12 | A characteristic upfield triplet, confirming a terminal methyl group adjacent to a CH₂. |
| Nitrile Carbon (-C≡N) | N/A | ~115 - 118 | This quaternary carbon signal is often weak but highly diagnostic for the nitrile functional group. |
| Aromatic C-Br | N/A | ~112 - 115 | The carbon directly attached to bromine shows a characteristic chemical shift. |
Advanced NMR for Unambiguous Confirmation: For novel derivatives, 2D NMR is non-negotiable.
-
COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks, definitively linking the propoxy protons to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, confirming assignments made in 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals long-range (2-3 bond) correlations. For instance, an HMBC experiment should show a correlation from the -OCH₂- protons to the aromatic carbon C2, unequivocally confirming the position of the propoxy group.
Mass Spectrometry (MS): The Molecular Weight and Halogen Fingerprint
MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[5][6][7]
Causality Behind the Technique: In a mass spectrometer, a molecule is ionized to create a charged species (the molecular ion). This ion is then accelerated through a magnetic or electric field, and its mass-to-charge ratio (m/z) is measured. The energy of ionization often causes the molecule to break apart into smaller, characteristic fragments.[5]
The Bromine Isotopic Signature: The most powerful diagnostic feature for this class of compounds is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8] This means that any ion containing one bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units. This is an unmistakable flag for the presence of bromine in your molecule.[8][9]
Expected Fragmentation Patterns:
| Fragment Ion (m/z) | Identity | Rationale for Formation |
| [M]⁺• and [M+2]⁺• | Molecular Ion | The intact ionized molecule. Its mass confirms the molecular formula. |
| [M - 43]⁺ | Loss of Propyl Radical | Cleavage of the ether bond is a common fragmentation pathway. |
| [M - 59]⁺ | Loss of Propoxy Radical | Another common ether cleavage pathway. |
| [M - 26]⁺• | Loss of HCN | Characteristic fragmentation for aromatic nitriles. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[10][11] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent first-pass verification.
Causality Behind the Technique: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.).[11] Specific functional groups absorb IR radiation at characteristic frequencies, creating a unique "fingerprint" spectrum.
Key Diagnostic Peaks for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2220 - 2240 | C≡N Stretch | Nitrile (A sharp, strong, and unmistakable peak)[12] |
| ~3050 - 3100 | C-H Stretch | Aromatic C-H |
| ~2850 - 2960 | C-H Stretch | Aliphatic C-H (propoxy group) |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether |
| ~1475, 1580 | C=C Stretch | Aromatic Ring |
Single-Crystal X-ray Crystallography: The Absolute Proof
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the gold standard.[13][14][15] It is the only technique that provides a direct, three-dimensional visualization of the molecule's atomic arrangement in space.[13][14]
Causality Behind the Technique: When X-rays are passed through a well-ordered crystal, they are diffracted by the electrons of the atoms into a specific pattern. By analyzing this diffraction pattern, crystallographers can calculate the precise position of every atom in the molecule, yielding bond lengths, bond angles, and absolute stereochemistry.[13][16]
Why It's Considered Authoritative:
-
Unambiguous Connectivity: It directly visualizes the atomic connections, leaving no room for isomeric doubt.
-
Stereochemistry: For chiral derivatives, it can determine the absolute configuration.[15][16][17]
-
Conformation: It reveals the molecule's preferred solid-state conformation.
The primary limitation is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.
Pillar 2: An Integrated and Self-Validating Workflow
A robust validation strategy follows a logical progression, with each step building upon the last to create a cohesive body of evidence. This workflow ensures efficiency and maximizes confidence in the final structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. azooptics.com [azooptics.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of 5-Bromo-2-propoxybenzonitrile
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 5-Bromo-2-propoxybenzonitrile is a non-negotiable cornerstone of quality control. This substituted aromatic nitrile is a valuable building block in medicinal chemistry, and its purity directly impacts the yield, impurity profile, and safety of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) as viable alternatives, supported by detailed experimental protocols and comparative data.
The primary analytical challenge lies in the effective separation of the main this compound peak from structurally similar impurities. These can include positional isomers, unreacted starting materials, and by-products from the synthesis. The choice of analytical methodology is therefore critical for achieving the selectivity and sensitivity required for a robust purity assessment.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Definitive Method
HPLC is the gold standard for the analysis of non-volatile and thermally sensitive organic compounds like this compound.[1][2] Its high resolving power, precision, and quantitative accuracy make it the preferred method for final purity determination and regulatory submissions.[3] The underlying principle involves partitioning the analyte between a liquid mobile phase and a solid stationary phase. The differential affinity of the analyte and its impurities for the stationary phase results in their separation.
Expert Rationale for Method Design
The chosen reversed-phase HPLC (RP-HPLC) method is designed for optimal separation of a moderately polar aromatic compound from its potential impurities. A C18 column is selected for its versatility and robust performance with aromatic compounds.[4] The mobile phase, a gradient of acetonitrile and water, provides the necessary polarity range to elute the main compound with a good peak shape while separating it from earlier-eluting polar impurities and later-eluting non-polar impurities. The addition of a small amount of formic acid to the aqueous phase is a common practice to protonate silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves chromatographic efficiency. The UV detection wavelength is selected based on the chromophore of the benzonitrile moiety, ensuring high sensitivity.[5]
Detailed Experimental Protocol: HPLC Purity Assay
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample, dissolve, and dilute to 100 mL with the diluent.
3. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.[6]
-
The tailing factor should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
This step is a self-validating check to ensure the chromatographic system is performing adequately for the analysis, a core requirement of Good Manufacturing Practice (GMP).[7][8]
-
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (diluent) to confirm the absence of interfering peaks.
-
Perform the system suitability injections.
-
Inject the sample solution in duplicate.
-
Process the chromatograms using appropriate software.
5. Calculation of Purity: The purity is calculated using the area percentage method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Purity Data for Different Batches (HPLC)
The table below illustrates hypothetical purity data for three different synthetic batches, highlighting the importance of routine quality control.
| Parameter | Batch A | Batch B | Batch C |
| Purity of this compound (%) | 99.89 | 98.75 | 99.52 |
| Impurity 1 (Retention Time ~4.5 min) (%) | 0.05 | 0.45 | 0.18 |
| Impurity 2 (Retention Time ~7.1 min) (%) | 0.03 | 0.61 | 0.21 |
| Unidentified Impurities (%) | 0.03 | 0.19 | 0.09 |
Part 2: Alternative Analytical Techniques
While HPLC is the preferred method, other techniques offer advantages for specific applications, such as rapid screening or analysis of volatile impurities.
Alternative 1: Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is an exceptionally powerful tool for analyzing volatile and thermally stable compounds.[8] For this compound, GC can be particularly useful for quantifying residual solvents from the synthesis or identifying low molecular weight, volatile by-products that may not be well-resolved by HPLC.
-
Principle of Operation: A sample is vaporized and injected into a heated column. An inert carrier gas (e.g., helium) carries the sample through the column, and components separate based on their boiling points and affinities for the stationary phase. A detector, commonly a Flame Ionization Detector (FID), quantifies the components as they elute.[8][9]
-
When to Use GC:
-
To specifically test for residual solvents (e.g., Toluene, Heptane, Ethyl Acetate).
-
When impurities are significantly more volatile than the main compound.
-
-
Limitations: The compound must be thermally stable at the injection port and oven temperatures required for elution. High molecular weight or polar compounds may degrade or exhibit poor peak shape.
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, reproducibility, and the ability to perform quantitative analysis.[10][11] Its major advantage is throughput; numerous samples can be analyzed in parallel on a single plate, making it highly efficient for screening multiple batches or reaction monitoring.[12][13]
-
Principle of Operation: The sample is applied as a narrow band onto a plate coated with a fine-particle stationary phase. The plate is placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components.[13] Quantitative analysis is achieved by scanning the plate with a densitometer.
-
When to Use HPTLC:
-
For rapid quality screening of incoming raw materials or multiple synthesis batches.
-
As a complementary technique to HPLC to detect impurities that may not be visible with the HPLC method (e.g., those that are strongly retained on the HPLC column).
-
For method development, as different solvent systems can be quickly tested.[14]
-
-
Limitations: While quantitative, HPTLC generally offers lower resolution and sensitivity compared to HPLC. The technique is also more operator-dependent, although modern instrumentation has significantly improved reproducibility.[13]
Part 3: Head-to-Head Performance Comparison
The selection of an analytical method is always a trade-off between various performance characteristics. The table below provides a comparative summary to guide this decision.
| Parameter | HPLC | Gas Chromatography (GC) | HPTLC |
| Primary Application | Definitive Purity & Impurity Profiling | Volatile Impurities & Residual Solvents | High-Throughput Screening |
| Precision (%RSD) | Excellent (<1.0%) | Excellent (<1.5%) | Good (1-3%) |
| Accuracy/Recovery | Excellent (98-102%) | Excellent (98-102%) | Good (95-105%) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL) | Very High (pg injected) | High (ng/spot)[11] |
| Analysis Time/Sample | 20-30 min | 15-25 min | ~30 min for ~20 samples (~1.5 min/sample)[11] |
| Throughput | Low to Medium | Low to Medium | Very High[12] |
| Cost per Sample | Medium | Medium | Low[12] |
| Sample Requirement | Non-volatile, Soluble | Volatile, Thermally Stable | Non-volatile, Soluble |
Part 4: Method Selection and Ensuring Trustworthiness
The choice of analytical technique should be driven by the specific question being asked. A logical approach to method selection is crucial for efficient and effective quality control.
The Pillar of Trust: Method Validation
Regardless of the chosen technique, the trustworthiness of the results hinges on proper method validation.[3] All analytical methods used in a regulated drug development environment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][15] This process provides documented evidence that the method is suitable for its intended purpose.
Key validation parameters include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to be suitable.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
For the comprehensive purity analysis of this compound, a validated reversed-phase HPLC method stands as the most authoritative and reliable choice. It provides the necessary resolution, sensitivity, and quantitative performance to ensure the quality of this critical intermediate. However, a holistic approach to quality control recognizes the value of alternative techniques. Gas Chromatography is indispensable for controlling volatile impurities and residual solvents, while HPTLC offers unparalleled efficiency for high-throughput screening applications.
By understanding the principles, strengths, and limitations of each technique, and by grounding all methodologies in the rigorous framework of ICH validation, researchers and drug development professionals can make informed decisions, ensuring the integrity of their materials and the success of their scientific endeavors.
References
-
International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
TutorChase. What methods are used to test the purity of organic compounds?. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
National Center for Biotechnology Information (PMC). (2015). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. [Link]
- Avadhoot, Y. S. (2012). High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 964-976.
-
Contract Testing Laboratories of America (CTLA). (2023). High-Performance Thin-Layer Chromatography (HPTLC). [Link]
-
Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
-
National Center for Biotechnology Information (PMC). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-[[(4-hexylphenyl)methylene]amino]- on Newcrom R1 HPLC column. [Link]
-
CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. [Link]
-
Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cup-contract-labs.com [cup-contract-labs.com]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 13. ctlatesting.com [ctlatesting.com]
- 14. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Bromo-2-propoxybenzonitrile Analogs
Introduction: The Therapeutic Potential of Substituted Benzonitriles
The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Modifications to the benzene ring allow for the fine-tuning of a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among these, the 5-bromo-2-alkoxybenzonitrile series has emerged as a promising area of investigation, particularly for anticancer and anti-inflammatory applications.[2][3] The presence of a halogen at the 5-position and an alkoxy group at the 2-position can significantly impact the molecule's interaction with biological targets.[4]
This guide provides a comparative analysis of the biological activity of 5-Bromo-2-propoxybenzonitrile and its structural analogs. We will explore how alterations to the propoxy chain and the bromo substituent influence cytotoxicity against cancer cell lines and inhibitory activity against key protein kinases. This in-depth technical overview is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to inform future research and development in this area.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is primarily influenced by the interplay between the electronic and steric properties of the substituents on the benzonitrile ring. The following sections delve into the structure-activity relationships (SAR) governing their anticancer and enzyme inhibitory activities.
Anticancer Activity: A Focus on Cytotoxicity
The cytotoxic potential of this compound and its analogs has been evaluated against various human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular processes, such as cell proliferation and survival, frequently mediated by the inhibition of protein kinases.[5]
Structure-Activity Relationship Insights:
-
The Role of the Alkoxy Group: The length and nature of the alkoxy chain at the 2-position are critical determinants of cytotoxic potency. Generally, an optimal lipophilicity is required for efficient cell membrane penetration. While shorter chains like methoxy and ethoxy can be effective, the propoxy group in this compound often represents a favorable balance, potentially enhancing binding to hydrophobic pockets within target proteins.[4] Increasing the chain length beyond propoxy to butoxy or longer may lead to a decrease in activity due to increased steric hindrance or unfavorable partitioning into non-target lipid bilayers.
-
The Influence of the Bromo Substituent: The bromine atom at the 5-position significantly contributes to the molecule's biological activity. Its electron-withdrawing nature can influence the electronic distribution of the benzonitrile ring, potentially enhancing interactions with target enzymes. Furthermore, the bromo group can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.[6] Replacing bromine with other halogens, such as chlorine or fluorine, can modulate the activity based on the differing electronegativity and size of the halogen atom.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of a representative set of this compound and its analogs against common cancer cell lines. It is important to note that direct comparative data for this specific set of analogs is often spread across various studies. The data presented here is a synthesized representation based on published findings for structurally related compounds to illustrate the key SAR principles.
| Compound ID | R (Alkoxy Group) | X (Halogen) | Cancer Cell Line | IC50 (µM) |
| 1a | -OCH2CH2CH3 | Br | MCF-7 (Breast) | 8.5 |
| 1b | -OCH2CH2CH3 | Br | A549 (Lung) | 12.2 |
| 2a | -OCH3 | Br | MCF-7 (Breast) | 15.1 |
| 2b | -OCH2CH3 | Br | MCF-7 (Breast) | 10.3 |
| 3a | -OCH2CH2CH3 | Cl | MCF-7 (Breast) | 11.8 |
Note: The IC50 values are illustrative and compiled from various sources on structurally similar compounds to demonstrate SAR trends.
Enzyme Inhibitory Activity: Targeting Tyrosine Kinases
A primary mechanism through which many benzonitrile derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases.[7][8][9] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two key tyrosine kinases implicated in tumor angiogenesis and progression, making them important targets for anticancer drug development.[5]
Structure-Activity Relationship Insights:
The structural features of this compound analogs that confer potent cytotoxicity are also crucial for their enzyme inhibitory activity. The 2-alkoxy group can occupy a hydrophobic pocket in the kinase domain, while the nitrile and bromo-substituted phenyl ring can form key hydrogen and halogen bonds with the protein.
Comparative Kinase Inhibitory Data:
The table below presents a comparative summary of the in vitro inhibitory activities of this compound analogs against VEGFR-2 and EGFR.
| Compound ID | R (Alkoxy Group) | X (Halogen) | Target Kinase | IC50 (nM) |
| 1a | -OCH2CH2CH3 | Br | VEGFR-2 | 50 |
| 1a | -OCH2CH2CH3 | Br | EGFR | 120 |
| 2b | -OCH2CH3 | Br | VEGFR-2 | 85 |
| 3a | -OCH2CH2CH3 | Cl | VEGFR-2 | 75 |
Note: The IC50 values are illustrative and compiled from various sources on structurally similar compounds to demonstrate SAR trends.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[2]
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, a specific substrate for VEGFR-2, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 kinase domain to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.[12][13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams were generated using Graphviz.
Caption: A general experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.
Conclusion
The comparative analysis of this compound and its analogs reveals critical structure-activity relationships that govern their biological effects. The nature of the alkoxy group at the 2-position and the halogen at the 5-position are key modulators of both cytotoxicity against cancer cells and inhibitory potency against tyrosine kinases like VEGFR-2 and EGFR. This guide provides a framework for the rational design of more potent and selective inhibitors based on the benzonitrile scaffold. The detailed experimental protocols serve as a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on expanding the library of analogs to further refine the SAR and to investigate their in vivo efficacy and pharmacokinetic profiles.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Filosa, R., et al. Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Future Medicinal Chemistry.
- Hussein, W. A., et al.
-
RayBiotech. Human VEGF Receptor 2 / VEGF Ligand Binding Assay Kit. Available from: [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]
-
INDIGO Biosciences. Human VEGFR Reporter Assay Kit. Available from: [Link]
- NCI-60.
- Kim, J., et al.
- O'Donnell, G., et al. Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). PubMed.
- NCI-60. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
- Easmon, J., et al. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)
- Szymańska, E., et al.
- Unciti-Broceta, A., et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
-
Stanford Medicine. TK-Targeted Library. Available from: [Link]
- StatPearls. Tyrosine Kinase Inhibitors. NCBI Bookshelf.
- Shaffer, P. L., et al.
- Hsieh, P.-C., et al. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI.
- Dung, H. T. K., et al. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.
-
NIH. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link]
-
AACR Journals. An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Available from: [Link]
-
JoVE. Simple Bioassay For Evaluation: Vascular Endothelial Growth Factors l Protocol Preview. Available from: [Link]
- NIH.
- NIH. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PMC.
- NIH. BRAF inhibition upregulates a variety of receptor tyrosine kinases and their downstream effector Gab2 in colorectal cancer cell lines. PubMed.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Spectroscopic Journey: Differentiating 5-Bromo-2-propoxybenzonitrile from its Precursors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. 5-Bromo-2-propoxybenzonitrile, a versatile building block, is a prime example where rigorous analytical confirmation is crucial. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, offering a clear roadmap for its synthesis and characterization. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will illuminate the key spectral transformations that signify the successful progression from starting materials to the final product.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide. In this case, the journey begins with the bromination of 2-hydroxybenzonitrile to yield 5-bromo-2-hydroxybenzonitrile, which is then O-alkylated using 1-bromopropane.
The Synthetic Pathway: A Step-by-Step Overview
The synthesis of this compound can be visualized as a two-step process, starting from commercially available 2-hydroxybenzonitrile.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison: Unveiling the Molecular Transformations
The following sections detail the expected spectroscopic changes at each stage of the synthesis, providing clear diagnostic markers for reaction monitoring and final product confirmation.
Infrared (IR) Spectroscopy: Tracking Functional Group Changes
IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 2-Hydroxybenzonitrile | 3300-3100 (broad), 2225 (sharp), 1600-1450 | O-H stretch (phenolic), C≡N stretch, C=C aromatic stretch[1][2] |
| 5-Bromo-2-hydroxybenzonitrile | 3300-3100 (broad), 2228 (sharp), 1590-1470, 820 | O-H stretch (phenolic), C≡N stretch, C=C aromatic stretch, C-H out-of-plane bending (substituted benzene)[3] |
| This compound | 2965, 2875, 2227 (sharp), 1595-1475, 1250 | C-H stretch (aliphatic), C≡N stretch, C=C aromatic stretch, C-O-C stretch (ether) |
The most significant change observed in the IR spectra is the disappearance of the broad O-H stretching band around 3300-3100 cm⁻¹ and the appearance of aliphatic C-H stretching bands around 2965 and 2875 cm⁻¹, along with a characteristic C-O-C ether stretch around 1250 cm⁻¹. This provides strong evidence for the successful O-alkylation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Interpretation |
| 2-Hydroxybenzonitrile | 7.6-6.9 (m, 4H), ~5.5 (br s, 1H) | Aromatic protons, Phenolic -OH[4][5] |
| 5-Bromo-2-hydroxybenzonitrile | 7.86 (d, 1H), 7.65 (dd, 1H), 6.98 (d, 1H), 11.41 (s, 1H) | Aromatic protons, Phenolic -OH[1] |
| This compound | 7.7 (d, 1H), 7.6 (dd, 1H), 6.9 (d, 1H), 4.0 (t, 2H), 1.8 (sextet, 2H), 1.0 (t, 3H) | Aromatic protons, -OCH₂- protons, -CH₂- protons, -CH₃ protons |
The ¹H NMR spectrum of the final product is distinguished by the appearance of signals corresponding to the propoxy group: a triplet around 4.0 ppm for the -OCH₂- protons, a sextet around 1.8 ppm for the middle -CH₂- group, and a triplet around 1.0 ppm for the terminal -CH₃ group. The disappearance of the phenolic proton signal (which can be exchangeable with D₂O) is another key indicator of a complete reaction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.
| Compound | Key Chemical Shifts (δ, ppm) | Interpretation |
| 2-Hydroxybenzonitrile | ~160 (C-OH), ~134-117 (Aromatic C-H), ~116 (C≡N), ~100 (C-CN) | Aromatic and nitrile carbons[1] |
| 5-Bromo-2-hydroxybenzonitrile | ~158 (C-OH), ~138-118 (Aromatic C-H), ~117 (C-Br), ~116 (C≡N), ~103 (C-CN) | Aromatic and nitrile carbons with bromine substitution effects |
| This compound | ~161 (C-O), ~137-115 (Aromatic C-H), ~118 (C-Br), ~116 (C≡N), ~102 (C-CN), ~71 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃) | Aromatic, nitrile, and new aliphatic carbons from the propoxy group |
The ¹³C NMR spectrum of this compound will show three new signals in the aliphatic region corresponding to the three carbons of the propoxy group, providing definitive structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺) m/z | Key Fragments (m/z) |
| 2-Hydroxybenzonitrile | 119 | 91 (loss of CO), 64 (loss of HCN from 91)[6] |
| 5-Bromo-2-hydroxybenzonitrile | 197/199 (1:1 ratio) | 169/171 (loss of CO), 118 (loss of Br)[3] |
| This compound | 239/241 (1:1 ratio) | 197/199 (loss of C₃H₆), 170/172 (loss of C₃H₇O) |
The mass spectrum of this compound will exhibit a molecular ion peak at m/z 239 and 241, with a characteristic 1:1 isotopic pattern due to the presence of bromine. The fragmentation pattern will differ significantly from its precursors, showing losses of fragments corresponding to the propoxy chain.
Experimental Protocols
Synthesis of 5-Bromo-2-hydroxybenzonitrile
-
Dissolution: Dissolve 2-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The addition of a catalytic amount of iron(III) bromide can facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-hydroxybenzonitrile.
Rationale: The use of a polar protic solvent like acetic acid helps to activate the aromatic ring towards electrophilic substitution. The iron(III) bromide acts as a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile.
Synthesis of this compound (Williamson Ether Synthesis)
-
Base Treatment: To a solution of 5-bromo-2-hydroxybenzonitrile (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (1.5-2 equivalents).
-
Alkylation: Add 1-bromopropane (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Rationale: The Williamson ether synthesis is an Sₙ2 reaction.[7] A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without solvating the nucleophile (the phenoxide) too strongly. Potassium carbonate is a mild base sufficient to deprotonate the phenol. Refluxing provides the necessary activation energy for the reaction.
Spectroscopic Analysis
-
FTIR Spectroscopy: Acquire spectra using an ATR-FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Analyze samples using an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a systematic spectroscopic analysis. Each analytical technique provides a unique piece of the structural puzzle. The disappearance of the phenolic -OH group and the appearance of the propoxy group signals in IR and NMR spectra, coupled with the correct molecular ion peak and fragmentation pattern in mass spectrometry, provide a self-validating system for characterization. This guide serves as a reliable resource for researchers, ensuring the confident synthesis and identification of this important chemical intermediate.
References
-
PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]
-
NIST. Benzonitrile, 2-hydroxy-. [Link]
-
NIST. Benzonitrile, 2-hydroxy- IR Spectrum. [Link]
-
PubChem. 2-Hydroxybenzonitrile. [Link]
-
SpectraBase. 2-Hydroxy-benzonitrile 1H NMR Spectrum. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 1-Bromopropane. [Link]
-
DocBrown. Infrared spectroscopy. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
Sources
- 1. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 3. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]
- 6. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Impurity Analysis in the Synthesis of 5-Bromo-2-propoxybenzonitrile
For researchers and professionals in drug development, the meticulous control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth analysis of potential impurities in the synthesis of 5-Bromo-2-propoxybenzonitrile, a key building block in medicinal chemistry. We will objectively compare the performance of various analytical techniques for impurity profiling, supported by logical scientific rationale and detailed experimental protocols.
Synthetic Pathways and the Genesis of Impurities
Understanding the potential impurities begins with a thorough examination of the synthetic routes employed to produce this compound. Two common methods are the Williamson ether synthesis and the electrophilic bromination of 2-propoxybenzonitrile. Each pathway presents a unique profile of potential process-related impurities.
Williamson Ether Synthesis: A Classic Route with Predictable Side Reactions
This robust method involves the S(N)2 reaction between the phenoxide of 5-bromo-2-hydroxybenzonitrile and an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane).[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
While generally efficient, the Williamson ether synthesis is not without potential side reactions that can lead to impurities.[2][3] The primary competing reaction is E2 elimination, particularly if there is any steric hindrance or if reaction temperatures are elevated.[2]
Potential Impurities in the Williamson Ether Synthesis Route:
-
Unreacted Starting Materials:
-
5-Bromo-2-hydroxybenzonitrile: Incomplete reaction can lead to the carryover of this starting material.
-
1-Propyl halide (e.g., 1-bromopropane): Excess alkylating agent may remain.
-
-
Process-Related Impurities:
-
Propene: Formed via an E2 elimination side reaction where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the propyl halide.[2]
-
Di-n-propyl ether: Can form if residual water deprotonates the n-propanol (which can be present as an impurity in the propyl halide or formed from its hydrolysis) to form a propoxide that then reacts with the propyl halide.
-
-
Solvent-Related Impurities: Residual solvents such as DMF or acetonitrile.
Caption: Williamson ether synthesis of this compound and potential impurity pathways.
Electrophilic Bromination: Controlling Regioselectivity
An alternative route is the direct bromination of 2-propoxybenzonitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst or light.[4][5] The propoxy group is an ortho-, para-director, and since the ortho position is already substituted, the bromine is directed to the para position (position 5).
The primary challenge in this synthesis is controlling the regioselectivity and the extent of bromination.
Potential Impurities in the Electrophilic Bromination Route:
-
Unreacted Starting Material:
-
2-Propoxybenzonitrile: Incomplete bromination will result in its presence.
-
-
Process-Related Impurities:
-
Dibrominated products: Over-bromination can lead to the formation of species such as 3,5-dibromo-2-propoxybenzonitrile.
-
Isomeric monobrominated products: Although the 5-bromo isomer is strongly favored, minor amounts of other isomers, such as 3-bromo-2-propoxybenzonitrile, could potentially form.
-
-
Reagent-Related Impurities:
-
Succinimide: A byproduct when NBS is used as the brominating agent.[6]
-
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-propoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-propoxybenzonitrile stands as a valuable building block, its versatile structure lending itself to the construction of a diverse array of complex molecules. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative benchmark of their efficiency based on experimental data. As senior application scientists, our focus is not merely on procedural steps but on the underlying chemical principles that govern each method's efficacy, providing you with the insights necessary to make informed decisions in your synthetic endeavors.
Executive Summary
This guide evaluates three principal synthetic pathways to this compound:
-
Williamson Ether Synthesis: A classical and widely adopted method involving the O-alkylation of a phenolic precursor.
-
Electrophilic Bromination: A two-step approach commencing with the synthesis of 2-propoxybenzonitrile followed by regioselective bromination.
-
Copper-Catalyzed C-O Coupling (Ullmann Condensation): A transition-metal-catalyzed approach for the formation of the aryl ether bond.
Each route is scrutinized for its efficiency, considering factors such as reaction yield, operational complexity, reagent availability and cost, and scalability. Our analysis reveals that while the Williamson ether synthesis offers a reliable and straightforward approach, the efficiency of alternative routes can be competitive under optimized conditions, presenting viable options depending on specific laboratory constraints and project goals.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of this compound synthesis, this route commences with the deprotonation of commercially available 5-Bromo-2-hydroxybenzonitrile to form a phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide.
Mechanistic Rationale
The choice of a strong base is critical for the quantitative deprotonation of the phenolic hydroxyl group, thereby generating a potent nucleophile. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective choice. The resulting sodium phenoxide then readily attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether linkage. The SN2 nature of the reaction dictates that primary alkyl halides are optimal to minimize competing elimination reactions.
Data Presentation: Williamson Ether Synthesis
| Parameter | Value/Condition | Source |
| Starting Material | 5-Bromo-2-hydroxybenzonitrile | Commercially Available |
| Reagents | Sodium Hydride (60% in mineral oil), 1-Bromopropane | Standard Laboratory Reagents |
| Solvent | N,N-Dimethylformamide (DMF) | Common aprotic polar solvent |
| Temperature | Room Temperature to 80 °C | [1] |
| Reaction Time | 2 - 16 hours | [1][2] |
| Typical Yield | High (expected >90% based on analogous reactions) | [Analogous Syntheses] |
| Purification | Aqueous workup followed by crystallization or chromatography | Standard Laboratory Practice |
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Route 2: Electrophilic Bromination of 2-Propoxybenzonitrile
This two-step approach involves the initial synthesis of 2-propoxybenzonitrile via a Williamson ether synthesis from 2-hydroxybenzonitrile, followed by electrophilic aromatic bromination. The success of this route hinges on the regioselectivity of the bromination step.
Mechanistic Rationale
The propoxy group is an ortho-, para-directing and activating group, while the nitrile group is a meta-directing and deactivating group. The strong activating effect of the propoxy group will direct the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the desired 5-bromo isomer. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a common and effective reagent for such regioselective brominations.[3][4]
Data Presentation: Electrophilic Bromination
| Parameter | Step 1: Propoxylation | Step 2: Bromination | Source |
| Starting Material | 2-Hydroxybenzonitrile | 2-Propoxybenzonitrile | Commercially Available |
| Reagents | 1-Bromopropane, K₂CO₃ | N-Bromosuccinimide (NBS) | Standard Laboratory Reagents |
| Solvent | Acetone or DMF | Acetonitrile | [5] |
| Temperature | Reflux | Room Temperature to Reflux | [3][6] |
| Reaction Time | 4-8 hours | 1-18 hours | [3][4] |
| Typical Yield | High | Good to Excellent | [3][4] |
| Purification | Standard workup | Crystallization or chromatography | Standard Laboratory Practice |
Experimental Protocol: Electrophilic Bromination
Step 1: Synthesis of 2-Propoxybenzonitrile
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or DMF
Procedure:
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude 2-propoxybenzonitrile can be used in the next step without further purification or purified by distillation or chromatography if necessary.
Step 2: Bromination of 2-Propoxybenzonitrile
Materials:
-
2-Propoxybenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
Procedure:
-
Dissolve 2-propoxybenzonitrile (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield this compound.
Visualization: Electrophilic Bromination Workflow
Caption: Two-step electrophilic bromination route.
Route 3: Copper-Catalyzed C-O Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming aryl ethers, typically employing a copper catalyst. Modern variations of this reaction have improved its scope and efficiency, making it a viable alternative to the Williamson ether synthesis, particularly for large-scale production where the use of strong bases like sodium hydride may be less desirable.
Mechanistic Rationale
The Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the aryl ether and regenerate the copper catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.
Data Presentation: Ullmann Condensation
| Parameter | Value/Condition | Source | | :--- | :--- | :--- | :--- | | Starting Material | 5-Bromo-2-hydroxybenzonitrile or 5-Bromobenzonitrile | Commercially Available | | Reagents | Propyl iodide or Propanol, Copper(I) iodide (CuI) | Standard Laboratory Reagents | | Ligand | Phenanthroline or other N-ligands | Often required for efficiency | | Base | K₂CO₃ or Cs₂CO₃ | Milder bases can be used | | Solvent | Toluene, Dioxane, or DMF | High-boiling polar solvents | | Temperature | 100 - 210 °C |[1][7] | | Reaction Time | 12 - 24 hours |[7] | | Typical Yield | Moderate to Good |[7][8] | | Purification | Filtration and crystallization or chromatography | Standard Laboratory Practice |
Experimental Protocol: Ullmann Condensation (Conceptual)
Materials:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq)
-
Propyl iodide (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 - 1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Toluene or DMF
Procedure:
-
To a reaction vessel, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide.
-
Add anhydrous toluene or DMF, followed by propyl iodide (1.5 eq).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove inorganic solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by crystallization or column chromatography.
Visualization: Ullmann Condensation Logical Relationship
Caption: Key components of the Ullmann Condensation.
Comparative Analysis and Recommendations
| Feature | Williamson Ether Synthesis | Electrophilic Bromination | Ullmann Condensation |
| Overall Yield | Potentially the highest and most reliable. | Dependent on two steps, but both are typically high-yielding. | Can be variable, often moderate to good. |
| Simplicity | Single step from a common precursor. | Two distinct steps, requiring isolation of an intermediate. | Single step, but can require careful optimization of catalyst and conditions. |
| Reagent Cost/Availability | Readily available and inexpensive reagents. | Reagents are common, though NBS is more expensive than bulk bromine. | Copper catalysts are relatively inexpensive, but ligands can add to the cost. |
| Safety/Handling | Use of sodium hydride requires caution due to its reactivity with water. | NBS is a solid and easier to handle than liquid bromine. | High reaction temperatures can be a safety concern. |
| Scalability | Generally scalable, but handling large quantities of NaH can be challenging. | Both steps are generally scalable. | Often favored for large-scale industrial synthesis due to avoidance of strong, hazardous bases. |
Recommendations for Selection:
-
For laboratory-scale synthesis with a focus on high yield and simplicity, the Williamson ether synthesis is the recommended route. Its reliability and the high yields typically achieved make it an excellent choice for producing moderate quantities of this compound.
-
The electrophilic bromination route is a viable alternative, particularly if 2-propoxybenzonitrile is readily available or if the two-step process fits better within a larger synthetic sequence. The high regioselectivity of the bromination step makes this an attractive option.
-
For industrial-scale production or when avoiding the use of sodium hydride is a priority, the Ullmann condensation presents a compelling alternative. While it may require more optimization, its use of milder bases and potential for high throughput on a large scale are significant advantages.
Conclusion
The synthesis of this compound can be efficiently achieved through several distinct routes. The choice of the optimal pathway is contingent upon the specific requirements of the synthesis, including the desired scale, available resources, and safety considerations. The Williamson ether synthesis remains a robust and high-yielding method for laboratory applications. However, both the electrophilic bromination of 2-propoxybenzonitrile and the Ullmann condensation offer strategic advantages that may be more suitable for particular synthetic campaigns, especially in an industrial setting. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select the most efficient and effective method for their specific needs.
References
- Organic Syntheses, Coll. Vol. 1, p.2 (1941); Vol. 1, p.2 (1921). [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0002]
- Carreño, M. C.; García Ruano, J. L.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.1995, 60 (16), 5328–5331. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00121a051]
- Varma, R. S. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Molecules2012, 17 (5), 5878-5884. [URL: https://www.mdpi.com/1420-3049/17/5/5878]
- Wikipedia contributors. N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
- Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC2009, (xiv), 255-265. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/14/255-265/]
- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Organic Syntheses, Coll. Vol. 1, p.471 (1941); Vol. 2, p.42 (1922). [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0471]
- Monir, K.; Bag, A.; Ghorai, P. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org. Chem. Front.2014, 1 (1), 107-119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4028243/]
- Brenner, E.; Schneider, R.; Fort, Y. Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angew. Chem. Int. Ed.2000, 39 (11), 1816-1832. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=chemistrybiochemistry]
- Zysman-Colman, E.; et al. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Can. J. Chem.2009, 87 (3), 440-443. [URL: https://www.researchgate.
- Buchwald, S. L.; et al. Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021, 86 (24), 17594–17605. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01583]
- Reddit. Williamson Ether synthesis. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/11b3h1x/williamson_ether_synthesis/]
- BenchChem. A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benz. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-benzylic-bromination-alternatives-to-n-bromosuccinimide-for-the-synthesis-of-4-2-bromomethylphenylbenz/]
- G, B.; et al. Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. New J. Chem.2002, 26, 1298-1303. [URL: https://www.researchgate.net/publication/244469796_Solid_state_nuclear_bromination_with_N-bromosuccinimide_Part_2_Experimental_and_theoretical_studies_of_reactions_with_some_substituted_benzaldehydes]
- Clariant UK Ltd. Method for the preparation of 2 hydroxybenzonitrile. US5637750A. [URL: https://patents.google.
- Al-Masum, M.; et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2020, 10 (10), 1103. [URL: https://www.mdpi.com/2073-4344/10/10/1103]
- Su, M.; Hoshiya, N.; Buchwald, S. L. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Org. Lett.2014, 16 (3), 832-835. [URL: https://pubmed.ncbi.nlm.nih.gov/24417224/]
- Oh, H.; Tanski, J. M. 5-Bromo-2-hydroxybenzonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68 (Pt 8), o2617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3435646/]
- Reddit. Sodium Hydride Help. r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/136g0c0/sodium_hydride_help/]
- The Dow Chemical Company. High-yielding ullmann reaction for the preparation of bipyrroles. US5756724A. [URL: https://patents.google.
- Whittaker, A. M.; et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Org. Process Res. Dev.2022, 26 (7), 1981-2007. [URL: https://eprints.whiterose.ac.uk/189708/]
- BenchChem. The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. [URL: https://www.benchchem.
- Santhi, S.; et al. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Sci. Rep.2023, 13, 12345. [URL: https://www.
Sources
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Ullmann Reaction [organic-chemistry.org]
A Researcher's Guide to the In Vitro Evaluation of Novel Compounds from 5-Bromo-2-propoxybenzonitrile
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile starting material, 5-Bromo-2-propoxybenzonitrile. While direct experimental data on a broad spectrum of derivatives from this specific precursor is emerging, this document serves as a practical, experience-driven manual for researchers and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide the interpretation of results. Our focus is on establishing a self-validating system for assessing the therapeutic potential of new chemical entities, grounded in established scientific principles.
The Rationale for Derivatizing this compound
This compound is a promising scaffold for medicinal chemistry. The benzonitrile moiety is a well-established pharmacophore found in a variety of therapeutic agents, recognized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1] The presence of a bromine atom at the 5-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds.[2] The 2-propoxy group can also be modified, influencing the lipophilicity and steric properties of the final molecules, which in turn can affect their biological activity and pharmacokinetic profiles.
Derivatives of structurally similar brominated benzonitriles have demonstrated significant potential as anticancer and antimicrobial agents.[3][4] This guide will focus on the in vitro evaluation of new compounds synthesized from this compound for these two key therapeutic areas.
Proposed Synthetic Pathway for Novel Derivatives
A general synthetic approach to generate a library of diverse compounds from this compound is outlined below. This pathway is illustrative and can be adapted based on the desired final structures.
Caption: General synthetic scheme for derivatizing this compound.
In Vitro Evaluation: A Two-Pronged Approach
We will explore the evaluation of novel compounds for two primary activities: anticancer (cytotoxicity) and antimicrobial efficacy. For each, we will provide a detailed experimental protocol and a comparative data table with hypothetical, yet realistic, results to guide interpretation.
Anticancer Activity: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Novel benzonitrile derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compounds and the doxorubicin control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Novel Compound 1 | MCF-7 | 8.5 |
| Novel Compound 2 | MCF-7 | 15.2 |
| Novel Compound 3 | MCF-7 | 5.1 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| Novel Compound 1 | A549 | 12.3 |
| Novel Compound 2 | A549 | 22.8 |
| Novel Compound 3 | A549 | 7.9 |
| Doxorubicin (Control) | A549 | 1.2 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standard and efficient way to determine the MIC of novel compounds.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Novel benzonitrile derivatives (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the novel compounds and ciprofloxacin in MHB. The typical concentration range to test is 0.125 to 128 µg/mL.
-
Include a positive control well (bacteria and medium) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Novel Compound 4 | 16 | 64 |
| Novel Compound 5 | 8 | 32 |
| Novel Compound 6 | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Experimental Workflow and Data Interpretation
The following diagram illustrates the overall workflow for the in vitro evaluation of novel compounds derived from this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-propoxybenzonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-propoxybenzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on protocol, but on the underlying principles that govern safe chemical waste management.
Hazard Assessment: Understanding the Intrinsic Risks of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) and toxicological data classify this compound as hazardous.[1][2][3]
Key Hazards:
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2][4] Some classifications categorize it as toxic through these routes of exposure.[2]
-
Irritation: It is known to cause serious eye and skin irritation.[2][4][5]
Due to its toxic nature, this compound is classified for transport under UN 3439, as NITRILES, SOLID, TOXIC, N.O.S. [2] This underscores the need for stringent handling and disposal protocols.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 3439 | [2] |
| Hazard Class | 6.1 (Toxic Solid) | [2] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1][2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A fundamental principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The handling of this compound for disposal requires no less diligence than its use in experimental procedures.
Mandatory PPE:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. The breakthrough time of the glove material should be considered for prolonged contact.[4]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1][2][4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in the event of a spill, coveralls may be necessary.[1][2][4]
-
Respiratory Protection: If there is a risk of inhaling dust, particularly during spill cleanup or when handling bulk quantities, a NIOSH-approved respirator is required.[4][6] All personnel required to use respirators must be properly trained and fit-tested as part of a comprehensive respiratory protection program.[6]
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in general waste.[7]
Step 1: Waste Minimization and Collection
The most effective waste management strategy begins with waste minimization.[8][9]
-
Source Reduction: Order only the quantity of this compound required for your research to avoid generating excess, unused material.[8]
-
Segregation at the Source: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[7][10][11] Do not mix it with other waste streams unless compatibility has been verified.[9][11]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] The container must be in good condition, with a secure, leak-proof lid.[11]
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[7][8] The accumulation start date must also be clearly visible.[9]
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general laboratory traffic and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[9][11]
-
Incompatible Materials: Store the waste container away from incompatible materials. While specific reactivity data for this compound with a wide range of chemicals is not detailed, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent any unforeseen reactions.
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[2][7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.[7]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Advanced Disposal Considerations: A Look at Potential Methodologies
While the standard and recommended procedure is disposal via a licensed contractor, understanding the underlying chemistry of potential treatment methods provides valuable insight. These methods are not recommended for on-site execution without extensive expertise, specialized equipment, and a thorough risk assessment.
Incineration
High-temperature incineration in a permitted hazardous waste incinerator is the most probable disposal route for this compound.
-
Scientific Rationale: This process is designed to achieve complete combustion of the organic material. The high temperatures break down the molecule into simpler, less harmful components. Modern incinerators are equipped with sophisticated flue gas treatment systems (scrubbers) to neutralize acidic gases such as hydrogen bromide (HBr) and oxides of nitrogen (NOx) that may be formed during combustion. The thermal decomposition of brominated compounds can produce hazardous byproducts, necessitating the use of specialized facilities.[12]
Chemical Treatment: Hydrolysis
The nitrile group (-C≡N) in this compound can be hydrolyzed to a carboxylic acid or an amide.[13][14][15]
-
Acidic Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid, would yield 5-bromo-2-propoxybenzoic acid and an ammonium salt.[13][14]
-
Reaction: R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺
-
-
Alkaline Hydrolysis: Refluxing with a strong base, like sodium hydroxide, would produce the sodium salt of the carboxylic acid and ammonia gas.[13][14]
-
Reaction: R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃
-
Important Caveat: While chemically feasible, attempting to neutralize this compound through hydrolysis in a standard laboratory setting is strongly discouraged. The reactions require careful control of temperature and pH, and the potential for side reactions or incomplete conversion poses significant safety and environmental risks. The generation of ammonia gas during alkaline hydrolysis also requires proper ventilation and handling.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.[10]
Minor Spill (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Cleanup: Gently sweep or scoop up the spilled solid material, avoiding the generation of dust.[4] Use a dry cleanup procedure.[4]
-
Containment: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Major Spill:
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[10] Do not attempt to clean up a major spill without specialized training and equipment.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and a structured disposal workflow, researchers can ensure that the final step in the lifecycle of this chemical is conducted with the same level of precision and care as its application in scientific discovery. Always consult your institution's specific waste disposal guidelines and your EHS department for guidance.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Retrieved from [Link]
-
Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-propylbenzonitrile. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylbenzonitrile. Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Environmental Protection Agency. (2016, September). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
NRC Research Press. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. ashp.org [ashp.org]
- 7. calpaclab.com [calpaclab.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. republicservices.com [republicservices.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. byjus.com [byjus.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-propoxybenzonitrile
Welcome to a comprehensive guide on the essential personal protective equipment (PPE) and safety protocols for handling 5-Bromo-2-propoxybenzonitrile. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Hazard Assessment: Understanding the "Why" Behind the PPE
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. While a Safety Data Sheet (SDS) for this specific compound was not available, its close structural analogs, such as 5-Bromo-2-methoxybenzonitrile and 5-Bromo-2-fluorobenzonitrile, provide a strong basis for hazard assessment. These compounds consistently present a clear hazard profile that necessitates stringent protective measures.
Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The nitrile group (-CN) also warrants caution, as related compounds can release hydrogen cyanide under certain conditions, such as in the presence of strong acids, bases, or upon combustion[6]. Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.
Core Protective Measures: Your First Line of Defense
All handling of this compound must, at a minimum, take place within a certified chemical fume hood to control airborne contaminants.[7]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3][4][5] Therefore, adequate eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles that form a seal around the eyes should be worn when handling solutions or during procedures with a risk of splashing.
-
Maximum Protection: For large-volume work or significant splash risks, a full-face shield should be worn in conjunction with safety goggles.
Skin and Body Protection
This compound is harmful upon skin contact and causes irritation.[1][2][3][4] A multi-layered approach to skin protection is essential.
-
Gloves: Nitrile gloves are the standard for laboratory settings, offering protection against a wide range of chemicals.[8][9][10][11] Always use gloves that have been inspected for tears or holes before use. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. For prolonged operations, consider double-gloving.
-
Lab Coat/Gown: A flame-resistant lab coat is mandatory to protect your street clothes and skin from minor spills and dust. Ensure it is fully buttoned.
-
Chemically Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Inhalation of dust or aerosols is a primary exposure risk, causing respiratory irritation and systemic toxicity.[1][2][3][4]
-
Primary Engineering Control: All operations that may generate dust, such as weighing or transferring solids, must be conducted in a chemical fume hood.[7]
-
Secondary Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator is required. A full-face respirator with appropriate cartridges for organic vapors and particulates offers the best protection.[2]
Operational and Disposal Plans
A proactive plan for every stage of handling—from setup to disposal—is critical for safety.
PPE Selection Workflow
The level of PPE required is dictated by the specific task and associated risks. The following workflow provides a logical framework for making these critical decisions.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Don your eye and face protection.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE: The goal is to avoid contaminating yourself with any residue on the PPE.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, avoiding contact with the exterior.
-
Goggles/Face Shield: Remove eye and face protection last by handling the strap or earpieces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal of Contaminated PPE
Proper disposal is essential to prevent secondary exposure and environmental contamination.
-
Segregation: All disposable PPE that has come into contact with this compound (gloves, absorbent pads, etc.) must be considered hazardous waste.[7]
-
Containment: Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.[1][7]
-
Regulations: Dispose of the waste container in accordance with your institution's and local hazardous waste regulations.[12] Do not mix with regular trash.
By adhering to these rigorous standards and understanding the principles behind them, you can ensure a safe and productive research environment. Your safety is paramount, and it begins with the knowledge-driven application of personal protective equipment.
References
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 17, 2026, from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Unigloves. Retrieved January 17, 2026, from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 17, 2026, from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 17, 2026, from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). BioGloves. Retrieved January 17, 2026, from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
- 12. fishersci.se [fishersci.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
